molecular formula C4H9N B105249 2-Methylallylamine CAS No. 2878-14-0

2-Methylallylamine

Cat. No.: B105249
CAS No.: 2878-14-0
M. Wt: 71.12 g/mol
InChI Key: VXDHQYLFEYUMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylallylamine is a chemical compound of significant interest in synthetic organic and polymer chemistry research. As an unsaturated amine, its structure presents a reactive allyl system and an amine functional group, making it a valuable bifunctional building block for researchers. This compound is primarily utilized in laboratory settings as a versatile precursor for the development of more complex molecular architectures. Its potential applications include serving as a monomer in polymerization studies to create novel polyamine materials with tailored properties . Furthermore, the reactive nature of the allyl group makes this compound a key intermediate in organic synthesis, facilitating the construction of nitrogen-containing heterocycles and other specialized molecules through various reaction pathways. Research into its specific mechanisms and applications continues to explore its value in advanced material science and chemical synthesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHQYLFEYUMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182954
Record name 2-Methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2878-14-0
Record name 2-Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2878-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002878140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2878-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylprop-2-en-1-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLALLYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ35WE6DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylallylamine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine, systematically known as 2-methylprop-2-en-1-amine with the CAS Number 2878-14-0 , is a primary aliphatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique structural motif, featuring a primary amine appended to an isobutylene backbone, provides a reactive handle for a multitude of chemical transformations. This guide, curated for the discerning researcher, offers a comprehensive overview of this compound, from its fundamental physicochemical properties to its application in the synthesis of complex, biologically active molecules. We will delve into its synthesis, key reactions, and safety considerations, providing practical insights to empower your research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in experimental design. This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 2878-14-0[1][2][3]
IUPAC Name 2-methylprop-2-en-1-amine[2][3]
Molecular Formula C₄H₉N[1][2][3]
Molecular Weight 71.12 g/mol [2]
Boiling Point 78-83.5 °C at 760 mmHg
Density 0.78 g/cm³
Flash Point -28 °C
Refractive Index 1.429 - 1.432
SMILES CC(=C)CN[2][3]
InChIKey VXDHQYLFEYUMFY-UHFFFAOYSA-N[2][3]

Synthesis of this compound: A Methodological Overview

The industrial synthesis of this compound is typically achieved through the direct amination of isobutylene with ammonia over a solid acid catalyst. This process leverages readily available feedstocks to produce the target amine with high efficiency. While specific industrial protocols are often proprietary, the following represents a generalized, plausible experimental procedure based on established principles of amine synthesis from olefins.[4][5]

Experimental Protocol: Synthesis of this compound from Isobutylene and Ammonia

Objective: To synthesize 2-methylprop-2-en-1-amine via the direct amination of isobutylene.

Materials:

  • Isobutylene (gas)

  • Anhydrous Ammonia (gas)

  • Solid acid catalyst (e.g., Zeolite Beta, H-SAPO-34)[4][6]

  • High-pressure stainless-steel reactor

  • Gas flow controllers

  • Condenser and collection vessel

  • Distillation apparatus

Procedure:

  • Catalyst Activation: The solid acid catalyst is packed into the high-pressure reactor and activated by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed water.

  • Reaction Setup: The reactor is brought to the desired reaction temperature (typically 100-350 °C) and pressure (typically 1000-5000 psig).[4]

  • Reagent Introduction: A pre-determined molar ratio of isobutylene and ammonia gas (e.g., 1:1 to 1:10) is introduced into the reactor using mass flow controllers.[4]

  • Reaction: The gaseous mixture is passed over the heated catalyst bed. The contact time is controlled by the flow rate of the reactants.

  • Product Collection: The reactor effluent, containing unreacted starting materials, this compound, and potential byproducts, is passed through a condenser to liquefy the products.

  • Purification: The collected liquid is then subjected to fractional distillation to separate the this compound from unreacted starting materials and any isomeric or oligomeric byproducts. The purity of the final product should be assessed by gas chromatography (GC) and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis_Workflow reagents Isobutylene & Ammonia reactor High-Pressure Reactor (Solid Acid Catalyst) reagents->reactor 100-350 °C 1000-5000 psig condensation Condensation reactor->condensation Gaseous Effluent distillation Fractional Distillation condensation->distillation Crude Product product This compound distillation->product Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development: A Case Study with Rasagiline Analogs

The primary amine functionality of this compound makes it an ideal precursor for the synthesis of a wide range of pharmaceutical scaffolds. A notable example of a structurally related amine in a marketed drug is N-propargyl-1(R)-aminoindan, the active pharmaceutical ingredient in Rasagiline (Azilect®), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[7][8] The synthesis of Rasagiline and its analogs often involves the N-alkylation of an aminoindan core. The following protocol illustrates a general method for the N-alkylation of an amine, a key transformation where a reagent like this compound could be employed to generate novel bioactive molecules.

Experimental Protocol: N-Alkylation of an Amine for the Synthesis of a Rasagiline Analog

Objective: To synthesize an N-alkylated amine, demonstrating a key reaction of this compound in the preparation of pharmaceutically relevant compounds.

Materials:

  • (R)-1-Aminoindan (or other primary amine)

  • 2-Methylallyl chloride (or other suitable alkylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add (R)-1-aminoindan (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add 2-methylallyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(2-methylallyl)-1-aminoindan. The structure and purity should be confirmed by spectroscopic analysis.

Biological Significance: The Rasagiline Signaling Pathway

Rasagiline, and by extension, novel amines synthesized using building blocks like this compound, can exert profound effects on cellular signaling pathways. Rasagiline's primary mechanism of action is the inhibition of MAO-B, which leads to an increase in dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[9] Beyond this, preclinical studies have shown that rasagiline possesses neuroprotective properties, potentially through the activation of signaling cascades that promote cell survival and resilience.[7][10][11]

One such pathway involves the activation of the tyrosine kinase receptor (Trk) signaling pathway, which is associated with neurotrophic factors like brain-derived neurotrophic factor (BDNF).[10] Activation of Trk receptors can initiate a downstream cascade involving the Ras-PI3K-Akt pathway, which ultimately promotes neuronal survival and inhibits apoptosis.[10][11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rasagiline Rasagiline Trk Trk Receptor Rasagiline->Trk Activates Shc Shc Trk->Shc SOS SOS Shc->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Survival Neuronal Survival & Neuroprotection Akt->Survival Promotes

Caption: Simplified Rasagiline-activated neuroprotective signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a foundational building block in the modern synthetic chemist's toolbox. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of novel and complex molecular architectures. As demonstrated through the lens of Rasagiline and its analogs, the incorporation of such amine fragments is a key strategy in the design of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will undoubtedly facilitate its effective application in pioneering drug discovery and development programs.

References

  • Maruyama, W., et al. (2007). Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism. Neurobiology of Disease, 25(1), 35-44.
  • Weinreb, O., et al. (2021). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences, 22(11), 5948.
  • Roberson, E. D. (2006). Rasagiline in treatment of Parkinson's disease. International Journal of Nanomedicine, 1(3), 265–271.
  • Naoi, M., & Maruyama, W. (2010). Cellular mechanism of neuroprotection by selegiline and rasagiline in mitochondria and cellular signal transduction. ResearchGate.
  • Youdim, M. B. H., & Weinstock, M. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementa, (68), 91–103.
  • Akazome, G. (1974). U.S. Patent No. 3,819,709. Washington, DC: U.S. Patent and Trademark Office.
  • Selvaraj, M., & Pandurangan, A. (2000). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-11. Indian Journal of Chemistry - Section A, 39(8), 834-839.
  • Teva Pharmaceutical Industries Ltd. (2011). U.S. Patent Application No. 12/933,835.
  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine, 2-methyl-. In NIST Chemistry WebBook.
  • Matrix Fine Chemicals. (n.d.). 2-METHYLPROP-2-EN-1-AMINE | CAS 2878-14-0.
  • Özer, N. (2014). U.S. Patent No. 8,901,352. Washington, DC: U.S. Patent and Trademark Office.
  • Shanghai Institute of Pharmaceutical Industry. (2015). CN Patent No. 105085278A.
  • Dąbrowska, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 27(13), 4287.
  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace.
  • Dąbrowska, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. ResearchGate.
  • Liang, N., et al. (2020). Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European Journal of Medicinal Chemistry, 202, 112475.
  • Sridevi, N., & Chary, K. V. R. (2015). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. ResearchGate.
  • Paizs, C., et al. (2012). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • Council of Scientific & Industrial Research. (2013). U.S. Patent Application No. 13/641,114.
  • Weitkamp, J., et al. (2007). Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34. ResearchGate.
  • Zhang, Y., et al. (1995). Synthesis of tert-butylamine by direct amination of iso-butene. ResearchGate.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methylallylamine, also known as methallylamine, is a primary amine that serves as a versatile and crucial building block in modern organic synthesis. Its unique structure, combining a nucleophilic primary amine with a sterically hindered allyl group, makes it a reagent of significant interest for researchers, scientists, and professionals in drug development and material science. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, spectroscopic signature, and safety protocols. By synthesizing technical data with practical insights, this document aims to equip the scientific community with the in-depth knowledge required for the effective and safe utilization of this compound in experimental design and scale-up operations.

Molecular Structure and Identification

This compound (CAS No: 2878-14-0) is structurally characterized as a propene chain with a methyl group at the C2 position and an aminomethyl group at the C1 position.[1][2] This configuration imparts a unique combination of reactivity; the primary amine offers a site for nucleophilic attack and bond formation, while the adjacent double bond and methyl group influence the steric environment and provide a handle for further chemical transformations, such as polymerizations or addition reactions.[2][3]

Key Identifiers:

  • IUPAC Name: 2-methylprop-2-en-1-amine[1]

  • Common Synonyms: Methallylamine, 2-Methyl-2-propen-1-amine[2][4][5]

  • Molecular Formula: C₄H₉N[1][4]

  • Molecular Weight: 71.12 g/mol [1][4]

  • InChIKey: VXDHQYLFEYUMFY-UHFFFAOYSA-N[1][6]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical determinants of its handling, storage, and reaction conditions. It is a colorless, highly flammable liquid with a characteristic fishy, ammonia-like odor.[2][3][7] Its low boiling point and high vapor pressure necessitate handling in well-ventilated areas, preferably within a chemical fume hood.[8][9] The compound's solubility in both water and common organic solvents makes it a versatile reactant, simplifying its use in a wide range of reaction media and facilitating aqueous workups.[2][3]

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2]
Odor Strong, fishy, ammonia-like[3][7]
Boiling Point 78 - 83.5 °C at 760 mmHg[4][6][7][8]
Density 0.780 g/cm³[4][7][8]
Flash Point -28 °C (-18.4 °F)[4][6][7][8]
Solubility Soluble in water and organic solvents[2][3]
Vapor Pressure 75.3 mmHg at 25 °C[8]
Refractive Index 1.429 - 1.432[4][6][8]
pKa (Predicted) 9.45 ± 0.29[6]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is rooted in the reactivity of its primary amino group. As a primary amine, it is both basic and nucleophilic, readily participating in a variety of fundamental organic transformations that are cornerstones of pharmaceutical and chemical synthesis.

Basicity and Nucleophilicity

With a predicted pKa of its conjugate acid around 9.45, this compound is a moderately strong base, comparable to other primary alkylamines.[4][6] This basicity allows it to act as a proton scavenger. More importantly, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers to form new carbon-nitrogen bonds.[2][10]

Key Reactions in Organic Synthesis
  • N-Acylation: this compound readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds.[8] This reaction is one of the most common transformations in drug discovery for creating peptidomimetics and other complex molecular architectures.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

NAcylation_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination & Deprotonation Amine R-NH₂ (this compound) Acyl_Halide R'-C(=O)X Amine->Acyl_Halide Attacks carbonyl C Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Halide->Tetrahedral_Intermediate Forms Amide_Cation Protonated Amide Tetrahedral_Intermediate->Amide_Cation Eliminates X⁻ Tetrahedral_Intermediate->Amide_Cation Final_Amide Final Amide R-NH-C(=O)R' Amide_Cation->Final_Amide Deprotonated by Base Base Base (e.g., another Amine) Base->Amide_Cation

Caption: Generalized mechanism for N-Acylation of a primary amine.

  • Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on alkyl halides (Sɴ2 reaction), forming secondary and tertiary amines.[11][12] This sequential alkylation allows for the controlled synthesis of more complex amine structures. However, multiple substitutions can occur, often leading to a mixture of products unless a large excess of the amine is used.[10][12]

  • Application in Heterocyclic Synthesis: this compound is a documented intermediate in the synthesis of complex heterocyclic structures. Notably, it is used to prepare benzothiazepine dioxides, which have shown activity as HIV-1 protease inhibitors.[5] This highlights its role in constructing novel scaffolds for drug discovery.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. While specific spectra should be run for each sample, the following characteristic signals are expected:

  • ¹H NMR: Signals corresponding to the vinyl protons (H₂C=), the allylic protons (-CH₂-N), the methyl protons (-CH₃), and the amine protons (-NH₂). The amine protons may appear as a broad singlet and can be exchanged with D₂O.

  • ¹³C NMR: Resonances for the four distinct carbon atoms: the sp² carbons of the double bond, the sp³ carbon of the methyl group, and the sp³ carbon of the aminomethyl group.[13]

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching, C=C stretching (around 1650 cm⁻¹), and N-H bending vibrations.[1][13]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 71. Common fragmentation patterns would involve the loss of methyl or amino groups.[13]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound. It is highly flammable, corrosive, and an irritant to the skin, eyes, and respiratory system.[1][7][11]

GHS Hazard Profile
Hazard ClassHazard StatementSource(s)
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor[1]
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1]
Eye Damage/IrritationH318/H319: Causes serious eye damage / Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][11]
Acute Toxicity, OralH302: Harmful if swallowed[1]
Recommended Handling and Storage Protocol

Adherence to a systematic workflow is essential to minimize exposure and mitigate risks.

Safe_Handling_Workflow PPE Step 1: Don PPE (Goggles, Gloves, Lab Coat) Ventilation Step 2: Work in Fume Hood (Ensure proper airflow) PPE->Ventilation Grounding Step 3: Ground Equipment (Prevent static discharge) Ventilation->Grounding Dispense Step 4: Dispense Reagent (Use spark-proof tools) Grounding->Dispense Reaction Step 5: Perform Reaction (Keep away from ignition sources) Dispense->Reaction Storage Step 6: Store Properly (Cool, dry, flammables area) Reaction->Storage Waste Step 7: Dispose of Waste (Follow institutional guidelines) Reaction->Waste

Caption: Workflow for the safe handling and storage of this compound.

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][9] It is recommended to keep the container refrigerated (0-6°C) and protected from moisture, as it can absorb CO₂ from the air.[6][7]

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride, a representative transformation for this class of compound.

Objective: To synthesize N-(2-methylallyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or Pyridine (catalytic, 0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled, stirring solution, add triethylamine (0.1 eq). Subsequently, add acetic anhydride (1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash neutralizes any remaining acetic acid and the catalyst.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude N-(2-methylallyl)acetamide by flash column chromatography or distillation.

Conclusion

This compound is a foundational reagent with a valuable profile for synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity as a primary amine, and utility in constructing complex molecules, including pharmaceutical scaffolds, underscore its importance. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage its full potential in advancing chemical innovation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76141, this compound." PubChem, [Link].
  • Chemsrc. "this compound | CAS#:2878-14-0." Chemsrc, [Link].
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11953772, this compound hydrochloride." PubChem, [Link].
  • Clark, J. "MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA." Chemguide, [Link].
  • SpectraBase. "ALLYLAMINE, 2-METHYL-,". SpectraBase, [Link].
  • Save My Exams. "Nucleophilic Substitution (AQA A Level Chemistry): Revision Note." Save My Exams, [Link].

Sources

2-Methylallylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylallylamine for Advanced Chemical Synthesis

Abstract

This compound, also known as methallylamine, is a versatile primary amine that serves as a critical building block in modern organic chemistry. Its unique bifunctional structure, featuring both a nucleophilic primary amine and a reactive alkene moiety, makes it an invaluable intermediate in the synthesis of a wide array of target molecules. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, detailed protocols for its synthesis and application, an analysis of its chemical reactivity, and rigorous safety and handling procedures. The information herein is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Core Molecular Profile of this compound

This compound is an organic compound classified as a primary amine.[1] Its structure includes a methyl group attached to the second carbon of an allyl group, which significantly influences its reactivity.[1] The fundamental molecular details are the cornerstone of its utility in chemical synthesis.

Molecular Formula: C₄H₉N[1][2][3][4][5]

Molecular Weight: 71.12 g/mol [2][5][6]

The presence of both an amine and a double bond allows it to participate in a diverse range of chemical reactions, including nucleophilic substitutions, additions, and polymerizations.[1][4]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development. It is typically a colorless to pale yellow liquid with a characteristic amine odor.[1]

PropertyValueSource(s)
CAS Number 2878-14-0[1][2][3]
IUPAC Name 2-methylprop-2-en-1-amine[2]
Synonyms Methallylamine, (2-Methylallyl)amine, 2-Methyl-2-propen-1-amine[1][4]
Density 0.8 ± 0.1 g/cm³[3]
Boiling Point 83.5 ± 9.0 °C at 760 mmHg[3]
Flash Point -2.8 ± 10.9 °C[3]
Solubility Soluble in water and organic solvents[1]
Vapor Pressure 75.3 ± 0.2 mmHg at 25°C[3]
Molecular Structure

The structural arrangement of this compound dictates its reactivity. The primary amine is a potent nucleophile, while the double bond is susceptible to electrophilic addition.

Caption: 2D chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. A common and industrially viable method for producing this compound involves the reaction of methallyl chloride with an excess of ammonia. This approach, a variant of the Hofmann alkylation, utilizes an excess of the nucleophile (ammonia) to minimize the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the synthesis of this compound from methallyl chloride. The causality behind using a large excess of aqueous ammonia is to ensure the halide preferentially reacts with ammonia rather than the newly formed primary amine product, thereby maximizing the yield of this compound.

Step 1: Reaction Setup

  • Equip a high-pressure reactor with a magnetic stirrer, thermocouple, and pressure gauge.

  • Charge the reactor with a 40% aqueous solution of ammonia. The molar ratio of ammonia to methallyl chloride should be at least 4:1 to favor primary amine formation.

  • Cool the reactor to 0-5°C using an ice bath.

Step 2: Reagent Addition

  • Slowly add methallyl chloride to the stirred ammonia solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • Once the addition is complete, seal the reactor.

Step 3: Reaction

  • Heat the mixture to 60-80°C. The reaction is typically run for 3-4 hours under constant stirring. Monitor the internal pressure.

Step 4: Work-up and Isolation

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel. Add a concentrated solution of sodium hydroxide (NaOH) to neutralize the ammonium chloride salt and liberate the free amine.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

Step 5: Purification

  • Filter the drying agent and concentrate the organic solution under reduced pressure to remove the bulk of the solvent.

  • Purify the crude this compound by fractional distillation to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification start Start: Methallyl Chloride + Aqueous Ammonia (excess) reactor Pressurized Reactor (60-80°C, 3-4h) start->reactor neutralize Neutralization (add NaOH) reactor->neutralize extract Solvent Extraction (e.g., Diethyl Ether) neutralize->extract dry Drying Organic Phase (anhydrous MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product G cluster_controls Engineering & PPE Controls cluster_response Emergency Response hazard Core Hazards • Flammable (H225) • Irritant (H315, H319, H335) fume_hood Chemical Fume Hood hazard->fume_hood Mitigated By ppe Required PPE (Goggles, Gloves, Lab Coat) hazard->ppe Mitigated By grounding Grounding & Bonding hazard->grounding Mitigated By spill Spill: Absorb & Ventilate hazard->spill Leads To fire Fire: Use CO₂, Dry Chemical, or Foam hazard->fire Leads To exposure Exposure: Flush Area (15 min) Seek Immediate Medical Aid hazard->exposure Leads To

Sources

spectroscopic data of 2-Methylallylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylallylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (IUPAC name: 2-methylprop-2-en-1-amine), a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Molecular Structure and Properties:

  • Formula: C₄H₉N[1][2]

  • Molecular Weight: 71.12 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid[1][3]

  • Key Features: The molecule contains a primary amine (-NH₂), an alkene (C=C), and a methyl group (-CH₃), all of which give rise to characteristic spectroscopic signals.

cluster_0 α-Cleavage Fragmentation mol [CH₂=C(CH₃)CH₂NH₂]⁺˙ (Molecular Ion) m/z = 71 frag1 [CH₂=NH₂]⁺ (Iminium Cation) m/z = 30 mol->frag1 α-cleavage frag2 •C(CH₃)=CH₂ (2-Methylallyl Radical)

Caption: Dominant α-cleavage pathway in this compound.

Key Fragmentation Data

m/z Ion/Fragment Fragmentation Pathway Significance
71 [C₄H₉N]⁺˙ Molecular Ion (M⁺) Confirms molecular weight
56 [C₄H₈]⁺˙ or [C₃H₆N]⁺ Loss of •NH₂ or •CH₃ A significant fragment, reported as the top peak in some databases [2]

| 30 | [CH₂NH₂]⁺ | α-Cleavage | Characteristic fragment for primary amines |

Trustworthiness: The observation of an odd-numbered molecular ion at m/z 71 is strong evidence for the presence of one nitrogen atom. The presence of the m/z 30 fragment is a classic signature of a primary amine containing a -CH₂NH₂ group, validating the structural assignment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms).

    • A temperature gradient program is used to separate the analyte from the solvent and any impurities based on boiling point and column interaction.

  • MS Analysis:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is typically used to fragment the molecule in a reproducible manner.

    • The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

References

  • Title: this compound Source: PubChem, N
  • Title: this compound hydrochloride Source: PubChem, N
  • Title: Amine Fragmentation Source: Chemistry LibreTexts URL:[Link]
  • Title: IR Spectroscopy Tutorial: Amines Source: University of Calgary URL:[Link]
  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
  • Title: ALLYLAMINE, 2-METHYL-, [FTIR] - Spectrum Source: SpectraBase URL:[Link]
  • Title: Mass Spectrometry Part 8 - Fragmentation in Amines Source: YouTube URL:[Link]

Sources

synthesis and characterization of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylallylamine

Abstract

This technical guide provides a comprehensive overview for the (also known as methallylamine), a valuable primary amine and versatile building block in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. It details two distinct and robust synthetic pathways: the direct ammonolysis of 3-chloro-2-methyl-1-propene and a two-step approach via the Ritter reaction. Each method is presented with a thorough explanation of the underlying chemical principles, detailed step-by-step experimental protocols, and an analysis of the key reaction parameters. Furthermore, this guide outlines a complete workflow for the purification, isolation, and rigorous characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also discussed to ensure safe laboratory practice.

Introduction: The Versatility of this compound

This compound, with the chemical formula C₄H₉N, is a colorless, flammable liquid with a characteristic amine odor.[1][2] Its structure incorporates both a primary amine (-NH₂) and a terminal alkene (C=C), making it a bifunctional molecule with significant utility in organic chemistry. This dual reactivity allows it to serve as a key intermediate in the synthesis of a wide array of more complex molecules.

Its applications are diverse, ranging from its use as a monomer in the production of specialized polymers to its role as a precursor for pharmaceuticals and agrochemicals.[1][3] For instance, the copolymerization of this compound with acrylonitrile can enhance the dye affinity of the resulting polyacrylonitrile fibers.[3] In medicinal chemistry, it is an intermediate in the synthesis of various bioactive compounds, including inhibitors for proteins like the FK506 binding protein and HIV-1 protease.[3] Given its importance, access to reliable and well-documented synthetic and analytical procedures is crucial for researchers in the field. This guide aims to provide that authoritative foundation.

Synthesis of this compound: A Tale of Two Pathways

Two effective methods for the laboratory-scale synthesis of this compound are presented below. The choice between them may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Direct Ammonolysis of 3-Chloro-2-methyl-1-propene

This method represents a direct and straightforward approach to synthesizing the target amine. It involves the nucleophilic substitution of the chlorine atom in 3-chloro-2-methyl-1-propene by ammonia. The reaction is typically performed using an alcoholic solution of ammonia under pressure, which favors the formation of the primary amine salt.

Reaction Principle: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This SN2 reaction displaces the chloride ion and forms the this compound salt. Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts. The free amine can be liberated from its salt by treatment with a strong base.

reactant1 H₂C=C(CH₃)CH₂Cl (3-Chloro-2-methyl-1-propene) product_salt H₂C=C(CH₃)CH₂NH₃⁺Cl⁻ (this compound Hydrochloride) reactant1->product_salt Alcoholic NH₃, Δ, Pressure reactant2 NH₃ (excess) (Ammonia) reactant2->product_salt product_final H₂C=C(CH₃)CH₂NH₂ (this compound) product_salt->product_final NaOH(aq)

Caption: Reaction scheme for the synthesis of this compound via ammonolysis.

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Reaction Setup: In a high-pressure autoclave or a sealed heavy-walled reaction vessel, place a solution of 3-chloro-2-methyl-1-propene (1.0 mole) in ethanol (250 mL).

  • Ammonia Addition: Cool the vessel in a dry ice/acetone bath and carefully add a saturated solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold ethanol) or a sufficient amount of liquid ammonia (e.g., 10-15 moles, a significant excess).

  • Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a safety shield. Heat the mixture to 100-120 °C for 8-12 hours. The pressure inside the vessel will increase significantly.

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation of Salt: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting solid is crude this compound hydrochloride.

  • Purification: Recrystallize the crude salt from an ethanol/ether mixture to obtain colorless crystalline product. The melting point should be in the range of 179-184 °C.

Protocol: Liberation of the Free Amine

  • Basification: Dissolve the purified this compound hydrochloride (1.0 mole) in a minimal amount of water and cool the solution in an ice bath.

  • Extraction: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 1.2 moles) with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.

  • Drying and Distillation: Extract the aqueous layer several times with diethyl ether or dichloromethane. Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation. The crude amine is then purified by fractional distillation.

Method 2: The Ritter Reaction Pathway

The Ritter reaction is a powerful method for forming amides from a carbocation source and a nitrile.[4][5] This pathway involves two distinct steps: first, the formation of N-(2-methylallyl)acetamide from a precursor like isobutylene or tert-butanol and acetonitrile, followed by the hydrolysis of the amide to yield the desired primary amine.

Reaction Principle:

  • Step 1 (Amide Formation): A strong acid (e.g., sulfuric acid) protonates an alkene (isobutylene) or an alcohol (tert-butanol) to generate a stable tertiary carbocation (the tert-butyl cation). This electrophilic carbocation is then attacked by the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion is subsequently hydrolyzed during work-up to form the N-substituted amide.[6][7]

  • Step 2 (Amide Hydrolysis): The synthesized N-(2-methylallyl)acetamide is then hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding this compound and acetic acid (or its salt).

cluster_0 Step 1: Ritter Reaction (Amide Formation) cluster_1 Step 2: Amide Hydrolysis A H₂C=C(CH₃)₂ (Isobutylene) C N-(2-methylallyl)acetamide A->C H₂SO₄ B CH₃CN (Acetonitrile) B->C D N-(2-methylallyl)acetamide F H₂C=C(CH₃)CH₂NH₂ (this compound) D->F HCl(aq), Δ E H₂O E->F

Caption: Two-step synthesis of this compound via the Ritter Reaction.

Experimental Protocol: Step 1 - Synthesis of N-(2-methylallyl)acetamide

  • Reaction Setup: To a stirred solution of acetonitrile (2.0 moles) in a flask cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid (1.0 mole). Maintain the temperature below 10 °C.

  • Carbocation Generation: Slowly add tert-butanol (0.9 moles) or bubble isobutylene gas through the solution while maintaining vigorous stirring and cooling. An exothermic reaction will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice.

  • Neutralization and Extraction: Neutralize the cold aqueous solution with a strong base, such as 50% NaOH solution, keeping the temperature low. The amide product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methylallyl)acetamide, which can be purified by distillation or recrystallization.

Experimental Protocol: Step 2 - Hydrolysis to this compound

  • Reaction Setup: Place the N-(2-methylallyl)acetamide (1.0 mole) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add an excess of 6M hydrochloric acid (e.g., 3-4 moles). Heat the mixture to reflux for 6-12 hours, or until the reaction is complete (monitored by TLC).

  • Isolation: After cooling, the product is present as its hydrochloride salt in the aqueous solution. Follow the "Liberation of the Free Amine" protocol described in Method 1 to isolate, purify, and distill the final product.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-methylprop-2-en-1-amine[8]
CAS Number 2878-14-0[8][9]
Molecular Formula C₄H₉N[8][9]
Molecular Weight 71.12 g/mol [8][9]
Appearance Colorless to light yellow liquid[2][10]
Boiling Point ~78-84 °C at 760 mmHg[9][11]
Density ~0.780 g/mL[9][11]
Flash Point ~ -2.8 °C[9]
Refractive Index ~1.429 - 1.432[10][11]
Spectroscopic Analysis

The following section describes the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A broad singlet for the two amine protons (-NH₂ ), which may exchange with D₂O.

    • Two closely spaced signals (singlets or narrow multiplets) in the vinyl region for the two non-equivalent terminal alkene protons (=CH₂ ).

    • A singlet for the two methylene protons adjacent to the amine group (-CH₂ -NH₂).

    • A singlet for the three methyl protons (-CH₃ ).

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments: the quaternary alkene carbon, the terminal alkene carbon (=C H₂), the methylene carbon (-C H₂-), and the methyl carbon (-C H₃).

Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.[8]

  • N-H Stretch: A characteristic medium-to-weak doublet (for primary amines) in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Signals just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene and just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.

  • C=C Stretch: A medium-to-weak absorption around 1650 cm⁻¹ indicating the carbon-carbon double bond.

  • N-H Bend: A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.

  • C-N Stretch: A medium absorption in the fingerprint region, typically around 1020-1250 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (71.12).

  • Fragmentation: Common fragmentation patterns for allylic amines include the loss of a methyl group or cleavage of the C-C bond beta to the nitrogen atom.

start Synthesis (Method 1 or 2) workup Reaction Work-up & Crude Isolation start->workup purification Purification (Fractional Distillation) workup->purification product Pure this compound purification->product characterization Characterization product->characterization Sample nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final_analysis Data Analysis & Structure Confirmation nmr->final_analysis ir->final_analysis ms->final_analysis

Caption: General workflow from synthesis to characterization of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9]

  • Hazards: It is a highly flammable liquid and vapor.[8][9] It is irritating to the eyes, skin, and respiratory system.[9][12] Ingestion may cause gastrointestinal irritation.[9]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat.[9] An approved respirator may be necessary if ventilation is inadequate.[9]

  • Handling: Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[9] It is recommended to store refrigerated (below 4 °C) and protected from moisture, as it is hygroscopic.[9]

Conclusion

This guide has detailed two reliable and distinct methodologies for the synthesis of this compound: direct ammonolysis and the Ritter reaction. Each protocol offers a viable route for obtaining this important chemical intermediate, with the choice depending on specific laboratory constraints and objectives. The comprehensive characterization workflow, summarizing expected data from NMR, IR, and MS analyses, provides a robust framework for verifying the identity and purity of the final product. By adhering to the outlined experimental procedures and safety guidelines, researchers can confidently synthesize and characterize this compound for its numerous applications in chemical and pharmaceutical development.

References

  • This compound | CAS#:2878-14-0 | Chemsrc. (n.d.).
  • This compound | C4H9N | CID 76141 - PubChem. (n.d.). National Institutes of Health.
  • Synthesis of this compound hydrochloride as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand - INIS-IAEA. (n.d.).
  • Ritter reaction - Wikipedia. (n.d.).
  • N-Ethyl-2-methylallylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Ritter Reaction - NROChemistry. (n.d.).
  • This compound hydrochloride | C4H10ClN | CID 11953772 - PubChem. (n.d.). National Institutes of Health.
  • Ritter Reaction. (2019). Organic Chemistry.
  • Ritter Reaction - Organic Chemistry Portal. (n.d.).
  • Allylamine - Organic Syntheses Procedure. (n.d.).
  • Process for producing poly (allylamine) derivatives - Google Patents. (n.d.).
  • Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.).
  • This compound, min 98% (GC), 1 ml - CP Lab Safety. (n.d.).
  • Ritter Reaction - YouTube. (2022). Professor Dave Explains.
  • N-Methylallylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • N-Methylallylamine | C4H9N | CID 69391 - PubChem. (n.d.). National Institutes of Health.

Sources

A Comprehensive Technical Guide to the Commercial Sourcing and Purity Assessment of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block

2-Methylallylamine (CAS No. 2878-14-0), also known as methallylamine, is a primary aliphatic amine that serves as a critical intermediate in the synthesis of a wide array of chemical compounds. Its unique structure, featuring a primary amine and a reactive double bond, makes it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical overview of the commercial landscape for this compound, including common purity grades, and offers detailed protocols for its rigorous purity assessment, a crucial step for researchers, scientists, and drug development professionals.

Part 1: Commercial Availability and Purity Grades

This compound is commercially available from a variety of chemical suppliers, typically as a colorless to light yellow liquid. The purity of the commercially available product is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final product. The most common purity grades offered are determined by Gas Chromatography (GC).

Below is a summary of major commercial suppliers and their typically offered purities for this compound and its hydrochloride salt:

SupplierProduct NameCAS No.PurityForm
Sigma-Aldrich (Merck) This compound hydrochloride28148-54-1-Solid
Thermo Scientific Chemicals (Fisher Scientific) This compound2878-14-097%Liquid
Fluorochem This compound2878-14-097%Liquid
CymitQuimica This compound2878-14-0>98.0% (GC)Liquid
ChemicalBook This compound2878-14-098%, 99%Liquid

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides lot-specific purity data and information on the analytical methods used for its determination.

Part 2: Rigorous Purity Assessment Methodologies

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound, employing chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities. Due to the polar nature of primary amines, which can lead to poor peak shape and column adsorption, derivatization is often employed to produce less polar, more volatile derivatives.[1]

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for primary amines.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Add 1 mL of a suitable anhydrous solvent, such as ethyl acetate.

    • Add 100 µL of TFAA to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-350 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For aliphatic amines like this compound that lack a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent tag is necessary for sensitive detection.[2]

  • Derivatization Agent: Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • In a vial, mix 100 µL of the sample solution with 200 µL of a dansyl chloride solution (e.g., 5 mg/mL in acetonitrile) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Vortex the mixture and heat at 60°C for 1 hour in the dark.

    • After cooling, the sample is ready for injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with a suitable ratio (e.g., 70% A, 30% B).

      • Linearly increase the proportion of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis. ¹H NMR can be used to confirm the structure of this compound and to quantify its purity against a certified internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Accurately weigh a known amount of the this compound sample into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification.

  • Data Analysis:

    • Integrate a well-resolved signal of the internal standard and a well-resolved signal of this compound (e.g., the allylic CH₂ protons).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Part 3: Understanding Potential Impurities

The purity of this compound is influenced by its synthetic route. A common industrial synthesis involves the reaction of methallyl chloride with ammonia.[3] This process can lead to the formation of several byproducts. Another potential synthetic route is the Ritter reaction.[4][5][6]

Impurities from the Ammonolysis of Methallyl Chloride
  • Di- and Tri-methallylamine: The primary amine product can further react with methallyl chloride to form the secondary (di-methallylamine) and tertiary (tri-methallylamine) amines. The extent of this over-alkylation depends on the reaction conditions, particularly the molar ratio of ammonia to methallyl chloride.

  • Methallyl Alcohol: Hydrolysis of methallyl chloride under the reaction conditions can lead to the formation of methallyl alcohol.

  • Residual Solvents and Starting Materials: Incomplete removal of solvents used in the reaction or purification process, as well as unreacted methallyl chloride, can be present as impurities.

Impurities from the Ritter Reaction

The Ritter reaction involves the reaction of an alkene (isobutylene) or an alcohol (tert-butanol) with a nitrile (e.g., hydrogen cyanide) in the presence of a strong acid.[4][5][6]

  • N-tert-butylmethacrylamide: This is the expected amide intermediate from the Ritter reaction. Incomplete hydrolysis would lead to its presence as an impurity.

  • Polymerization Products: The acidic conditions and the presence of a double bond can promote polymerization of this compound or its precursors.

  • Byproducts from the Nitrile: Depending on the nitrile used, various side products can be formed.

Part 4: Workflow for Sourcing and Qualification

The following diagram illustrates a robust workflow for sourcing and qualifying this compound for research and development purposes.

G cluster_sourcing Sourcing cluster_qualification In-House Qualification cluster_decision Decision s1 Identify Potential Suppliers s2 Request Quotations & Certificates of Analysis (CoA) s1->s2 s3 Evaluate Supplier Documentation (Purity, Analytical Methods) s2->s3 q1 Visual Inspection (Color, Clarity) s3->q1 q2 GC-MS Analysis for Volatile Impurities q1->q2 q3 HPLC Analysis for Non-Volatile Impurities q2->q3 q4 qNMR for Absolute Purity Determination q3->q4 q5 Compare Results with Supplier CoA q4->q5 d1 Batch Acceptance q5->d1 Meets Specifications d2 Batch Rejection q5->d2 Does Not Meet Specifications

Caption: Workflow for Sourcing and Qualification of this compound.

Conclusion

The reliability of research and development outcomes in the chemical and pharmaceutical sciences is intrinsically linked to the quality of the starting materials. For a versatile building block like this compound, a thorough understanding of its commercial sources, available purities, and potential impurities is paramount. By implementing the rigorous analytical methodologies and a structured qualification workflow outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reproducible and reliable scientific results.

References

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Pharmaffiliates. Allylamine-Impurities.
  • ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF.
  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Atmospheric Measurement Techniques. Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography.
  • PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS.
  • NIH. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
  • Wikipedia. Ritter reaction.
  • ResearchGate. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.
  • Veeprho. Allylamine Impurities and Related Compound.
  • Organic Chemistry Portal. Ritter Reaction.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • ACS Publications. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters.
  • SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
  • Organic Chemistry Portal. Ritter Reaction.
  • NIH. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
  • ResearchGate. The Ritter Reaction.
  • Google Patents. Methallyl chloride synthetic process and apparatus thereof.
  • ResearchGate. Synthesis of allylamine by ammonolysis of allyl chloride.
  • Google Patents. Process for production of unsaturated amines.
  • NIH. Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O.
  • PubChem. Triallylamine.
  • ResearchGate. Ammonolysis of Allyl Chloride by Ammonia Solution | Request PDF.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

Sources

An In-Depth Technical Guide to the Nomenclature of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, precision in communication is paramount. The unambiguous identification of chemical reagents is the foundation upon which reproducible and safe research is built. This guide provides a comprehensive analysis of the nomenclature for the compound commonly known as 2-Methylallylamine. Targeted at researchers, scientists, and professionals in drug development, this document serves as a definitive reference for its various synonyms, systematic names, and commercial identifiers. By elucidating the logic behind its different names and providing a consolidated reference, this guide aims to mitigate ambiguity and enhance clarity in scientific discourse and procurement.

Introduction: The Need for a Unified Nomenclature

This compound is a primary amine that serves as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structure, featuring both a reactive amine group and a double bond, makes it a valuable precursor for a variety of chemical transformations.[1] However, the multiplicity of names used to identify this single chemical entity can be a source of confusion, leading to potential errors in research, development, and manufacturing.

This guide addresses this challenge by systematically cataloging and explaining the various names and identifiers associated with this compound. Understanding these alternatives is not merely an academic exercise; it is crucial for conducting effective literature searches, ensuring accurate ordering from chemical suppliers, and maintaining clear, consistent documentation in regulatory submissions and patents.

Systematic and Common Nomenclature

The naming of an organic compound can follow several conventions, primarily the systematic IUPAC (International Union of Pure and Applied Chemistry) naming system and common or trivial names that have been adopted through historical use.

The authoritative IUPAC name for this compound is 2-methylprop-2-en-1-amine .[3][4] This name is derived by identifying the longest carbon chain containing the principal functional group (the amine). The chain is a "propene" (a three-carbon chain with a double bond). The amine group is on carbon #1, and a methyl group is on carbon #2, leading to the systematic name. An equally valid, and frequently cited, IUPAC name is 2-Propen-1-amine, 2-methyl- , which follows a slightly different but equally correct formatting of the same systematic rules.[1][5][6]

While the IUPAC name is systematic, several common names are prevalent in literature and commercial catalogs:

  • This compound : This is the most widely used common name and the topic of this guide. It is a semi-systematic name where "allylamine" describes the core structure (a three-carbon chain with a double bond and an amine) and "2-methyl" specifies the substitution.

  • Methallylamine : This is a more traditional trivial name, often used interchangeably with this compound.[1][2][5][6]

  • β-Methallylamine : The "β" (beta) designation is an older naming convention indicating the position of the methyl group relative to the amine.[1]

Comprehensive Synonym and Identifier Compendium

To facilitate accurate identification, the following table consolidates the key names, synonyms, and registry numbers for this compound. These identifiers are crucial for searching chemical databases, safety data sheets (SDS), and supplier catalogs.

Identifier TypeValueAuthoritative Source(s)
Primary Common Name This compoundCymitQuimica, Fluorochem, PubChem[1][3][4]
IUPAC Name 2-methylprop-2-en-1-amineFluorochem, PubChem, NIST[3][4][6]
Alternative IUPAC Name 2-Propen-1-amine, 2-methyl-CymitQuimica, Guidechem, NIST[1][2][6]
CAS Number 2878-14-0CymitQuimica, Fluorochem, PubChem[1][3][4]
EC Number 220-724-2PubChem, Guidechem[2][4]
PubChem CID 76141PubChem[4]
Molecular Formula C4H9NCymitQuimica, Fluorochem, PubChem[1][3][4]
SMILES C=C(C)CNFluorochem[3]
InChIKey VXDHQYLFEYUMFY-UHFFFAOYSA-NCymitQuimica, Fluorochem, PubChem[1][3][4]
Trivial Name MethallylamineChemicalBook, Guidechem, NIST[2][5][6]
Other Synonyms (2-Methylallyl)amineCymitQuimica[1]
1-Amino-2-methyl-2-propeneCymitQuimica[1]
2-Methyl-2-propen-1-amineCymitQuimica, Sigma-Aldrich[1]
2-Methyl-2-propenylamineCymitQuimica[1]
3-Amino-2-methyl-1-propeneCymitQuimica[1]
Nomenclature Relationship Visualization

To visually represent the relationships between the primary name, systematic names, common synonyms, and key identifiers, the following diagram has been generated. This flowchart serves as a quick reference map for navigating the nomenclature of this compound.

G cluster_iupac cluster_common cluster_identifiers cluster_formulae Compound This compound (Core Identity) IUPAC IUPAC Systematic Names Compound->IUPAC Common Common & Trivial Names Compound->Common Identifiers Registry Identifiers Compound->Identifiers Formulae Chemical Formulae Compound->Formulae iupac1 2-methylprop-2-en-1-amine IUPAC->iupac1 iupac2 2-Propen-1-amine, 2-methyl- IUPAC->iupac2 common1 Methallylamine Common->common1 common2 3-Amino-2-methyl-1-propene Common->common2 common3 β-Methallylamine Common->common3 id1 CAS: 2878-14-0 Identifiers->id1 id2 PubChem CID: 76141 Identifiers->id2 id3 EC: 220-724-2 Identifiers->id3 form1 Formula: C4H9N Formulae->form1 form2 SMILES: C=C(C)CN Formulae->form2

Caption: A diagram illustrating the nomenclature hierarchy for this compound.

Note on Related Compounds: The Hydrochloride Salt

It is critical for researchers to distinguish the free base form (this compound, CAS 2878-14-0) from its hydrochloride salt (this compound hydrochloride, CAS 28148-54-1).[7][8][9] The salt form has different physical properties, such as solubility and melting point, and a different molecular weight (107.58 g/mol ).[8][9] While their reactive component is the same, experimental protocols and molar calculations must account for the specific form being used. Supplier catalogs often list both, and careful verification of the CAS number is the most reliable way to ensure the correct substance is procured.

Conclusion

The accurate identification of chemical compounds is a fundamental prerequisite for successful scientific research and development. This guide has systematically detailed the various synonyms, systematic names, and identifiers for this compound. By providing a consolidated reference table and a clear visualization of the nomenclature relationships, we aim to equip researchers, chemists, and drug development professionals with the tools to navigate the complexities of chemical terminology with confidence. Adherence to precise nomenclature, verified by CAS numbers, will continue to be the gold standard for ensuring safety, reproducibility, and clarity in the scientific community.

References

  • This compound.
  • 2-Propen-1-amine, 2-methyl-. NIST WebBook. [Link]
  • 2-propen-1-amine, 2-methyl-n-(2-methyl-2-propen-1-yl)-, hydrochloride. ChemBK. [Link]
  • This compound hydrochloride.
  • Chemical Properties of 2-Propen-1-amine, 2-methyl- (CAS 2878-14-0). Cheméo. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in 2-methylallylamine (also known as methallylamine). As a versatile building block in organic synthesis, understanding the nuances of its amine functionality is paramount for its effective utilization in the development of pharmaceuticals, agrochemicals, and novel materials. This document delves into the fundamental aspects of its basicity and nucleophilicity, explores key transformations such as N-acylation, N-alkylation, and reductive amination with detailed experimental insights, and examines the potential for intramolecular reactions involving the proximate allyl group. The content is structured to provide not only theoretical understanding but also practical, field-proven methodologies for the synthetic chemist.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a primary amine characterized by the presence of a methyl-substituted allyl group attached to the nitrogen atom.[1] This unique structural motif imparts a distinct reactivity profile to the amine functionality. The lone pair of electrons on the nitrogen atom is the focal point of its basic and nucleophilic character, participating in a wide array of chemical transformations.

The presence of the electron-donating methyl group on the C2 position of the allyl moiety enhances the electron density on the nitrogen atom through an inductive effect. This, in turn, is expected to increase both the basicity and nucleophilicity of the amine compared to its unsubstituted counterpart, allylamine.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₉N[2]
Molecular Weight71.12 g/mol [2]
Boiling Point78 °C[3]
Predicted pKa of Conjugate Acid9.45 ± 0.29[3][4]

The predicted pKa of the conjugate acid of this compound (2-methylprop-2-en-1-aminium) is approximately 9.45.[3][4] This value, comparable to that of simple primary alkylamines, indicates that it is a moderately strong base capable of readily participating in acid-base reactions. For comparison, the pKa of the conjugate acid of allylamine is 9.49.[5]

Core Reactivity of the Amine Group: Basicity and Nucleophilicity

The reactivity of the amine group in this compound is fundamentally governed by the availability of its lone pair of electrons. This dictates its behavior as both a Brønsted-Lowry base and a nucleophile in a variety of reactions.

Basicity

As a primary amine, this compound readily accepts a proton to form the corresponding ammonium salt. This basicity is a critical consideration in reaction design, as it influences the choice of solvents, catalysts, and work-up procedures. In acidic media, the amine will be protonated, rendering it non-nucleophilic. Therefore, reactions requiring the nucleophilic character of the amine are typically carried out under neutral or basic conditions.

Nucleophilicity

The nitrogen atom in this compound is a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen bonds. This nucleophilic character is the basis for many of its synthetic applications. The steric hindrance around the nitrogen atom is relatively low, allowing for facile approach to a variety of electrophiles.

Key Transformations of the Amine Group

The nucleophilic nature of the amine in this compound allows for a range of important chemical transformations, including N-acylation, N-alkylation, and reductive amination. These reactions are foundational for incorporating the 2-methylallyl moiety into more complex molecular architectures.

N-Acylation: Formation of Amides

N-acylation is a robust method for the formation of amides from primary amines. This transformation is widely used for the protection of amine groups, as well as for the synthesis of biologically active compounds and polymers.

The choice of acylating agent and reaction conditions is dictated by the reactivity of the amine and the desired product. Acyl chlorides and anhydrides are highly reactive electrophiles that readily acylate this compound. The use of a base is often necessary to neutralize the acidic byproduct (e.g., HCl from acyl chlorides), thereby driving the reaction to completion. For less reactive acylating agents, a catalyst may be employed. Solvent choice is critical to ensure solubility of all reactants and to manage the reaction temperature.

This protocol describes a general, catalyst-free method for the N-acetylation of a primary amine, which can be adapted for this compound.[6]

Materials:

  • This compound (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottomed flask, combine this compound (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether (5 mL) to the reaction mixture.

  • Allow the mixture to stand at room temperature for 1 hour to facilitate the crystallization of the product.

  • Collect the crystalline N-(2-methylallyl)acetamide by filtration.

Workflow for N-Acylation:

N_Acylation amine This compound product N-(2-methylallyl)acetamide amine->product Stir at RT anhydride Acetic Anhydride anhydride->product solvent Solvent (optional, e.g., Ether for precipitation) product->solvent workup Filtration solvent->workup

Caption: General workflow for the N-acylation of this compound.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent to form a more substituted amine. While direct alkylation can be prone to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts, it remains a fundamental transformation.

To control the extent of alkylation, the stoichiometry of the reactants is crucial. Using an excess of the amine can favor mono-alkylation. Alternatively, protecting the primary amine, followed by alkylation and deprotection, can provide better selectivity. The choice of base is also important to neutralize the acid generated during the reaction. Sterically hindered, non-nucleophilic bases can be advantageous in preventing side reactions.

This protocol provides a general procedure for the N-methylation of a primary amine, which can be adapted for this compound.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Methyl iodide (excess)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • An appropriate solvent (e.g., N,N-dimethylformamide)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound and the non-nucleophilic base in the chosen solvent in a round-bottomed flask at room temperature.

  • Add an excess of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature. The formation of the quaternary ammonium salt may result in a precipitate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration and washed with a suitable solvent like acetone.

Logical Relationship in N-Alkylation:

N_Alkylation_Logic start This compound (Primary Amine) secondary N-methyl-2-methylallylamine (Secondary Amine) start->secondary + CH₃I tertiary N,N-dimethyl-2-methylallylamine (Tertiary Amine) secondary->tertiary + CH₃I quaternary N,N,N-trimethyl-2-methylprop-2-en-1-aminium iodide (Quaternary Ammonium Salt) tertiary->quaternary + CH₃I

Caption: Stepwise N-alkylation of this compound.

Reductive Amination: A Versatile Route to Substituted Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[9][10] It involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers excellent control over the degree of alkylation.

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[10] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and reduction. A catalytic amount of acid is often added to accelerate imine formation.

This protocol outlines a general procedure for the reductive amination of a primary amine with an aldehyde.[11][12]

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Methanol

  • Acetic acid (catalytic amount)

  • Sodium cyanoborohydride (1.0-1.5 equiv)

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve this compound and benzaldehyde in methanol.

  • Add a few drops of acetic acid to catalyze the formation of the imine.

  • Stir the mixture at room temperature for 1-2 hours.

  • Carefully add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Reductive Amination:

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction amine This compound imine Imine Intermediate amine->imine aldehyde Benzaldehyde aldehyde->imine product N-benzyl-2-methylallylamine imine->product reducing_agent NaBH₃CN reducing_agent->product

Caption: Two-stage process of reductive amination.

Intramolecular Reactivity: The Role of the Allyl Group

The presence of the allyl group in close proximity to the amine functionality opens up the possibility of intramolecular reactions, leading to the formation of heterocyclic structures. These transformations are of significant interest in the synthesis of novel scaffolds for drug discovery.

Intramolecular Cyclization of N-Acyl Derivatives

N-acylated derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic systems, such as oxazolines.[13] The outcome of these reactions is often dependent on the nature of the acyl group and the reaction conditions.

Conceptual Reaction Scheme:

Iodocyclization start N-acyl-2-methylallylamine product 5-(iodomethyl)-5-methyl-4,5-dihydrooxazole derivative start->product Intramolecular Cyclization reagent I₂ / Base reagent->product

Caption: Conceptual pathway for iodocyclization.

Synthesis of Pyrrolidines

The this compound scaffold can also be a precursor for the synthesis of substituted pyrrolidines, which are prevalent in many biologically active compounds.[14][15] Tandem reaction sequences, such as amination/cyanation/alkylation, can be employed to construct the pyrrolidine ring from primary amine-tethered alkynes, a strategy that could be adapted for derivatives of this compound.[16][17]

Conclusion

The amine group in this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for a wide range of applications. Its basicity and nucleophilicity are modulated by the presence of the adjacent methyl-substituted allyl group. This guide has provided a detailed overview of its fundamental reactivity and key transformations, including N-acylation, N-alkylation, and reductive amination, supported by practical experimental insights. Furthermore, the potential for intramolecular reactions highlights the utility of this compound in the synthesis of complex heterocyclic structures. A thorough understanding of these principles will enable researchers and drug development professionals to effectively harness the synthetic potential of this important building block.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • The two most general amine syntheses are the reductive amination... (n.d.). Pearson.
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2014). European Journal of Organic Chemistry, 2014(26), 5786-5792. [Link]
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2014). PubMed Central. [Link]
  • A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic, 2322. [Link]
  • Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. (n.d.). Ben-Gurion University Research Portal.
  • Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. (2018). ScholarWorks@GVSU. [Link]
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (2025). BenchChem.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2021). Molecules, 26(16), 4984. [Link]
  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). (2017). Arkivoc, 2017(6), 332-359. [Link]
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2022). ChemRxiv. [Link]
  • (a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate.
  • pKa of Allylamine. (2021). vCalc.
  • Reductive Amination. (2023, March 16). YouTube.
  • This compound. (n.d.). PubChem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2014).
  • N-Terminus Acetylation Protocol. (n.d.). CDN.
  • N-Acylation Reactions of Amines. (2017). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 529-532). Royal Society of Chemistry. [Link]
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1969).
  • Alkylation of the following compound with methyl iodide under two... (n.d.). Pearson.
  • Two modes of intramolecular cyclization of N-allyl amides. (n.d.). ResearchGate.
  • Intramolecular Cycloaddition Reactions of N-Acyl Imines. A Stereoselective Approach to the N-Terminal Amino Acid Component of Nikkomycin B. (1988). Journal of Organic Chemistry, 53(4), 850-854. [Link]
  • Methyl methallylamine. (n.d.). PubChem.
  • A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (2010). Chemical Papers, 64(4), 537-540. [Link]
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
  • This compound hydrochloride. (n.d.). PubChem.

Sources

The Allyl Group: A Linchpin in the Reactivity and Synthesis of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of the allyl group in dictating the chemical behavior of 2-methylallylamine. As a bifunctional molecule, this compound presents a fascinating interplay between the nucleophilic amine and the reactive carbon-carbon double bond of the allyl moiety. This document explores the electronic and steric influences of the 2-methyl substitution on the allyl group's reactivity, providing a comprehensive analysis of key reaction classes, including electrophilic additions, transition-metal catalyzed transformations, and sigmatropic rearrangements. Through detailed mechanistic discussions, field-proven experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to harness the synthetic potential of this compound in the development of novel molecular entities.

Introduction: The Unique Character of this compound

This compound, a primary amine with a branched allyl substituent, is a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers.[1][2] Its reactivity is a composite of the distinct functionalities of the primary amine and the allyl group. The allyl group, with its C=C double bond adjacent to a CH2 group, imparts unique reactivity that is not observed in simple alkylamines.[3] The presence of a methyl group at the 2-position of the allyl chain further modulates this reactivity through steric and electronic effects.[4]

This guide will dissect the multifaceted role of the allyl group in this compound, providing a detailed examination of its influence on various chemical transformations.

The Dual Nature of Reactivity: Nucleophilic Amine and Reactive Alkene

The chemical personality of this compound is governed by two primary reactive sites: the lone pair of electrons on the nitrogen atom and the π-electrons of the carbon-carbon double bond. The methyl group, being electron-donating, increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to the unsubstituted allylamine.[4] This heightened nucleophilicity makes the amine group readily participate in reactions with electrophiles.

Simultaneously, the allyl group's double bond is susceptible to electrophilic attack.[5] The interplay and competition between these two reactive centers are central to understanding and controlling the outcomes of reactions involving this compound.

Key Reaction Classes Dominated by the Allyl Group

The allyl group's presence opens up a diverse range of synthetic possibilities for this compound.

Electrophilic Addition Reactions

The carbon-carbon double bond of the allyl group readily undergoes electrophilic addition reactions.[6] The reaction is initiated by the attack of an electrophile on the π-electron cloud of the double bond, leading to the formation of a carbocation intermediate.[7] The regioselectivity of this addition is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[8]

In the case of this compound, the initial protonation by an acid like HBr would lead to a tertiary carbocation, which is highly stabilized. This intermediate is then attacked by the nucleophile (Br⁻) to yield the final product.

Logical Workflow for Electrophilic Addition:

Electrophilic_Addition cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation Protonation Electrophile Electrophile (e.g., HBr) Electrophile->Carbocation Addition_Product Markovnikov Addition Product Carbocation->Addition_Product Nucleophilic Attack

Caption: Electrophilic addition to this compound proceeds via a stable tertiary carbocation.

Transition-Metal Catalyzed Reactions

The allyl group in this compound is an excellent substrate for a variety of transition-metal catalyzed reactions, which are powerful tools for C-C and C-N bond formation.[9][10] These reactions often proceed with high selectivity and efficiency under mild conditions.

Palladium-catalyzed allylic amination is a prominent reaction for forming C-N bonds.[11] In this reaction, a palladium catalyst activates the allyl group, making it susceptible to nucleophilic attack by an amine. This methodology is crucial for the synthesis of more complex amine structures.

Experimental Protocol: Palladium-Catalyzed Allylic Amination (Adapted from related systems)

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the amine nucleophile (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents).

  • Solvent and Reactant Addition: Add anhydrous solvent (e.g., THF or dioxane) to the tube, followed by the addition of this compound (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10] The allyl group of this compound can participate in Heck-type reactions, leading to the formation of substituted styrenes or other vinylated products.

Quantitative Data from Analogous Heck Reactions:

Aryl HalideCatalystBaseSolventYield (%)
IodobenzenePd(OAc)₂/PPh₃Et₃NDMF85
BromobenzenePdCl₂(dppf)K₂CO₃Acetonitrile78
4-IodoanisolePd(PPh₃)₄NaOAcDMA92

Data is representative of typical Heck reactions involving allylic compounds and may vary for this compound.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system.[12] The allyl group is a classic participant in[4][13]- and[13][13]-sigmatropic rearrangements, which are powerful methods for stereospecific C-C and C-N bond formation.[13]

For instance, N-allylic ylides derived from this compound can undergo a[4][13]-sigmatropic rearrangement to furnish homoallylic amines with high stereocontrol.[14] This transformation is particularly valuable in asymmetric synthesis.

Reaction Mechanism:[4][13]-Sigmatropic Rearrangement of an N-Allylic Ylide

Sigmatropic_Rearrangement Start N-Allylic Ylide TS [2,3]-Sigmatropic Transition State Start->TS Heat or Catalyst Product Homoallylic Amine TS->Product

Caption: A concerted[4][13]-sigmatropic rearrangement of an N-allylic ylide.

The Influence of the 2-Methyl Group: Steric and Electronic Effects

The methyl group at the 2-position of the allyl moiety in this compound exerts significant steric and electronic effects that influence its reactivity.

Allylic Strain

The interaction between the 2-methyl group and the substituents on the amine nitrogen can lead to allylic strain.[15] This steric strain can influence the conformational preferences of the molecule and direct the stereochemical outcome of reactions.[16][17] For example, in reactions involving the formation of a new stereocenter at the allylic position, the incoming reagent will preferentially attack from the less hindered face to avoid steric clash with the methyl group.

Electronic Effects

The methyl group is an electron-donating group, which can influence the electron density of the double bond.[4] This can affect the rate and regioselectivity of electrophilic addition reactions. The increased electron density can make the double bond more nucleophilic and thus more reactive towards electrophiles.

Conclusion

The allyl group is the cornerstone of this compound's diverse reactivity profile. Its ability to participate in a wide array of transformations, including electrophilic additions, transition-metal catalyzed couplings, and sigmatropic rearrangements, makes this compound a valuable and versatile building block in modern organic synthesis. The subtle yet significant influence of the 2-methyl group on allylic strain and electronic properties provides an additional layer of control for chemists to exploit in the design and execution of complex synthetic strategies. A thorough understanding of the principles outlined in this guide will empower researchers to unlock the full synthetic potential of this important molecule in their pursuit of novel and impactful chemical entities.

References

  • Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. (n.d.). American Chemical Society.
  • Davies, S. G., Fox, J. F., Jones, S., Price, A. J., Sanz, M. A., Sellers, T. G. R., Smith, A. D., & Teixeira, F. C. (2002). The[4][13] sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1757–1765. [Link]
  • The[4][13] sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. (2002). Royal Society of Chemistry.
  • Asymmetric[4][13]-Sigmatropic Rearrangement of Allylic Ammonium Ylides. (2015). ResearchGate.
  • This compound | CAS#:2878-14-0. (n.d.). Chemsrc.
  • Fe(II)-Catalyzed Imidation of Allyl Sulfides and Subsequent[4][13]-Sigmatropic Rearrangement. Preparation of α-Branched N-tert-Butyloxycarbonyl (Boc)-Protected N-Allylamines. (2016). Figshare.
  • Synthesis of allylamines via transition metal‐catalyzed allylic C−H amination of α‐alkenes. (n.d.). ResearchGate.
  • Allylic strain. (n.d.). Wikipedia.
  • PS #1-Review of Stereochemical Principles. (2005). MIT OpenCourseWare.
  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2022). MDPI.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Publications.
  • Allylic Strain. (n.d.). Scribd.
  • This compound. (n.d.). PubChem.
  • Allyl group. (n.d.). Wikipedia.
  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. (2021). MDPI.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2023). ACS Publications.
  • Allylic strain in enolate reaction. (2018). Chemistry Stack Exchange.
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). MDPI.
  • Alkylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Allyl Compounds. (2014, June 6). YouTube.
  • Electrophilic Addition Reactions of Alkenes. (n.d.). Chemistry Steps.
  • Scope of allylamine. a: General reaction conditions: allylic... (n.d.). ResearchGate.
  • Product Detection of the CH Radical Reactions With Ammonia and Methyl-Substituted Amines. (2016). ResearchGate.
  • 7.7 Electrophilic Addition Reactions of Alkenes. (2023). OpenStax.
  • 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. (n.d.). LibreTexts.
  • Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. (n.d.). Save My Exams.
  • Methyl radical reactions with ethylamine and deuterated ethylamines. (1969). Royal Society of Chemistry.
  • Electrophilic Addition Mechanism. (2021, February 15). YouTube.
  • 18.4. Radical reactions in practice. (n.d.). Lumen Learning.

Sources

The Versatile Nucleophile: A Technical Guide to the Research Applications of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Methylallylamine (also known as methallylamine) in various research and development sectors. Possessing both a primary amine and a reactive allyl group, this bifunctional molecule serves as a versatile building block in organic synthesis, polymer chemistry, and drug discovery. This document will delve into the core chemical principles governing its reactivity and provide field-proven insights into its practical applications, supported by detailed experimental protocols and mechanistic diagrams. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this compound in their respective fields.

Introduction: Unveiling the Potential of a Bifunctional Building Block

This compound, with the chemical formula C₄H₉N, is a colorless liquid characterized by a methyl-substituted allyl group and a primary amine.[1][2] This unique structural combination imparts a dual reactivity profile, making it a valuable intermediate in a wide array of chemical transformations. The nucleophilic nature of the primary amine allows for its participation in a variety of classical amine reactions, while the double bond of the allyl group opens avenues for polymerization and other addition reactions. This guide will explore the scientific integrity and logical underpinnings of its application in three key research areas: as a cornerstone in the synthesis of nitrogen-containing heterocycles, as a monomer in the development of functional polymers, and as a crucial precursor in the synthesis of pharmaceutically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2878-14-0[2]
Molecular Formula C₄H₉N[2]
Molecular Weight 71.12 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 61-62 °C[1]
Density 0.763 g/mL at 25 °C[1]
Solubility Soluble in water and organic solvents[1]

A Versatile Precursor for Nitrogen-Containing Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The inherent reactivity of this compound makes it an attractive starting material for the construction of various nitrogen-containing ring systems. The primary amine can act as a nucleophile to initiate cyclization cascades, while the allyl group can participate in cycloaddition reactions.

Conceptual Framework for Heterocycle Synthesis

The synthesis of heterocyclic scaffolds often relies on the strategic combination of bifunctional building blocks. In the case of this compound, the amine and the alkene functionalities can be sequentially or concertedly involved in ring-forming reactions. For instance, the amine can undergo condensation with a carbonyl compound to form an imine, which can then act as a dienophile in an aza-Diels-Alder reaction, utilizing the appended allyl group or an external diene.

Heterocycle_Synthesis This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine Intermediate Nitrogen Heterocycle Nitrogen Heterocycle Imine Intermediate->Nitrogen Heterocycle Aza-Diels-Alder Diene Diene Diene->Nitrogen Heterocycle

Caption: Conceptual workflow for nitrogen heterocycle synthesis using this compound.

While specific examples directly employing this compound in complex multicomponent reactions for novel heterocycle synthesis are not extensively documented in readily available literature, its potential is evident from the established reactivity of primary amines and allylic systems in such transformations. Researchers can explore its use in reactions like the Biginelli or Hantzsch synthesis, where a primary amine is a key component, to generate novel substituted pyrimidines and dihydropyridines.

Monomer for Advanced Polymeric Materials

The presence of a polymerizable double bond makes this compound a valuable monomer for the synthesis of functional polymers. Its hydrochloride salt, in particular, is often used for polymerization in aqueous media.[1] The resulting polymers, poly(this compound), are cationic polyelectrolytes with a range of potential applications stemming from the pendant primary amine groups.

Free Radical Polymerization of this compound Hydrochloride

The polymerization of allylic monomers can be challenging due to degradative chain transfer, which often leads to low molecular weight polymers. However, the use of the amine salt in polar solvents with specific radical initiators can yield polymers with higher molecular weights.[1]

Experimental Protocol: Free Radical Polymerization

  • Monomer Preparation: Prepare an aqueous solution of this compound hydrochloride.

  • Initiator Addition: Add a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50).

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like acetone or ethanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomer Solution Monomer Solution Initiator Addition Initiator Addition Monomer Solution->Initiator Addition Polymerization Polymerization Initiator Addition->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Poly(this compound) Poly(this compound) Filtration & Drying->Poly(this compound)

Caption: Experimental workflow for the free radical polymerization of this compound hydrochloride.

Properties and Applications of Poly(this compound)

Poly(this compound) is a cationic polyelectrolyte due to the protonation of the primary amine groups in acidic to neutral conditions. This property makes it a candidate for applications in drug delivery and gene therapy, similar to the well-studied poly(allylamine) (PAA). The polymer can form complexes with negatively charged molecules like DNA and RNA, potentially facilitating their delivery into cells.[3][4] The primary amine groups also serve as reactive handles for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules.

A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The nucleophilic nature of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1]

Synthesis of Bioactive Molecules

This compound is cited as an intermediate in the synthesis of urea-containing FK506 binding protein (FKBP) inhibitors and benzothiazepine dioxides with HIV-1 protease inhibitory activities.[5]

  • Urea-Containing FKBP Inhibitors: The synthesis of these inhibitors likely involves the reaction of this compound with an appropriate isocyanate or a related carbonyl compound to form the key urea linkage. The design of such inhibitors is often structure-based, aiming to mimic the binding of the natural product FK506 to the FKBP.[4][6]

  • Benzothiazepine Dioxides as HIV-1 Protease Inhibitors: While the exact synthetic step involving this compound is not detailed in the available literature, it is plausible that the amine functionality is used to introduce the N-substituent on the benzothiazepine core structure. The anti-HIV activity of such compounds is often attributed to their ability to bind to the active site of the HIV-1 protease enzyme.[3]

Role in Agrochemical Development

This compound also serves as a building block in the synthesis of agrochemicals.[1] Although specific examples of commercial fungicides or herbicides derived directly from this compound are not readily found, its structural motifs are present in various active ingredients. The primary amine can be used to introduce N-alkyl or N-aryl groups into heterocyclic systems, which are common scaffolds in modern agrochemicals. The development of new agrochemicals often focuses on identifying novel structures that interact with specific biological targets in pests or weeds.[7][8]

Safety and Handling

This compound is a flammable liquid and is irritating to the skin, eyes, and respiratory system.[1] It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Outlook

This compound is a versatile and reactive building block with significant potential in diverse areas of chemical research. Its bifunctional nature allows for its use in the synthesis of complex heterocyclic structures, the development of functional polymers with biomedical applications, and as a key intermediate in the preparation of pharmaceutically and agrochemically relevant molecules. While its application in some of these areas is still emerging, the foundational chemical principles governing its reactivity suggest a broad scope for future innovation. Further research into its use in multicomponent reactions for the rapid generation of molecular diversity and the detailed characterization of its polymers and copolymers will undoubtedly unlock new and exciting applications for this valuable chemical intermediate.

References

  • Gholami, M., et al. An overview of polyallylamine applications in gene delivery. Journal of Drug Targeting, 2022.
  • Gholami, M., et al. An overview of polyallylamine applications in gene delivery. ResearchGate, 2022.
  • Dragovich, P. S., et al. Structure-based design of novel, urea-containing FKBP12 inhibitors. Journal of Medicinal Chemistry, 1996.
  • PubChem. This compound. National Institutes of Health.
  • Artico, M., et al.[1][3][6]benzothiadiazepine derivatives with specific anti-human immunodeficiency virus type 1 activity. Antiviral Chemistry & Chemotherapy, 1999.
  • Dragovich, P. S., et al. Structure-Based Design of Novel, Urea-Containing FKBP12 Inhibitors. ACS Publications, 1996.
  • Lee, H., et al. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 2020.
  • Shaik, A. B., & Prasad, Y. R. Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Indian Journal of Pharmaceutical Sciences, 2021.
  • Kamal, A., et al. Synthesis of New Agrochemicals. ResearchGate, 2019.
  • Khan, I., et al. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 2021.
  • Jeschke, P. The continuing significance of chiral agrochemicals. Pest Management Science, 2018.
  • Al-Souda, Y. A., et al. Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. Zeitschrift für Naturforschung B, 2010.
  • Gaikwad, N. D., et al. Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews, 2023.
  • Duke, S. O. Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. Journal of Agricultural and Food Chemistry, 2023.
  • Toti, K. S., et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 2021.
  • Gaertner, T., et al. Structure-based discovery of a new selectivity-enabling motif for the FK506-binding protein 51. ChemRxiv, 2022.
  • Mezzetta, A., et al. Preparative-scale synthesis of two metabolites isolated from soil treated with zoxium fungicide and kerb herbicide. Journal of Agricultural and Food Chemistry, 2002.
  • Golding, S., et al. Herbicides as fungicides: Targeting heme biosynthesis in the maize pathogen Ustilago maydis. Molecular Plant Pathology, 2022.

Sources

safety and handling precautions for 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Methylallylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as β-Methallylamine or 2-methylprop-2-en-1-amine) is a primary amine utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structure, featuring a primary amine and an allyl group, imparts a unique reactivity profile, making it a valuable reagent in organic synthesis.[1][3] However, this reactivity also necessitates a thorough understanding of its associated hazards. This guide provides a comprehensive overview of the , grounded in authoritative safety data and field-proven practices, to ensure its safe application in a research and development setting.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is critical for anticipating its behavior and implementing appropriate safety controls. This compound is a colorless to pale yellow liquid characterized by a distinct fishy, ammoniacal odor.[1][4] It is a highly flammable and hygroscopic substance, meaning it readily absorbs moisture from the air.[4]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 2878-14-0[4][5]
Molecular Formula C₄H₉N[4][5]
Molecular Weight 71.12 g/mol [5]
Boiling Point 78 °C @ 760 mmHg[4]
Flash Point -28 °C (-18.4 °F)[4]
Density ~0.780 g/cm³[4]
Vapor Pressure 75.3 ± 0.2 mmHg at 25°C[4]
Appearance Colorless to pale yellow liquid[1]
Odor Fishy, ammoniacal[4]

Hazard Identification and Assessment

This compound is classified as a hazardous chemical due to its flammability, corrosivity, and potential health effects.[5][6] The primary hazards are summarized in the Globally Harmonized System (GHS) classification.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[5][7]
Skin Corrosion/Irritation Category 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Category 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[5]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[5]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled[7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[5]

Note: GHS classifications can vary slightly between suppliers based on the purity and concentration of the substance.

The causality behind these hazards is rooted in the molecule's chemical nature. Its high volatility and low flash point mean that vapors can form an explosive mixture with air at temperatures well below freezing, and these vapors can travel to an ignition source and flash back.[4][7] As a primary amine, it is alkaline and corrosive, capable of causing severe burns to skin and eyes upon contact.[4]

Hazard_Profile cluster_hazards Primary Hazards substance This compound flammable Highly Flammable Flash Point: -28°C substance->flammable Physical Hazard corrosive Corrosive Causes severe skin & eye burns substance->corrosive Health Hazard toxic Toxic/Harmful Harmful if swallowed Toxic if inhaled substance->toxic Health Hazard irritant Irritant Respiratory system substance->irritant Health Hazard

Caption: Core hazard profile of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary engineering control is to handle this compound exclusively within a certified chemical fume hood to manage its high volatility and inhalation toxicity. The facility must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[4][8] All electrical equipment, including stir plates, vacuum pumps, and lighting, must be explosion-proof.[6]

Personal Protective Equipment (PPE)

Selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

  • Eye and Face Protection : Wear chemical splash goggles and a face shield to protect against splashes.[4][9]

  • Skin Protection : Wear appropriate protective gloves. While specific breakthrough times for this compound are not widely published, gloves made of nitrile rubber may offer some protection for incidental contact, but this should be verified.[10] For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. Always inspect gloves for integrity before use.[9] A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[4]

  • Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4] Respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[4]

PPE_Workflow start Prepare for Handling fume_hood Verify Fume Hood Operation start->fume_hood don_ppe Don PPE fume_hood->don_ppe gloves Flame-Retardant Lab Coat & Chemical Gloves don_ppe->gloves eyes Splash Goggles & Face Shield don_ppe->eyes handle Perform Chemical Transfer/ Reaction don_ppe->handle doff_ppe Doff PPE Correctly handle->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end Procedure Complete wash->end Spill_Response spill Spill Detected evacuate Evacuate Area Remove Ignition Sources spill->evacuate Assess Hazard ppe Don Full PPE evacuate->ppe contain Contain with Inert Absorbent Material ppe->contain collect Collect with Spark-Proof Tools into Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: General workflow for responding to a small chemical spill.

Stability and Reactivity

  • Reactivity : this compound is stable under normal storage conditions. [11]* Chemical Stability : The compound absorbs carbon dioxide from the air. [4]It is also hygroscopic. [4]* Conditions to Avoid : Avoid ignition sources, excess heat, and exposure to moist air or water. [4]* Incompatible Materials : Strong acids and strong oxidizing agents. [4][11]* Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides. [4]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable national and local regulations. It should be treated as hazardous waste. Do not mix with other waste streams. Leave the chemical in its original container if possible. Empty containers retain product residue (liquid and vapor) and can be dangerous; they should be handled as hazardous waste. [4][11]

References

  • This compound | CAS#:2878-14-0 | Chemsrc. (n.d.).
  • This compound | C4H9N | CID 76141 - PubChem. (n.d.).
  • This compound hydrochloride | C4H10ClN | CID 11953772 - PubChem. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Safety Data Sheet: allylamine - Chemos GmbH&Co.KG. (n.d.).
  • First Aid for Chemical Exposure | Coast2Coast. (2024, January 31).
  • First Aid - Chemical Poisoning. (2019, May 28).
  • Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads - CDC Stacks. (n.d.).

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine, a primary amine with the chemical formula C4H9N, is a versatile building block in organic synthesis.[1][2] Its unique structure, featuring both a primary amine and a reactive double bond, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] Notably, it is a precursor in the synthesis of novel therapeutic agents, including urea-containing FK506 binding protein inhibitors and benzothiazepine dioxides with HIV-1 protease inhibitory activities.[3] The hydrochloride salt of this compound is also utilized in the preparation of specialized polymers.[5]

However, the inherent reactivity that makes this compound a valuable synthetic tool also contributes to its instability, necessitating stringent storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and best practices for its handling to ensure the integrity of the material and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueSource(s)
CAS Number 2878-14-0[1][6]
Molecular Formula C4H9N[1][6]
Molecular Weight 71.12 g/mol [1][6]
Appearance Colorless to pale yellow liquid[2]
Odor Fishy, ammoniacal[4][6]
Boiling Point 78-83.5 °C at 760 mmHg[6]
Flash Point -28 °C (-18.4 °F)[6]
Density 0.780 g/cm³[6]
Solubility Soluble in water and organic solvents[2]

Factors Influencing Stability

The stability of this compound is primarily compromised by its sensitivity to atmospheric conditions and its reactivity towards certain classes of chemicals.

Atmospheric Sensitivity
  • Hygroscopicity: this compound is hygroscopic, readily absorbing moisture from the air.[6] Water can act as a catalyst for various degradation pathways and may facilitate reactions with other atmospheric components.

  • Carbon Dioxide Absorption: As a primary amine, this compound is basic and reacts with atmospheric carbon dioxide to form the corresponding carbamate salt.[6] This reaction not only decreases the purity of the amine but can also lead to the formation of solid precipitates.

Chemical Incompatibility
  • Strong Acids: this compound undergoes a vigorous exothermic reaction with strong acids to form ammonium salts.[6]

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to rapid and potentially explosive reactions.[6]

Potential for Polymerization

While hazardous polymerization of the free base has not been reported, the allylic group presents a potential for polymerization, especially under certain conditions such as exposure to radical initiators or elevated temperatures.[6] The hydrochloride salt of this compound can be polymerized under specific conditions to form poly(this compound hydrochloride).

Recommended Storage and Handling Protocols

To mitigate the risks associated with its instability and reactivity, the following storage and handling procedures are imperative.

Storage Conditions
  • Temperature: Store in a refrigerated environment, ideally below 4°C (39°F).[6] Some sources recommend storage at 0-6°C.[7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and carbon dioxide.[8][9]

  • Container: Use a tightly sealed container to minimize exposure to the atmosphere.[6][10]

  • Location: Store in a designated flammables area, away from sources of ignition.[6][10] The storage area should be well-ventilated.[10]

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, gloves, and protective clothing.[6]

  • Inert Gas Handling: For transfers and handling of larger quantities, use of an inert gas manifold is recommended to maintain an inert atmosphere.

  • Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge.[6][10]

  • Spark-Proof Tools: Use spark-proof tools and explosion-proof equipment.[6]

Degradation Pathways and Consequences

The primary degradation pathways for this compound involve its reaction with atmospheric components.

This compound This compound Degradation Degradation This compound->Degradation reacts with Carbamate Salt Formation Carbamate Salt Formation This compound->Carbamate Salt Formation H2O (Moisture) H2O (Moisture) H2O (Moisture)->Degradation catalyzed by CO2 (Carbon Dioxide) CO2 (Carbon Dioxide) CO2 (Carbon Dioxide)->Carbamate Salt Formation reacts with Reduced Purity & Activity Reduced Purity & Activity Degradation->Reduced Purity & Activity Carbamate Salt Formation->Reduced Purity & Activity

Caption: Degradation pathways of this compound.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method for assessing the stability of this compound under various conditions.

Objective: To determine the degradation of this compound over time when exposed to different storage conditions.

Materials:

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical balance

  • Vials with septa caps

  • Controlled environment chambers (e.g., refrigerator, incubator)

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, aliquot 1 mL of high-purity this compound into several vials.

    • Spike some vials with a known amount of water to simulate exposure to moisture.

    • Leave some vials open to the air for a short, controlled period before sealing to simulate exposure to CO2.

    • Seal all vials tightly with septa caps.

  • Storage Conditions:

    • Store sets of vials under the following conditions:

      • Refrigerated (2-8°C) under inert gas (control).

      • Refrigerated (2-8°C) exposed to air.

      • Room temperature (~25°C) under inert gas.

      • Room temperature (~25°C) exposed to air.

      • Elevated temperature (e.g., 40°C) under inert gas.

  • Time Points:

    • Analyze samples at initial time (T=0) and at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Use a validated GC-FID method to determine the purity of the this compound in each sample.

    • The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Aliquot this compound (Inert Atmosphere) prep2 Spike with H2O (optional) prep1->prep2 prep3 Expose to Air (optional) prep2->prep3 prep4 Seal Vials prep3->prep4 store1 Refrigerated (Inert) prep4->store1 store2 Refrigerated (Air) prep4->store2 store3 Room Temp (Inert) prep4->store3 store4 Room Temp (Air) prep4->store4 analysis1 Time Points (T=0, 1w, 1m, 3m, 6m) store1->analysis1 store2->analysis1 store3->analysis1 store4->analysis1 analysis2 GC-FID Purity Assay analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3

Caption: Workflow for this compound stability testing.

Conclusion

This compound is a valuable yet sensitive chemical that demands careful management. Its high flammability, hygroscopicity, and reactivity with atmospheric carbon dioxide are the primary drivers of its instability. By adhering to the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert atmosphere in tightly sealed containers—researchers can ensure the chemical's integrity and the safety of their work environment. For critical applications, periodic purity assessment is recommended to confirm the material's suitability for use.

References

  • This compound | CAS#:2878-14-0 | Chemsrc. (n.d.).
  • Everything You Need to Know About Allylamine by CloudSDS. (n.d.).
  • This compound | C4H9N | CID 76141 - PubChem. (n.d.).
  • ICSC 0823 - ALLYLAMINE. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: The Synthesis and Application of Functional Polymers from 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of functional polymers using 2-Methylallylamine. We move beyond simple procedural lists to explore the underlying principles and causalities of various polymerization strategies. This guide emphasizes scientific integrity, offering validated protocols and insights into the challenges and opportunities presented by this versatile monomer. Key methodologies, including Free Radical Polymerization and advanced controlled techniques like RAFT, are detailed. The resulting polymers, bearing a high density of primary amine functionalities, are prime candidates for applications ranging from biomedical coatings to advanced drug delivery systems.

Introduction: The Strategic Value of this compound in Polymer Chemistry

This compound (IUPAC: 2-methylprop-2-en-1-amine) is a functional monomer of significant interest in the development of advanced polymeric materials.[1][2] Its structure uniquely combines a polymerizable allyl group with a primary amine, a highly versatile functional handle for subsequent chemical modification. This primary amine group is crucial for applications requiring bioconjugation, pH-responsiveness, or the introduction of specific charges for electrostatic interactions.[3]

However, the polymerization of allylic monomers, including this compound, presents a well-known challenge: allylic degradative chain transfer . This process involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond by a propagating radical, forming a stable, non-propagating allylic radical. This side reaction can prematurely terminate polymer chains, often resulting in low molecular weight oligomers.[3][4]

To overcome this limitation, a common and effective strategy is the polymerization of the monomer's salt form, typically This compound hydrochloride .[3][5] Protonating the amine group reduces its electron-donating influence and alters the electronic characteristics of the monomer, suppressing the rate of degradative chain transfer. This approach, particularly when conducted in polar solvents like water, facilitates the synthesis of higher molecular weight polymers, unlocking their full potential for various applications.[3][6]

Polymerization Methodologies and Protocols

The choice of polymerization technique is paramount and dictates the final polymer's architecture, molecular weight distribution, and end-group fidelity. Here, we detail the most relevant methods for this compound.

Free Radical Polymerization (FRP): The Workhorse Method

Free radical polymerization is the most established method for polymerizing allylamine salts.[7] It relies on the generation of free radicals from an initiator to start a chain reaction. While susceptible to the aforementioned chain transfer, conditions can be optimized to achieve useful polymer products.[8]

Causality Behind the Protocol:

  • Monomer Salt: Using this compound hydrochloride is critical to minimize degradative chain transfer.[9]

  • Initiator: A water-soluble azo initiator, such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride or V-50, is selected. These initiators decompose thermally to generate radicals without introducing peroxide-related side reactions and are compatible with the aqueous reaction medium.[9]

  • Solvent: Water is an excellent solvent for the monomer salt and initiator, providing a polar environment that favors the polymerization of the charged monomer.[3][6]

  • Temperature: The temperature (typically 50-70°C) is chosen based on the optimal decomposition rate of the azo initiator to ensure a steady supply of radicals throughout the reaction.[10]

  • Purification: Precipitation into a non-solvent like methanol or ethanol is an effective method to separate the water-soluble polymer from unreacted monomer and initiator fragments.[6][8]

Experimental Protocol: Free Radical Polymerization of this compound Hydrochloride

  • Monomer Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound hydrochloride (e.g., 20 g) in deionized water to achieve a high monomer concentration (e.g., 70-75% by weight).[6]

  • Inert Atmosphere: Purge the solution thoroughly with nitrogen gas for at least 30-45 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Preparation: In a separate vial, dissolve the initiator, 2,2'-azobis(2-methylpropanediamine) dihydrochloride (V-50), in a small amount of deionized water (e.g., 2-5 mol% relative to the monomer).[9]

  • Reaction Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60°C) in an oil bath. Once the temperature is stable, add the initiator solution to the flask via syringe.

  • Polymerization: Allow the reaction to proceed under stirring for 24-48 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Purification: After the reaction period, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large volume of vigorously stirred methanol or ethanol (e.g., 10x the volume of the reaction mixture) to precipitate the polymer.[10]

  • Isolation: Collect the white, precipitated polymer by vacuum filtration. Wash the polymer cake thoroughly with additional methanol to remove any remaining impurities.

  • Drying: Dry the purified poly(this compound hydrochloride) in a vacuum oven at 40-50°C until a constant weight is achieved.

Table 1: Typical FRP Conditions and Expected Outcomes

Parameter Value Rationale & Expected Outcome
Monomer This compound HCl Water-soluble; suppresses chain transfer.[3]
Monomer Conc. 50-85% (w/w) in H₂O Higher concentration increases polymerization rate.[6]
Initiator V-50 or other water-soluble azo initiator Provides a controlled source of radicals in an aqueous medium.[9]
Initiator Conc. 1-10 mol% (vs. monomer) Higher concentration can increase yield but may lower molecular weight.[10]
Temperature 50-90°C Dependent on initiator half-life; controls the rate of initiation.[10]
Reaction Time 24-48 hours Required to achieve high monomer conversion.[8]
Expected Mₙ 2,000 - 20,000 g/mol Typically yields low to moderate molecular weight polymers.[10]

| Expected PDI | > 2.0 | Broad molecular weight distribution is characteristic of FRP. |

Diagram 1: General Workflow for Free Radical Polymerization

FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer Dissolve Monomer Salt in Deionized Water Purge Deoxygenate with N₂ (30-45 min) Monomer->Purge Heat Heat to Reaction Temp (e.g., 60°C) Purge->Heat Initiator Prepare Initiator Solution Add_Initiator Add Initiator Solution Heat->Add_Initiator React Polymerize under N₂ (24-48 hours) Add_Initiator->React Precipitate Precipitate Polymer in Methanol/Ethanol React->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Final_Product Final_Product Dry->Final_Product Yields Poly(2-MAA·HCl)

Caption: Workflow for the synthesis of Poly(this compound HCl) via FRP.

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures (e.g., block copolymers).[11][12] The key is the addition of a RAFT agent, or chain transfer agent (CTA), which mediates the polymerization through a degenerative chain transfer process.

Causality and Strategic Approach for this compound:

  • Control Mechanism: The RAFT agent establishes a rapid equilibrium between active (propagating) radical chains and dormant polymer chains. This ensures that all chains grow at a similar rate, leading to a low polydispersity index (PDI).[13]

  • RAFT Agent Selection: For the polymerization of a water-soluble, cationic monomer like this compound hydrochloride, a hydrophilic RAFT agent is essential. Trithiocarbonates are generally a good choice for 'more-activated' monomers, although optimization is required.[13] An example is 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, which has a carboxylic acid group for water solubility at appropriate pH.

  • Ratio is Key: The final molecular weight is controlled by the ratio of monomer consumed to the concentration of the RAFT agent ([Monomer]/[CTA]). The [CTA]/[Initiator] ratio is also critical for maintaining "living" characteristics.

Generalized Protocol: RAFT Polymerization of this compound Hydrochloride

  • Reagent Charging: To a Schlenk flask, add this compound hydrochloride (monomer), a water-soluble RAFT agent (CTA), and a suitable solvent (e.g., buffered water or a water/dioxane mixture). The molar ratio of [Monomer]:[CTA] will determine the target molecular weight.

  • Initiator Addition: Add a water-soluble initiator (e.g., V-50). A typical ratio of [CTA]:[Initiator] is between 3:1 and 10:1.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[14]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir.

  • Monitoring: Track the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR spectroscopy.

  • Termination and Purification: Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing it to air. Purify the polymer by precipitation in a suitable non-solvent or via dialysis against deionized water to remove unreacted monomer and other small molecules.

  • Isolation: Isolate the final polymer by lyophilization (freeze-drying).

Table 2: Key Considerations for RAFT Polymerization

Component Selection & Rationale
RAFT Agent (CTA) Must be water-soluble. The "Z" and "R" groups must be chosen to suit allylic monomers. This often requires empirical screening.[13]
Solvent Buffered aqueous solutions (e.g., acetate or phosphate buffer) are often used to maintain pH and ensure solubility of all components.
[Monomer]/[CTA] Ratio Primary determinant of the target degree of polymerization and molecular weight.

| [CTA]/[Initiator] Ratio | Typically >1. A higher ratio minimizes the amount of "dead" chains formed from the initiator, improving the "living" character of the polymerization. |

Diagram 2: The Core RAFT Polymerization Equilibrium

Post_Polymerization cluster_mods Functionalization Reactions Monomer This compound Hydrochloride Polymerization Polymerization (e.g., FRP or RAFT) Monomer->Polymerization Polymer Poly(this compound) Backbone with Pendant -NH₂ Polymerization->Polymer Alkylation N-Alkylation (R-X) Polymer->Alkylation Amidation Amidation (R-CO-X) Polymer->Amidation SchiffBase Schiff Base Formation (R-CHO) Polymer->SchiffBase Product1 N-Alkylated Polymer Alkylation->Product1 Yields Product2 N-Acylated Polymer Amidation->Product2 Yields Product3 Imine-Functionalized Polymer SchiffBase->Product3 Yields

Caption: Synthesis of poly(this compound) and subsequent modification routes.

Standard Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the resulting polymer.

Table 3: Key Characterization Techniques

Technique Information Provided Expected Result for Poly(this compound HCl)
¹H & ¹³C NMR Structural confirmation, monomer conversion Disappearance of vinyl proton signals (~5-6 ppm) and appearance of broad polymer backbone signals. [9][10]
FT-IR Spectroscopy Functional group analysis Presence of N-H stretching and bending, C-H stretching from the backbone. Absence of C=C stretching from the monomer. [10]
Gel Permeation Chromatography (GPC) Molecular weight (Mₙ, Mₒ) and Polydispersity Index (PDI) Requires an aqueous mobile phase and appropriate calibration standards (e.g., PEO, PAA). PDI > 2 for FRP; PDI < 1.5 for successful RAFT.
Thermogravimetric Analysis (TGA) Thermal stability Provides the decomposition temperature of the polymer. [4]

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) | T₉ for poly(allylamine hydrochloride) is reported to be around 225°C. [4][9]|

Conclusion and Outlook

This compound is a valuable monomer for the synthesis of functional cationic polyelectrolytes. While its polymerization requires careful consideration to overcome inherent challenges like degradative chain transfer, established methods like free radical polymerization of the hydrochloride salt provide a reliable route to obtaining these materials. Furthermore, the application of controlled radical techniques like RAFT opens the door to creating well-defined polymer architectures with advanced functionalities. The high density of primary amines in the resulting polymers makes them an exceptionally versatile platform for post-polymerization modification, positioning them as key materials for future innovations in drug delivery, gene therapy, and functional coatings.

References

  • BenchChem. (2025).
  • Sepehrianazar, A., & Güven, O. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Polymers and Polymer Composites, 30, 1-11. Link
  • Single addition of an allylamine monomer enables access to end-functionalized RAFT polymers for native chemical ligation.
  • Process for polymerization of allylic compounds.
  • Process for producing poly (allylamine) derivatives.
  • Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Link
  • This compound hydrochloride. SynHet. Link
  • Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich. Link
  • RAFT Polymerization - Reaction Setup. YouTube. (2022). Link
  • Process for the production of allylamine polymer.
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
  • Modern Polymeriz
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Link
  • Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. PMC. Link
  • This compound | C4H9N | CID 76141. PubChem - NIH. Link
  • CAS 2878-14-0: this compound. CymitQuimica. Link
  • Synthesis and Thermal Property of Poly(Allylamine Hydrochloride).

Sources

Application Notes & Protocols: 2-Methylallylamine as a Monomer in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: Unlocking the Potential of a Functional Monomer

For researchers, scientists, and drug development professionals, the synthesis of functional polymers is a cornerstone of innovation. 2-Methylallylamine, a primary amine-containing monomer, presents a unique building block for creating polymers with tailored properties for applications ranging from drug delivery and gene therapy to advanced biomaterials.[1][2] The presence of the primary amine group provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of targeting ligands, drugs, or other functional molecules.[1][3]

However, the polymerization of allylic monomers like this compound is not without its challenges. The primary obstacle is allylic degradative chain transfer, a process that can lead to the formation of low molecular weight polymers.[1] This guide provides an in-depth exploration of strategies to overcome this challenge, offering detailed protocols for the successful polymerization of this compound and the characterization of the resulting polymers.

The Challenge: Understanding Allylic Chain Transfer

In free-radical polymerization, the growing polymer chain ideally adds exclusively to the double bond of a new monomer molecule. However, with allylic monomers, the radical on the growing chain can abstract a hydrogen atom from the carbon adjacent to the double bond of a monomer molecule. This creates a stable, non-propagating allylic radical, effectively terminating the chain growth. The methyl group in this compound can further influence this process.

To achieve polymers of sufficiently high molecular weight for biomedical applications, it is crucial to select polymerization conditions that minimize this side reaction. A key strategy is the protonation of the amine group, which deactivates the allylic position and favors propagation.[1][4]

Polymerization Strategies and Protocols

Aqueous Free-Radical Polymerization of this compound Hydrochloride

This is the most direct approach to polymerizing this compound. By converting the monomer to its hydrochloride salt, the polymerization can be conducted in water, a biocompatible solvent. The protonated amine group reduces the propensity for chain transfer, enabling the formation of higher molecular weight polymers.[1][4][5]

Causality Behind Experimental Choices:

  • Monomer Salt: Using the hydrochloride salt is critical. The electron-withdrawing effect of the ammonium group deactivates the allylic protons, making them less susceptible to abstraction by the propagating radical.

  • Initiator: A water-soluble azo initiator, such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride, is chosen because it generates radicals at a controlled rate at moderate temperatures (e.g., 50-60°C) and is compatible with the aqueous reaction medium.[4][5]

  • Inert Atmosphere: The removal of oxygen by purging with an inert gas like nitrogen is standard practice in free-radical polymerization. Oxygen can react with the propagating radicals to form unreactive peroxy species, inhibiting the polymerization.[6][7]

  • Precipitation: Pouring the viscous polymerization mixture into a non-solvent like ethanol or acetone causes the polymer to precipitate, separating it from unreacted monomer and initiator fragments.[6]

Experimental Protocol: Free-Radical Polymerization

  • Monomer Salt Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated hydrochloric acid to a solution of this compound in water. The reaction is exothermic. Adjust the pH to ensure complete protonation.

  • Reaction Setup: Transfer the aqueous solution of this compound hydrochloride to a three-necked flask equipped with a condenser, a nitrogen inlet, and a thermometer.

  • Degassing: Purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiation: Add the water-soluble azo initiator (e.g., 2,2'-azobis(2-methylpropanediamine) dihydrochloride, typically 1-5 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere and stir for a predetermined time (e.g., 15-24 hours).[6] The viscosity of the solution will increase as the polymer forms.

  • Isolation: After cooling to room temperature, pour the viscous solution into a large excess of a non-solvent (e.g., methanol or acetone) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.

Controlled Radical Polymerization: RAFT

For applications requiring precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and complex architectures (e.g., block copolymers), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a superior method.[8]

Causality Behind Experimental Choices:

  • RAFT Agent: The choice of the RAFT agent (a chain transfer agent, or CTA) is critical. Its structure determines the reactivity and control over the polymerization of a specific monomer. For amine-containing monomers, a dithiobenzoate or trithiocarbonate with a carboxylic acid group (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) can be suitable for aqueous polymerizations.

  • Monomer/CTA/Initiator Ratio: The ratio of these components determines the theoretical molecular weight of the final polymer. A higher monomer-to-CTA ratio will result in a higher molecular weight.

  • Degassing: As with conventional free-radical polymerization, the removal of oxygen is essential for a successful RAFT polymerization.[7] The freeze-pump-thaw method is a highly effective technique for this.[7]

Experimental Protocol: Aqueous RAFT Polymerization

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve the this compound hydrochloride monomer, the RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate), and a water-soluble initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid)) in deoxygenated water.[9]

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7]

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time.

  • Monitoring and Termination: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and PDI).[7] The polymerization can be quenched by cooling the reaction mixture and exposing it to air.

  • Purification: The polymer is typically purified by dialysis against deionized water to remove unreacted monomer, initiator fragments, and other small molecules, followed by lyophilization to obtain the pure polymer.

Visualization of Polymerization Mechanisms

Free-Radical Polymerization Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_iso Isolation & Purification Monomer This compound Monomer_Salt Monomer Salt Solution (Aqueous) Monomer->Monomer_Salt HCl HCl (aq) HCl->Monomer_Salt Degas Degas with N2 Monomer_Salt->Degas Initiator Add Azo Initiator Degas->Initiator Heat Heat (e.g., 60°C) Initiator->Heat Polymer_Sol Polymer Solution Heat->Polymer_Sol Precipitate Precipitate in Non-Solvent Polymer_Sol->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Polymer Pure Poly(this compound) HCl Dry->Final_Polymer

Caption: Workflow for free-radical polymerization of this compound.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_init Initiation cluster_raft RAFT Equilibrium cluster_prop Propagation I Initiator IM I-M• I->IM + M M Monomer Pn P(n)• IM->Pn Intermediate Adduct Radical Pn->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate R_rad R• Intermediate->R_rad Fragmentation Pn_CTA Dormant Polymer (P(n)-S-C(=S)-Z) Intermediate->Pn_CTA Fragmentation R_rad->Pn + n(M) Pn_CTA_active P(n)• Pn_CTA->Pn_CTA_active Reactivation Pnm_CTA_active P(n+m)• Pn_CTA_active->Pnm_CTA_active + m(M) M2 Monomer

Caption: Key steps in the RAFT polymerization mechanism.

Characterization of Poly(this compound)

A self-validating protocol requires thorough characterization of the final polymer to confirm its structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure. The disappearance of vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are key indicators of successful polymerization.[4][5][10]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[11][12] For controlled polymerizations like RAFT, a low PDI (typically < 1.3) is expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the polymer, such as N-H and C-H bonds, and the absence of the C=C double bond from the monomer.[4][5]

Table 1: Typical Characterization Data for Poly(this compound) HCl

TechniqueParameterExpected ResultSignificance
¹H NMR Vinyl ProtonsAbsence of sharp peaks ~5-6 ppmConfirms monomer conversion
Polymer BackboneBroad signals ~1.5-3.5 ppmConfirms polymer structure
GPC/SEC Number-Average MW (Mn)Varies with conditions (e.g., 5,000-50,000 g/mol )Quantifies polymer chain length
Polydispersity Index (PDI)Conventional: >1.5; RAFT: <1.3Indicates control over polymerization
FTIR C=C StretchAbsence of peak ~1640 cm⁻¹Confirms polymerization
N-H BendPresence of peak ~1500-1600 cm⁻¹Confirms presence of amine groups

Applications in Drug Development and Biomaterials

The resulting poly(this compound) is a cationic polyelectrolyte at physiological pH, making it highly suitable for biomedical applications.[1]

  • Gene Delivery: The positively charged polymer can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells.[2][3] However, the high cationic charge density can lead to cytotoxicity.[2][13]

  • Drug Delivery: The primary amine groups can be used to conjugate drugs, targeting ligands, or hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[3][4]

  • Biomaterial Coatings: The polymer can be used to modify the surface of medical devices and implants. Plasma polymerization of allylamine has been shown to create stable, functional coatings that can improve biocompatibility or act as a barrier to control the degradation of biodegradable materials.[14][15]

References

  • Benchchem. (n.d.). Preparation of Specialized Polymers with this compound Hydrochloride: Application Notes and Protocols.
  • Sepehrianazar, A., & Güven, O. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate.
  • Truong, N. P., et al. (n.d.). Single addition of an allylamine monomer enables access to end-functionalized RAFT polymers for native chemical ligation. RSC Publishing.
  • Harada, S., & Hasegawa, S. (n.d.). Process for producing poly (allylamine) derivatives. Google Patents.
  • Unknown. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). ResearchGate.
  • Unknown. (n.d.). Synthesis of polyallylamine derivatives and their use as gene transfer vectors in vitro.
  • Unknown. (n.d.). Controlled biodegradation of metallic biomaterials by plasma polymer coatings using hexamethyldisiloxane and allylamine monomers. ResearchGate.
  • Unknown. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
  • Sigma-Aldrich. (n.d.). Typical Procedures for Polymerizing via RAFT.
  • Unknown. (n.d.). An overview of polyallylamine applications in gene delivery. PubMed.
  • Unknown. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC.
  • Unknown. (n.d.). Synthesis of strong polycations with improved biological properties. PubMed.
  • Unknown. (n.d.). FREE RADICAL POLYMERIZATION.
  • The Polymer Chemist. (2022, April 20). RAFT Polymerization - Reaction Setup. YouTube.
  • Unknown. (2022). Free radical polymerization of allylamine in different acidic media. AVESİS.
  • Unknown. (n.d.). Synthesis of Functional Copolymers via Aqueous RAFT Polymerization for Bioconjugation and Targeted Delivery of Small Interfering RNA.
  • Unknown. (n.d.). Process for the preparation of cross-linked polyallylamine polymer. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Unknown. (n.d.). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films.
  • Unknown. (n.d.). Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis.
  • Unknown. (n.d.). Chapter 1 Free-Radical Polymerization.
  • Alfa Chemistry. (n.d.). Analysis of Polymers (GPC Center).
  • Unknown. (n.d.). 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular.... ResearchGate.
  • Unknown. (n.d.). Surface Functionalities of Polymers for Biomaterial Applications. PMC.

Sources

Application Notes and Protocols for Functionalizing Surfaces with 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the functionalization of various surfaces using 2-methylallylamine. This monomer is a valuable building block for introducing reactive primary amine and allyl functionalities onto substrates, enabling a wide range of downstream applications in biomedical research and drug development. We will delve into two primary methodologies: plasma-enhanced chemical vapor deposition (PECVD) for creating a stable, amine-rich nanolayer, and subsequent post-functionalization via thiol-ene "click" chemistry to conjugate biomolecules or other moieties of interest. This document is designed to provide both the theoretical underpinnings and practical, step-by-step instructions to empower researchers to successfully modify surfaces for their specific needs.

Introduction: The Strategic Advantage of this compound in Surface Engineering

The ability to precisely control the surface chemistry of materials is a cornerstone of modern biomedical research and drug development. Functionalized surfaces are pivotal for a myriad of applications, including the creation of biocompatible implants, targeted drug delivery systems, and high-throughput screening platforms.[1] this compound [H₂C=C(CH₃)CH₂NH₂] emerges as a particularly interesting monomer for surface modification due to its bifunctional nature. It possesses a primary amine group, which can be protonated to impart a positive charge for electrostatic interactions or serve as a nucleophile for covalent conjugation. Simultaneously, the allyl group provides a readily accessible site for "click" chemistry reactions, most notably thiol-ene coupling, which offers a highly efficient and orthogonal method for further surface modification.[2]

The presence of the methyl group on the allyl moiety in this compound, as compared to the more commonly used allylamine, can influence its reactivity. The electron-donating nature of the methyl group is predicted to increase the nucleophilicity of the amine, potentially accelerating reactions such as Michael additions.[3] While extensive comparative studies on the plasma polymerization of this compound versus allylamine are not widely available, it is reasonable to extrapolate from the well-established protocols for allylamine, with the understanding that minor optimizations of plasma parameters may be beneficial.[1][4]

This guide will provide a robust framework for utilizing this compound, starting with the creation of a stable, functional base layer via plasma polymerization and proceeding to specific protocols for subsequent chemical transformations.

Core Methodology: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of this compound

PECVD is a versatile, solvent-free technique for depositing thin, highly cross-linked, and pinhole-free polymer films onto a variety of substrates.[5] In the context of this compound, PECVD is used to create a "poly(this compound)"-like (PMAA) thin film that is rich in primary amine and allyl functional groups. The plasma environment fragments the monomer into reactive species that polymerize on the substrate surface, resulting in a durable and covalently bound coating.[6][7]

Principle of PECVD for Amine Functionalization

The PECVD process involves introducing the this compound vapor into a vacuum chamber and applying a radio frequency (RF) electric field to generate a plasma.[8] The energetic electrons in the plasma fragment the monomer, creating radicals and ions. These reactive species then recombine and polymerize on the substrate, forming a thin film. The properties of the resulting film, such as thickness, chemical composition, and cross-linking density, are highly dependent on the plasma parameters.[9]

PECVD_Workflow cluster_chamber PECVD Chamber Monomer This compound Vapor Plasma RF-Generated Plasma Monomer->Plasma Introduction Substrate Substrate Plasma->Substrate Deposition Film PMAA Thin Film Substrate->Film Film Growth caption PECVD Workflow for PMAA Film Deposition

Caption: Workflow for depositing a poly(this compound)-like film using PECVD.

Protocol: PECVD of this compound on Silicon Wafers

This protocol is adapted from established procedures for allylamine and serves as a starting point for this compound deposition.[10][11] Optimization may be required depending on the specific PECVD system and desired film properties.

Materials:

  • This compound (≥98% purity)

  • Silicon wafers (or other substrates of interest)

  • Argon (Ar) gas (high purity)

  • PECVD system equipped with an RF power supply

  • Vacuum pump

  • Monomer vapor delivery system

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the silicon wafers by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the wafers under a stream of nitrogen gas.

    • For enhanced adhesion, an oxygen plasma treatment of the wafers can be performed prior to deposition to generate reactive silanol groups on the surface.

  • PECVD System Setup:

    • Place the cleaned and dried substrates into the PECVD chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce argon gas at a controlled flow rate to stabilize the chamber pressure.

  • Deposition Parameters (Starting Point):

    • Monomer: this compound

    • Carrier Gas: Argon (Ar)

    • Monomer Flow Rate: 5-15 sccm (standard cubic centimeters per minute)

    • Argon Flow Rate: 10-30 sccm

    • RF Power: 20-100 W (lower power generally leads to better retention of functional groups)

    • Pressure: 50-200 mTorr

    • Deposition Time: 5-30 minutes (to achieve desired film thickness)

  • Deposition Process:

    • Introduce the this compound vapor into the chamber at the set flow rate.

    • Allow the pressure to stabilize.

    • Ignite the plasma by applying the RF power.

    • Maintain the plasma for the desired deposition time.

    • After deposition, turn off the RF power and the monomer flow.

    • Allow the chamber to cool before venting with argon or nitrogen.

  • Post-Deposition:

    • Remove the coated substrates from the chamber.

    • For stabilization, some protocols recommend an ethanol wash to remove any unreacted monomer or oligomers.[1]

Table 1: Influence of PECVD Parameters on Film Properties

ParameterEffect of IncreaseRationale
RF Power Increased cross-linking, potential loss of amine/allyl groupsHigher energy input leads to more fragmentation of the monomer.[9]
Pressure Increased deposition rate, potentially more gas-phase polymerizationHigher concentration of monomer molecules in the plasma.
Monomer Flow Rate Increased deposition rate, better retention of functional groupsShorter residence time of the monomer in the plasma reduces fragmentation.
Deposition Time Increased film thicknessDirect correlation with the duration of the deposition process.[11]

Characterization of this compound Functionalized Surfaces

Thorough characterization is crucial to validate the successful functionalization of the surface and to understand the properties of the deposited film.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[12] For PMAA films, XPS is used to confirm the presence of nitrogen (from the amine group) and to analyze the C1s and N1s core level spectra to identify different chemical bonds.

  • Expected XPS Signatures:

    • Survey Spectrum: Peaks corresponding to C, N, O (surface contamination), and the substrate elements (e.g., Si).

    • High-Resolution C1s Spectrum: Deconvolution will show components for C-C/C-H, C-N, and potentially C=O (from post-plasma oxidation).

    • High-Resolution N1s Spectrum: Deconvolution can distinguish between primary amines (-NH₂), secondary amines/imines, and nitriles, providing insight into the retention of the primary amine functionality.[13]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present in the PMAA film by detecting the absorption of infrared radiation at specific vibrational frequencies.[14]

  • Expected FTIR Peaks:

    • ~3300-3400 cm⁻¹: N-H stretching vibrations of primary amines.

    • ~2850-2960 cm⁻¹: C-H stretching vibrations.

    • ~1640 cm⁻¹: C=C stretching of the allyl group.

    • ~1590 cm⁻¹: N-H bending vibrations of primary amines.

    • The absence or significant reduction of the C=C stretching peak after subsequent reactions can indicate successful functionalization of the allyl group.[14]

Water Contact Angle (WCA) Measurement

WCA measurement provides information about the hydrophilicity/hydrophobicity of the surface. A pristine silicon wafer is hydrophilic, while a PMAA-coated surface will exhibit a different WCA depending on the density of amine groups and the surface roughness. Changes in WCA after subsequent functionalization can also indicate successful surface modification.[11]

Atomic Force Microscopy (AFM)

AFM is used to characterize the surface topography and roughness of the deposited film. Smooth and uniform films are generally desirable for most applications.[4]

Post-Functionalization via Thiol-Ene "Click" Chemistry

The allyl groups on the PMAA-functionalized surface provide a versatile platform for further modification using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions (often UV-initiated), is tolerant of a wide range of functional groups, and does not produce byproducts.[2]

Principle of Thiol-Ene "Click" Chemistry

The thiol-ene reaction involves the radical-mediated addition of a thiol (-SH) to an alkene (the allyl group on the surface).[15] The reaction is typically initiated by a photoinitiator upon exposure to UV light. This creates a stable thioether linkage, covalently attaching the thiol-containing molecule to the surface.

Thiol_Ene_Reaction cluster_reaction Thiol-Ene Click Chemistry Surface PMAA Surface with Allyl Groups UV UV Light + Photoinitiator Surface->UV Thiol Thiol-containing Molecule (e.g., R-SH) Thiol->UV Functionalized_Surface Functionalized Surface with Thioether Linkage UV->Functionalized_Surface Radical Addition caption Thiol-Ene Reaction on a PMAA Surface

Caption: Schematic of the thiol-ene "click" reaction for post-functionalization.

Protocol: Thiol-Ene Functionalization of a PMAA-Coated Surface

This protocol provides a general procedure for conjugating a thiol-containing molecule to a PMAA-functionalized surface.

Materials:

  • PMAA-functionalized substrate

  • Thiol-containing molecule of interest (e.g., a peptide with a terminal cysteine, a thiol-modified drug molecule)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., methanol, ethanol, or an appropriate buffer)

  • UV lamp (365 nm)

  • Reaction vessel

Procedure:

  • Prepare the Reaction Solution:

    • Dissolve the thiol-containing molecule and the photoinitiator (e.g., 1-5 mol% relative to the thiol) in the chosen solvent. The concentration of the thiol will depend on the desired surface density and its solubility.

  • Reaction Setup:

    • Place the PMAA-functionalized substrate in the reaction vessel.

    • Add the reaction solution, ensuring the entire surface is covered.

    • If the reaction is oxygen-sensitive, degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • UV Initiation:

    • Expose the reaction setup to UV light (365 nm) for 30 minutes to 2 hours. The reaction time will depend on the specific reactants and the intensity of the UV source.

  • Washing:

    • After the reaction, remove the substrate from the solution.

    • Thoroughly wash the substrate with the solvent used for the reaction to remove any unreacted reagents.

    • Perform a final rinse with deionized water and dry under a stream of nitrogen.

  • Characterization:

    • Analyze the functionalized surface using XPS, FTIR, and WCA to confirm the successful conjugation of the thiol-containing molecule. For example, in XPS, a new elemental signature from the conjugated molecule might be detectable (e.g., sulfur). In FTIR, the disappearance of the C=C peak and the appearance of new peaks from the conjugated molecule would indicate a successful reaction.

Applications in Drug Development and Biomedical Research

Surfaces functionalized with this compound offer a versatile platform for various applications:

  • Biocompatible Coatings: The amine groups can be used to immobilize biomolecules like heparin or polyethylene glycol (PEG) to create non-fouling and biocompatible surfaces for medical implants and devices.[16]

  • Drug Delivery: Drug molecules can be covalently attached to the surface via either the amine or the allyl groups for controlled release applications.[1]

  • Cell Culture Substrates: The amine groups can be used to immobilize cell adhesion peptides (e.g., RGD) to promote specific cell attachment and growth.[11] The positive charge of the surface at physiological pH can also enhance initial cell adhesion.

  • Biosensors: The functional groups on the surface can be used to immobilize antibodies, enzymes, or nucleic acids for the development of biosensors.

Troubleshooting and Considerations

  • Poor Film Adhesion: Ensure thorough substrate cleaning and consider a plasma pre-treatment.

  • Low Amine/Allyl Retention: Use lower RF power and higher monomer flow rates during PECVD.

  • Incomplete Thiol-Ene Reaction: Ensure the reaction is performed in an oxygen-free environment if necessary, use a fresh photoinitiator, and optimize the UV exposure time.

  • Safety: this compound is flammable and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Functionalization of surfaces with this compound provides a powerful and flexible approach for creating advanced materials for biomedical and drug development applications. The combination of plasma polymerization to create a stable, functional base layer, followed by efficient post-functionalization via thiol-ene "click" chemistry, offers a robust platform for tailoring surface properties with high precision. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this compound in their specific applications.

References

  • Choukourov, A., Biederman, H., Slavinska, D., Hanley, L., Grinevich, A., Boldyryeva, H., & Mackova, A. (2005). Mechanistic studies of plasma polymerization of allylamine. The Journal of Physical Chemistry B, 109(48), 23086-23095.
  • Myung, S. W., & Choi, H. S. (2006). Chemical structure and surface morphology of plasma polymerized-allylamine film. Journal of the Korean Physical Society, 49, S759-S763.
  • Friedrich, J. F., Mix, R., & Unger, W. (2004). XPS and IR studies of Plasma Polymers Layer Deposited from Allylamine with Addition of Ammonia. Plasma Processes and Polymers, 1(1), 28-50.
  • Goreham, R. V., Marenduzzo, D., & Pethrick, R. A. (2010). Preparation and Multi‐Characterization of Plasma Polymerized Allylamine Films. Plasma Processes and Polymers, 7(8), 658-668.
  • Unger, W. E., Friedrich, J. F., & Lippitz, A. (2001). Chemical characterization of plasma polymerized allylamine coatings with addition of ammonia and oxygen by XPS. Surface and Interface Analysis, 31(9), 885-893.
  • Popelka, A., Novák, I., Lehocký, M., Junkar, I., Mozetič, M., & Chodák, I. (2014). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers, 6(9), 2338-2367.
  • BenchChem. (2025). Comparative Reactivity of this compound Hydrochloride and Other Allylamines: A Guide for Researchers. BenchChem.
  • Nebe, J. B., Rebl, H., Bergemann, C., & Staehlke, S. (2019). Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant Materials.
  • O'Connell, C. D., Di Foggia, M., & O'Riordan, A. (2019). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. RSC Advances, 9(1), 29-33.
  • Kryger, M. (2008). Thiol-ene coupling. University of Illinois Urbana-Champaign.
  • LNF. (n.d.). Plasma enhanced chemical vapor deposition. LNF Wiki.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
  • Myung, S. W., & Choi, H. S. (2006). Chemical structure and surface morphology of plasma polymerized-allylamine film. Request PDF.
  • Friedrich, J. F. (2021). Plasma Enhanced Chemical Vapor Deposition of Organic Polymers. Polymers, 13(11), 1787.
  • Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(1), 12-21.
  • Gitter, S. R., Teh, W. P., Yang, X., Dohoda, A. F., Michael, F. E., & Boydston, A. J. (2023). C‐H Functionalization and Allylic Amination for Post‐Polymerization Modification of Polynorbornenes.
  • Hegemann, D., & Brunner, S. (2013). Exploration of plasma-enhanced chemical vapor deposition as a method for thin-film fabrication with biological applications.
  • KeyLink. (2025, December 1). Plasma-Enhanced Chemical Vapor Deposition: Process & Benefits. KeyLink.
  • Friedrich, J. F. (2021). Plasma Enhanced Chemical Vapor Deposition of Organic Polymers.
  • Vasilev, K., Griesser, H. J., & Thierry, B. (2010). Surface functionalities of polymers for biomaterial applications.

Sources

Application Notes & Protocols: The Strategic Use of 2-Methylallylamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylallylamine (systematic name: 2-methylprop-2-en-1-amine) is a versatile primary amine that serves as a pivotal building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic primary amine and a reactive allyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound's application in synthesizing key pharmaceutical intermediates. We will delve into field-proven protocols for chemoselective acylation and polymerization, explain the causality behind experimental choices, and contextualize the utility of these intermediates by examining the mechanism of action of final drug targets, such as Monoamine Oxidase (MAO) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Chemical Profile and Safety Mandates

This compound is a highly flammable and corrosive liquid that demands rigorous safety protocols.[1][2] Understanding its properties is the first step toward its effective and safe utilization.

PropertyValueSource
CAS Number 2878-14-0[1]
Molecular Formula C₄H₉N[2]
Molecular Weight 71.12 g/mol [2]
Boiling Point Not Available[1]
Form Solid (hydrochloride salt)[3]
Hazards Highly Flammable, Irritant, Corrosive[1][2]

Mandatory Safety & Handling Protocol:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood. Facilities must be equipped with an eyewash station and a safety shower.[1] Use explosion-proof ventilation and electrical equipment.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a flame-retardant lab coat.[1][3] A NIOSH-approved respirator may be necessary if ventilation is inadequate.[1]

  • Handling: Ground and bond all containers during transfer to prevent static discharge.[1][4] Use only spark-proof tools.[1] Avoid all contact with skin, eyes, and clothing.[1]

  • Storage: Store in a tightly sealed container in a designated flammables area, preferably refrigerated (below 4°C / 39°F).[1] Keep away from all sources of ignition, including heat, sparks, and open flames.[4]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4] If inhaled, move to fresh air immediately.[1] Do not induce vomiting if ingested.[4]

Application I: Chemoselective N-Acylation for Amide Synthesis

The amide bond is one of the most fundamental linkages in pharmaceutical chemistry. This compound serves as an excellent nucleophile for creating N-substituted amides, which are precursors to a vast array of bioactive molecules. The protocol below details an additive-free, chemoselective acylation, a green chemistry approach that minimizes waste and simplifies purification.[3][5]

Causality & Experimental Rationale: The primary amine of this compound is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of an anhydride. This reaction proceeds efficiently without the need for a catalyst or additive, reducing the burden of downstream purification. The choice of solvent is critical; a non-protic solvent like Dichloromethane (DCM) is used to prevent competition with the amine nucleophile. The reaction is typically run at ambient temperature to maintain selectivity and prevent potential side reactions involving the allyl group.

Protocol 2.1: Synthesis of N-(2-methylallyl)acetamide

This protocol describes the reaction between this compound and acetic anhydride as a representative example.

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 14.0 mmol).

  • Solvent Addition: Dissolve the amine in 20 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: While stirring the solution at room temperature (20-25°C), add acetic anhydride (1.58 g, 15.5 mmol, 1.1 equivalents) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess anhydride and acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 15 mL of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary.

Data Presentation: Expected Outcomes

ParameterExpected Value
Yield >90%
Purity (by NMR) >95%
Reaction Time 1-2 hours
Appearance Colorless to pale yellow oil
Workflow and Reaction Visualization

Diagram 1: N-Acylation Experimental Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve this compound in Anhydrous DCM B Add Acetic Anhydride Dropwise at RT A->B N2 Atmosphere C Stir & Monitor by TLC (1-2h) B->C D Quench with Sat. NaHCO3 C->D E Extract with DCM D->E F Dry, Concentrate & Purify E->F Diagram 2: N-Acylation Reaction Scheme compound_a H₂C=C(CH₃)CH₂NH₂ (this compound) arrow DCM, RT plus1 + compound_b (CH₃CO)₂O (Acetic Anhydride) compound_c H₂C=C(CH₃)CH₂NHCOCH₃ (N-(2-methylallyl)acetamide) arrow->compound_c plus2 + compound_d CH₃COOH (Acetic Acid)

Caption: Reaction of this compound with acetic anhydride.

Application II: Synthesis of Poly(allylamine) Hydrochloride

Poly(allylamine) and its derivatives are cationic polymers with significant pharmaceutical applications, most notably as the backbone for phosphate-binding drugs like Sevelamer, used to treat hyperphosphatemia in patients with chronic kidney disease. [6][7]The synthesis involves the radical polymerization of an allylamine monomer.

Causality & Experimental Rationale: This process utilizes a free-radical polymerization mechanism. First, the this compound is neutralized with hydrochloric acid to form the more stable and water-soluble hydrochloride salt. This step is crucial for controlling the polymerization in an aqueous medium. A radical initiator, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH), is used to start the polymerization. [6]AAPH is chosen because it is water-soluble and generates radicals upon thermal decomposition at a controlled rate, typically between 50-70°C, allowing for consistent polymer chain growth.

Protocol 3.1: Free-Radical Polymerization

Step-by-Step Methodology:

  • Neutralization: In a suitable reactor, carefully add 32% Hydrochloric Acid (HCl). Cool the acid to below 10°C using an ice bath.

  • Monomer Salt Formation: Slowly add this compound to the cooled HCl solution under constant stirring. The addition is exothermic; maintain the temperature below 40°C. This forms the this compound hydrochloride monomer in situ.

  • Initiator Preparation: In a separate vessel, prepare a solution of the radical initiator AAPH in deionized water (e.g., a 10-15% w/w solution).

  • Polymerization: Heat the monomer salt solution to the target reaction temperature (e.g., 50°C). Once the temperature is stable, add the AAPH solution.

  • Reaction: Maintain the reaction at a constant temperature with stirring for several hours (e.g., 15-24 hours) to allow for polymerization to proceed to completion.

  • Isolation: After the reaction period, the resulting polymer solution can be purified. This may involve precipitation by adding the aqueous solution to a non-solvent like methanol or acetone, followed by filtration and drying under vacuum to yield the final poly(this compound) hydrochloride polymer.

Polymerization Visualization

Diagram 3: Polymerization of this compound Monomer n [ H₂C=C(CH₃)CH₂NH₃⁺Cl⁻ ] (Monomer Salt) Initiator Radical Initiator (AAPH) Δ (Heat) Polymer -[CH₂-C(CH₃)(CH₂NH₃⁺Cl⁻)]n- (Polymer) Initiator->Polymer Polymerization

Caption: Schematic of free-radical polymerization.

Biological Context: Targeting Monoamine Oxidase (MAO)

While this compound is an intermediate, the amine structures it helps create are prevalent in drugs targeting enzymes like Monoamine Oxidase (MAO). MAO inhibitors are critical for treating neurological disorders such as Parkinson's disease and depression. [8][9]Specifically, MAO-B inhibitors prevent the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms in Parkinson's patients. [8]Drugs like Rasagiline, which feature a propargylamine moiety, are potent MAO-B inhibitors. [10][11][12]The synthesis of such complex amines often relies on the fundamental reactions of amine precursors.

Mechanism of Action: MAO-B Inhibition

Diagram 4: MAO-B Inhibition Pathway in Dopaminergic Neurons cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB SynapticDopamine Synaptic Dopamine Dopamine->SynapticDopamine Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolizes Receptor Dopamine Receptors SynapticDopamine->Receptor Binds Signal Therapeutic Effect (Improved Motor Control) Receptor->Signal Signal Transduction MAOI MAO-B Inhibitor (e.g., Rasagiline) MAOI->MAOB Inhibits

Caption: MAO-B inhibition increases synaptic dopamine.

Conclusion

This compound is a cornerstone reagent for constructing pharmaceutical intermediates. Its dual reactivity enables access to critical structural motifs, from simple amides to complex polymers. The protocols outlined herein for N-acylation and polymerization represent robust, scalable, and fundamental transformations. By understanding the chemistry of such building blocks and the biological targets of the final products, researchers can better strategize the design and synthesis of next-generation therapeutics. Adherence to strict safety protocols is paramount to harnessing the full synthetic potential of this valuable compound.

References

  • This compound | CAS#:2878-14-0 | Chemsrc. (n.d.).
  • This compound hydrochloride | CAS#:28148-54-1 | Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - this compound. (2025). Sigma-Aldrich.
  • Safety Data Sheet - this compound. (2012). Fisher Scientific.
  • A Technical Guide to this compound Hydrochloride. (2025). BenchChem.
  • This compound | C4H9N | CID 76141 - PubChem. (n.d.).
  • US Patent EP0142962A2 - Process for producing poly (allylamine) derivatives. (n.d.).
  • US Patent US20110155626A1 - Process for preparation of rasagiline and salts thereof. (n.d.).
  • Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. (2025). PubMed.
  • Rasagiline mesyl
  • US Patent US20130123433A1 - Method for preparing poly(allylamine)
  • US Patent US8901352B2 - Method for the synthesis of rasagiline. (n.d.).
  • Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. (2004).
  • Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. (2004).
  • US Patent US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer. (n.d.).

Sources

Application Notes and Protocols for N-Alkylation of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of N-Alkylated 2-Methylallylamines

N-substituted 2-methylallylamines are pivotal structural motifs in a diverse array of biologically active molecules and functional materials. The presence of the versatile allyl group, coupled with tailored N-alkyl substituents, provides a molecular framework amenable to further synthetic transformations, making these compounds valuable intermediates in drug discovery and development. The strategic introduction of various alkyl groups onto the nitrogen atom of 2-methylallylamine allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and steric profile, which are critical determinants of pharmacological activity.

This comprehensive guide delineates robust and reproducible experimental procedures for the N-alkylation of this compound. We will explore several widely employed synthetic strategies, including reductive amination, direct alkylation with alkyl halides, and the Mitsunobu reaction. For each methodology, we will provide a detailed, step-by-step protocol, elucidate the underlying mechanistic principles, and offer expert insights into reaction optimization and troubleshooting. Our objective is to equip researchers with the practical knowledge and technical expertise to confidently and efficiently synthesize a broad spectrum of N-alkylated this compound derivatives.

Methodology 1: Reductive Amination – A Cornerstone of Amine Synthesis

Reductive amination stands as one of the most versatile and widely utilized methods for N-alkylation.[1] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[1][2][3] The mild reaction conditions and broad substrate scope make it a favored approach in medicinal chemistry.[1]

Causality of Experimental Choices:

The choice of reducing agent is critical for the success of a one-pot reductive amination. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the iminium ion formed in situ.[1][4] This selectivity is key to achieving high yields of the desired secondary amine. The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), or in alcohols like methanol, which are good solvents for both the reactants and the reducing agents.[1] A slightly acidic condition (pH ~5) is often employed to catalyze the formation of the imine intermediate.[2]

Experimental Protocol: General Procedure for Reductive Amination
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.[1] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the stirred solution.[1][5]

  • Reaction Monitoring and Completion: Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[1]

Diagram of Reductive Amination Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Imine_Formation Imine Formation (1-2h, RT) Amine->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Solvent DCM or MeOH Solvent->Imine_Formation Reduction Reduction (NaBH(OAc)₃ or NaBH₃CN) Imine_Formation->Reduction In situ Quench Quench (aq. NaHCO₃) Reduction->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for one-pot reductive amination.

Methodology 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation of this compound with alkyl halides is a classical and straightforward approach to forming C-N bonds.[6] However, this method can be complicated by the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[6][7] The nucleophilicity of the newly formed secondary amine is often comparable to or greater than the starting primary amine, leading to competitive secondary alkylation.[7]

Causality of Experimental Choices:

To favor mono-alkylation, it is crucial to carefully control the stoichiometry of the reactants. Using an excess of the amine relative to the alkyl halide can help to minimize the formation of the di-alkylated product. The choice of base is also important for neutralizing the hydrogen halide formed during the reaction and for maintaining a sufficient concentration of the free amine. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine like triethylamine (Et₃N) or Hünig's base (DIPEA). The solvent choice depends on the solubility of the reactants and can range from polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to alcohols.[8]

Experimental Protocol: Selective Mono-alkylation with Alkyl Halides
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (2-3 equivalents) and a suitable base (e.g., K₂CO₃, 1.5 equivalents) in a solvent such as acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture at room temperature or 0 °C to control the initial reaction rate.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting alkyl halide is consumed.[1] Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of di-alkylated byproducts.

  • Work-up: Upon completion, filter off any inorganic salts.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.

Table 1: Comparison of N-Alkylation Methods

FeatureReductive AminationDirect AlkylationMitsunobu Reaction
Alkylating Agent Aldehydes, KetonesAlkyl HalidesAlcohols
Key Reagents NaBH(OAc)₃, NaBH₃CNK₂CO₃, Et₃NDEAD/DIAD, PPh₃
Typical Solvents DCM, MeOH, DCEAcetonitrile, DMFTHF, Dioxane
Advantages High selectivity for mono-alkylation, broad substrate scope, mild conditions.[1]Simple procedure, readily available starting materials.Mild conditions, stereochemical inversion at the alcohol center.[9]
Disadvantages Requires a carbonyl precursor.Risk of over-alkylation, formation of salt byproducts.[7]Poor atom economy, stoichiometric byproducts (e.g., Ph₃PO), requires anhydrous conditions.[9]

Methodology 3: The Mitsunobu Reaction – Alkylation with Alcohols

The Mitsunobu reaction offers a powerful method for the N-alkylation of amines using alcohols, proceeding under mild, neutral conditions.[5][10] This reaction involves the in situ activation of an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution by the amine.[9] A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which can be highly valuable in asymmetric synthesis.

Causality of Experimental Choices:

The Mitsunobu reaction's success hinges on the precise interplay of its components. Triphenylphosphine and the azodicarboxylate form a key intermediate, which then activates the alcohol, converting the hydroxyl group into a good leaving group. The amine then acts as the nucleophile in an Sₙ2 displacement. Traditionally, the scope of the Mitsunobu reaction was limited to acidic pronucleophiles (pKa < 12).[10] However, recent developments have expanded its utility to include less acidic amines through the use of more nucleophilic phosphines.[5][11] The reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane to prevent quenching of the reactive intermediates.

Experimental Protocol: Mitsunobu N-Alkylation
  • Reactant Preparation: To a solution of the alcohol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DIAD or DEAD (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The byproducts can sometimes be challenging to separate, and alternative purification techniques such as crystallization or the use of scavenger resins may be necessary.

Diagram of the Mitsunobu Reaction Mechanism

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Byproduct2 DIAD-H₂ Betaine->Byproduct2 Alcohol R-OH Alcohol->Alkoxyphosphonium Product N-Alkylated Product Alkoxyphosphonium->Product Byproduct1 Ph₃PO Alkoxyphosphonium->Byproduct1 Amine This compound Amine->Product Sₙ2 attack

Sources

Application Notes and Protocols: The Strategic Use of 2-Methylallylamine in the Preparation of Advanced Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unlocking New Potential in Hydrogel Design with 2-Methylallylamine

Hydrogels, with their high water content and tunable physical properties, are at the forefront of biomedical research, particularly in drug delivery and tissue engineering. The choice of monomers and cross-linking agents is paramount in dictating the ultimate functionality of these three-dimensional polymeric networks. While a plethora of monomers have been explored, this compound emerges as a strategic component for designing "smart" hydrogels that can respond to specific physiological cues.

This primary amine, featuring both a reactive allyl group for polymerization and a protonatable amine group, offers a unique combination of functionalities. The presence of the methyl group adjacent to the allyl functionality introduces steric hindrance that can influence polymerization kinetics and the final polymer architecture, potentially leading to hydrogels with distinct properties compared to those synthesized with its non-methylated counterpart, allylamine. The amine group, with its pKa in the physiological range, imparts pH-sensitivity, allowing for the development of hydrogels that can swell or shrink in response to changes in the local acidic or basic environment. This characteristic is particularly valuable for targeted drug delivery to specific sites in the body, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.

This comprehensive guide provides detailed application notes and protocols for the incorporation of this compound into hydrogel formulations, with a focus on creating thermo- and pH-responsive materials for advanced drug delivery applications.

The Role of this compound in Hydrogel Network Formation and Functionality

The incorporation of this compound into a hydrogel network, typically through copolymerization with other monomers like N-isopropylacrylamide (NIPAAm), offers several advantages:

  • pH-Responsiveness: The primary amine group of this compound can be protonated or deprotonated depending on the surrounding pH.[1] In acidic environments, the amine groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel.[2] Conversely, in neutral or basic environments, the amine groups are deprotonated (-NH2), reducing the electrostatic repulsion and causing the hydrogel to shrink. This reversible swelling behavior can be harnessed for controlled drug release.

  • Thermo-Responsiveness Tuning: When copolymerized with thermo-responsive monomers like NIPAAm, this compound can modulate the lower critical solution temperature (LCST) of the resulting hydrogel. The hydrophilic nature of the protonated amine groups can increase the LCST, while the more hydrophobic nature of the deprotonated form can lower it. This allows for fine-tuning of the temperature at which the hydrogel undergoes its characteristic volume phase transition.

  • Reactive Handles for Bioconjugation: The primary amine groups serve as reactive sites for the covalent attachment of biomolecules, such as peptides, proteins, or targeting ligands. This functionalization can enhance the biocompatibility and specificity of the hydrogel for targeted therapeutic applications.

Reaction Mechanism: Free Radical Copolymerization

The most common method for synthesizing this compound-containing hydrogels is through free radical polymerization.[3] The process involves the initiation of a chain reaction by a free radical initiator, which attacks the double bonds of the monomers, leading to the formation of a cross-linked polymer network.

G Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition (Heat/Light) Monomer 1 (e.g., NIPAAm) Monomer 1 (e.g., NIPAAm) Radical (R.)->Monomer 1 (e.g., NIPAAm) Monomer 2 (this compound) Monomer 2 (this compound) Radical (R.)->Monomer 2 (this compound) Propagating Chain 1 Propagating Chain 1 Monomer 1 (e.g., NIPAAm)->Propagating Chain 1 Copolymer Chain Copolymer Chain Monomer 1 (e.g., NIPAAm)->Copolymer Chain Propagating Chain 1->Monomer 2 (this compound) Propagating Chain 2 Propagating Chain 2 Monomer 2 (this compound)->Propagating Chain 2 Monomer 2 (this compound)->Copolymer Chain Propagating Chain 2->Monomer 1 (e.g., NIPAAm) Cross-linker (e.g., MBA) Cross-linker (e.g., MBA) Copolymer Chain->Cross-linker (e.g., MBA) Cross-linking Cross-linked Hydrogel Network Cross-linked Hydrogel Network Cross-linker (e.g., MBA)->Cross-linked Hydrogel Network Cross-linking G cluster_0 Hydrogel Synthesis cluster_1 Hydrogel Characterization cluster_2 Drug Delivery Application Monomer_Solution Prepare Monomer Solution (NIPAAm, this compound, MBA) Polymerization Initiate Polymerization (APS, TEMED) Monomer_Solution->Polymerization Purification Purify Hydrogel (Dialysis) Polymerization->Purification Drying Dry Hydrogel (Freeze-drying) Purification->Drying Swelling Swelling Studies (pH and Temperature) Drying->Swelling Mechanical Mechanical Testing (Compression/Tensile) Drying->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy Drug_Loading Drug Loading Drying->Drug_Loading In_Vitro_Release In Vitro Release Study Drug_Loading->In_Vitro_Release

Figure 2: Experimental workflow for hydrogel synthesis and characterization.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The successful synthesis of the hydrogel will be visually confirmed by the formation of a solid gel. The characterization steps, particularly FTIR and 1H NMR, will provide chemical evidence of the incorporation of this compound into the polymer network. The swelling studies will directly demonstrate the intended pH- and thermo-responsive properties. Consistent and reproducible results from these characterization techniques will validate the experimental procedure. Furthermore, the drug release profiles should correlate with the swelling behavior; for instance, a higher swelling ratio at a lower pH should correspond to a faster drug release rate under those conditions.

Conclusion and Future Perspectives

The use of this compound as a comonomer in hydrogel synthesis provides a versatile platform for the development of advanced, stimuli-responsive materials. The protocols and application notes presented here offer a solid foundation for researchers to explore the potential of these hydrogels in various biomedical applications, most notably in the field of targeted drug delivery. The ability to fine-tune the pH and temperature sensitivity, coupled with the potential for bioconjugation, opens up exciting avenues for creating sophisticated drug carriers that can respond to specific disease microenvironments, thereby enhancing therapeutic efficacy and reducing side effects. Future research could focus on optimizing the mechanical properties for specific tissue engineering applications, exploring the in vivo biocompatibility and degradation of these hydrogels, and expanding the repertoire of bioactive molecules that can be incorporated for combination therapies.

References

  • Konovalova, V., Samchenko, Y., Pobigai, G., Burban, A. and Ulberg, Z. (2013) Thermo- and pH-Responsive Hydrogels Based on N-Isopropylacrylamide and Allylamine Copolymers. Soft, 2, 19-26. [Link]
  • Dusek, K., & Patterson, D. (1968). Transition in swollen polymer networks induced by intramolecular attraction. Journal of Polymer Science Part A-2: Polymer Physics, 6(7), 1209-1216.
  • Tanaka, T. (1978). Collapse of gels and the critical endpoint. Physical review letters, 40(12), 820.
  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced Drug Delivery Reviews, 53(3), 321-339.
  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.
  • Zhu, J., Marchant, R. E. (2011). Design properties of hydrogel tissue-engineering scaffolds. Expert review of medical devices, 8(5), 607-626.
  • Hennink, W. E., & van Nostrum, C. F. (2012). Novel crosslinking methods to design hydrogels. Advanced drug delivery reviews, 64, 223-236.
  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in hydrogels-a review. American Journal of Polymer Science, 4(2), 25-31.
  • Peppas, N. A., Hilt, J. Z., Khademhosseini, A., & Langer, R. (2006). Hydrogels in biology and medicine: from molecular principles to bionanotechnology.
  • Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2009). Hydrogels in regenerative medicine.
  • Vihola, H., Laukkanen, A., Valtola, L., Tenhu, H., & Hirvonen, J. (2005). Cytotoxicity of thermosensitive polymers, poly (N-isopropylacrylamide), poly (N-vinylcaprolactam) and its copolymers.
  • Rivero, R., Pavez, M., Oyarzún, C., & Oyarzún-Ampuero, F. (2017). Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. Latin American Journal of Pharmacy, 36(4), 776-783.
  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
  • Konovalova, V. V., Samchenko, Y. M., Pobigay, G. A., Burban, A. F., & Ulberg, Z. R. (2013). Thermo-and pH-responsive hydrogels based on N-isopropylacrylamide and allylamine copolymers. Soft, 2(04), 19.
  • Gulrez, S. K. H., Al-Assaf, S., & Phillips, G. O. (2011). Hydrogels: methods of preparation, characterisation and applications.
  • Okay, O. (2000). Macroporous copolymer networks. Progress in polymer science, 25(6), 711-779.
  • Anseth, K. S., Bowman, C. N., & Brannon-Peppas, L. (1996). Mechanical properties of hydrogels and their experimental determination.
  • Lin, C. C., & Metters, A. T. (2006). Hydrogels in controlled release formulations: network design and mathematical modeling. Advanced drug delivery reviews, 58(12-13), 1379-1408.
  • Bajpai, A. K., Shukla, S. K., Bhanu, S., & Kankane, S. (2008). Responsive polymers in controlled drug delivery. Progress in polymer science, 33(11), 1088-1118.

Sources

Application Note: Synthesis of β-Amino Alcohols via Ring-Opening of Epoxides with 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the nucleophilic ring-opening of epoxides with 2-methylallylamine. This reaction is a robust and atom-economical method for synthesizing β-amino alcohols, which are valuable structural motifs in medicinal chemistry and materials science.[1] The protocols herein describe both uncatalyzed and Lewis acid-catalyzed approaches, detailing reaction setup, execution, purification, and characterization. We delve into the underlying mechanistic principles, focusing on the regioselectivity of the aminolysis, and provide practical insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of β-Amino Alcohols

β-amino alcohols are privileged scaffolds found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and chiral auxiliaries.[1] They are key components in drugs such as β-blockers for hypertension, various antiviral agents, and antifungal medications.[2][3] The reaction between an amine and an epoxide is one of the most direct and efficient methods to construct the 1,2-amino alcohol linkage.[2][4]

The use of this compound as the nucleophile introduces a versatile functional handle—the methallyl group—into the final product. This terminal alkene can be further elaborated through various transformations (e.g., oxidation, metathesis, polymerization), making the resulting adducts highly valuable intermediates for creating diverse molecular architectures in drug discovery programs.[5][6] This application note outlines reliable procedures for this transformation, emphasizing safety, efficiency, and mechanistic understanding.

Reaction Mechanism and Regioselectivity

The reaction of an amine with an epoxide proceeds via a nucleophilic substitution (SN2) mechanism.[7][8] The high ring strain of the three-membered epoxide ring (approximately 13 kcal/mol) provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group.[7][8]

Key Mechanistic Points:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

  • Ring Opening: This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The C-O bond breaks, relieving the ring strain and forming an alkoxide intermediate.

  • Proton Transfer: A subsequent proton transfer, typically from the protonated amine itself or from the solvent during workup, neutralizes the alkoxide to yield the final β-amino alcohol product.

For unsymmetrical epoxides, the regioselectivity of the reaction is a critical consideration. Under neutral or basic conditions, as described in these protocols, the reaction is governed by sterics. The amine, acting as a strong nucleophile, will preferentially attack the less sterically hindered carbon atom.[8][9][10] This provides a predictable and reliable method for controlling the product's constitution. While acid catalysis can alter this selectivity by favoring attack at the more substituted carbon (via a mechanism with SN1 character), the protocols below focus on the SN2 pathway for predictable regiochemical outcomes.[10][11]

Caption: SN2 mechanism for the regioselective opening of an epoxide.

Experimental Protocols

Safety First: Hazard Awareness
  • This compound: This reagent is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (or butyl rubber for extended contact), a flame-retardant lab coat, and chemical safety goggles.[12]

  • Epoxides: Many epoxides are toxic, irritants, and potential mutagens or carcinogens.[13] Review the Safety Data Sheet (SDS) for the specific epoxide being used.

  • General Precautions: Ensure all glassware is dry and reactions are conducted away from ignition sources.

Protocol 1: Uncatalyzed Aminolysis in a Polar Solvent

This protocol is suitable for reactive epoxides (e.g., terminal aliphatic or styrenic epoxides) and provides a baseline for further optimization. The use of a polar protic solvent like methanol can help facilitate the reaction by hydrogen-bonding to the epoxide oxygen, increasing its electrophilicity.[14]

Materials:

  • Epoxide (e.g., Styrene Oxide, 1.0 equiv)

  • This compound (1.2 equiv)

  • Methanol (ACS grade, ~0.5 M concentration of epoxide)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • TLC plates (silica gel), appropriate eluent (e.g., 10% MeOH in DCM) and visualization stain (e.g., ninhydrin or permanganate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 equiv).

  • Dissolve the epoxide in methanol to a concentration of approximately 0.5 M.

  • Add this compound (1.2 equiv) dropwise to the stirring solution at room temperature.

  • Attach a condenser and heat the reaction mixture to a gentle reflux (for methanol, ~65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the limiting epoxide spot. Reactions are typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure β-amino alcohol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Aminolysis

For less reactive or sterically hindered epoxides, a Lewis acid catalyst can significantly accelerate the reaction rate. Zinc(II) salts are effective, inexpensive, and relatively non-toxic catalysts for this transformation.[1][15]

Materials:

  • Epoxide (e.g., Cyclohexene Oxide, 1.0 equiv)

  • This compound (1.1 equiv)

  • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O, 0.05 equiv)

  • Acetonitrile (ACS grade, ~0.5 M concentration of epoxide)

  • Round-bottom flask with stir bar

Procedure:

  • Add the epoxide (1.0 equiv), this compound (1.1 equiv), and acetonitrile to a round-bottom flask with a stir bar.

  • Add the zinc(II) perchlorate hexahydrate catalyst (5 mol%) to the mixture.

  • Stir the reaction at room temperature. The catalyst often allows the reaction to proceed efficiently without heating.

  • Monitor the reaction by TLC. These catalyzed reactions are often complete in 2-6 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with a saturated aqueous solution of EDTA (1 x 20 mL) to chelate and remove the zinc catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

  • Characterize the purified product by spectroscopic methods.

Summary of Reaction Parameters and Scope

The reaction is broadly applicable to a range of epoxides. The following table summarizes expected outcomes based on substrate class.

Epoxide SubstrateTypical ConditionsCatalystExpected RegioselectivityPro-Tips from the Bench
Styrene Oxide Room Temp to 40 °CNot required, but Lewis acid accelerates>95% attack at the less hindered (terminal) carbon[16]The benzylic C-O bond is labile; avoid strongly acidic workup conditions to prevent side reactions.
Propylene Oxide 40-65 °CNot required>98% attack at the methyl-substituted (less hindered) carbonPropylene oxide is a low-boiling liquid. Use a well-sealed system or perform the reaction at a slightly elevated pressure if needed.
Cyclohexene Oxide 60-80 °CRecommended (e.g., Zn(II), LiBr)[1]N/A (symmetrical)The product will be a trans-2-aminocyclohexanol derivative due to the SN2 mechanism.
Glycidyl Ethers Room TempNot required>99% attack at the terminal epoxide carbonThe ether linkage is stable under these conditions. Purification is typically straightforward.

General Experimental Workflow

The overall process from setup to final product is streamlined and follows standard organic synthesis laboratory practices.

G cluster_workflow Experimental Workflow A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (Optional) B 2. Reagent Addition - Charge Epoxide & Solvent - Add Amine & Catalyst (if any) A->B C 3. Reaction - Stir at RT or Heat - Monitor by TLC B->C D 4. Workup - Quench/Wash (if needed) - Solvent Removal C->D E 5. Purification - Flash Column Chromatography D->E F 6. Characterization - NMR, MS, IR E->F

Caption: A typical workflow for the synthesis of β-amino alcohols.

References

  • Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Source URL not available]
  • Reddy, B.M., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry.[Link]
  • Kiasat, A.R., et al. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society.[Link]
  • Li, Z., et al. (2019).
  • Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
  • Reddit r/chemistry discussion on amine-epoxy reactions. (2017). [Link]
  • COSMOS Coating Systems. (2021). What's the Step-by-Step Chemical Reaction of an Amine Group 'Attacking' an Epoxide Group in Curing? YouTube.[Link]
  • Organic Chemistry Portal. (2017).
  • Lizza, J.R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis.[Link]
  • Weng, C., et al. (2014). Evolution of Epoxides to Synthesize b-amino Alcohols: A Mini Review. Asian Journal of Chemistry.[Link]
  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. [Link]
  • Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. YouTube.[Link]
  • Chemistry LibreTexts. (2021). 18.6: Reactions of Epoxides - Ring-opening. [Link]
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
  • Gu, D., et al. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs.
  • Du, Y., et al. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry.[Link]
  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube.[Link]
  • Balbo, S., et al. (2023). Applications of Adductomics in Chemically Induced Adverse Outcomes and Major Emphasis on DNA Adductomics: A Pathbreaking Tool in Biomedical Research. International Journal of Molecular Sciences.[Link]
  • Theodorou, E., et al. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.[Link]
  • Láng, G., et al. (2011). Amine-epoxy adducts and their use for preparing polyurea and polyurea-polyurethane coatings.

Sources

Application Note: Synthesis of Heterocyclic Compounds from 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of valuable nitrogen-containing heterocyclic compounds using 2-methylallylamine as a versatile starting material. We explore multiple synthetic strategies, including sigmatropic rearrangements, classical condensation reactions, and modern transition-metal-catalyzed cyclizations. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and explains the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

This compound [CH₂=C(CH₃)CH₂NH₂] is a readily available primary amine that serves as a powerful and versatile building block in synthetic organic chemistry.[1] Its structure uniquely combines a nucleophilic primary amine with a sterically accessible terminal alkene, providing two distinct points of reactivity. This dual functionality allows for a diverse range of intramolecular and intermolecular reactions to construct saturated nitrogen heterocycles, which are ubiquitous scaffolds in medicinal chemistry.

Pyrrolidine and piperidine rings, for instance, are core components in over twenty FDA-approved drugs and countless biologically active natural products and clinical candidates.[2][3] The strategic incorporation of the 2-methylallyl group enables access to these privileged structures through elegant and efficient synthetic pathways. This guide details several field-proven approaches, from classic name reactions to modern catalytic methods, for leveraging this compound in the synthesis of functionalized pyrrolidines, pyrroles, and piperidines.

Strategy I: Aza-Cope Rearrangement-Based Cyclizations

The aza-Cope rearrangement, a[4][4]-sigmatropic rearrangement involving a nitrogen atom, is a powerful tool for carbon-carbon bond formation. The cationic 2-aza-Cope rearrangement is particularly advantageous as it proceeds at temperatures 100-200 °C lower than its all-carbon counterpart, a phenomenon attributed to the charge-accelerated nature of the reaction.[5] This mild reaction condition allows for tandem sequences where the rearranged iminium ion is trapped intramolecularly, rapidly building molecular complexity from simple acyclic precursors.[4][6]

Mechanistic Principle: The Aza-Cope/Mannich Cascade

A cornerstone of this strategy is the tandem aza-Cope/Mannich reaction.[5] The process begins with the condensation of a homoallylic amine (a derivative of this compound) with an aldehyde to form an iminium ion. This ion undergoes a[4][4]-sigmatropic rearrangement to generate a new, rearranged iminium ion. If an enol or other suitable nucleophile is tethered to the molecule, it can attack the electrophilic iminium carbon in a subsequent Mannich-type cyclization, yielding a heterocyclic product. The stereochemical outcome is often highly predictable, proceeding through a chair-like transition state.

cluster_0 Aza-Cope/Mannich Cascade Workflow start This compound Derivative + Aldehyde iminium1 Iminium Ion Formation (Initial) start->iminium1 Condensation rearrangement [3,3] Aza-Cope Rearrangement iminium1->rearrangement Heat/Acid iminium2 Iminium Ion (Rearranged) rearrangement->iminium2 mannich Intramolecular Mannich Cyclization iminium2->mannich Nucleophilic Attack product Substituted Pyrrolidine/Piperidine mannich->product cluster_1 Paal-Knorr Pyrrole Synthesis Mechanism Diketone 1,4-Diketone + This compound Hemiaminal Hemiaminal Formation Diketone->Hemiaminal Nucleophilic attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Attack on 2nd C=O Dehydration Double Dehydration Cyclization->Dehydration -2 H₂O Pyrrole N-(2-methylallyl)pyrrole Dehydration->Pyrrole Aromatization cluster_2 Palladium-Catalyzed Cyclization Workflow start N-Allyl-2-methylallylamine ox_add Oxidative Addition start->ox_add catalyst Pd(0) Catalyst + Ligand catalyst->ox_add insertion Alkene Insertion (Aminopalladation) ox_add->insertion Forms Pd(II) complex reductive_elim Reductive Elimination insertion->reductive_elim Forms 5-membered ring reductive_elim->catalyst Regenerates Pd(0) product Pyrrolidine Product reductive_elim->product

Sources

Application Note: 2-Methylallylamine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylallylamine hydrochloride (CAS: 28148-54-1) has emerged as a pivotal reagent in organic synthesis, valued for its unique combination of a primary amine and a sterically hindered alkene moiety. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this versatile building block. We will explore its role in constructing complex molecular architectures, with a particular focus on its utility in multicomponent reactions for synthesizing bioactive heterocycles and its application as a key intermediate in the synthesis of pharmaceutical and diagnostic agents. This guide offers detailed, field-proven protocols, mechanistic insights, and workflow visualizations to facilitate its effective implementation in the laboratory.

Compound Profile and Handling

This compound hydrochloride is a white crystalline solid that serves as a stable and easy-to-handle source of this compound.[1] The hydrochloride salt form enhances its stability and simplifies weighing and dispensing compared to the free amine.[2] Its bifunctional nature—a nucleophilic primary amine and a polymerizable/modifiable double bond—makes it a highly valuable intermediate for creating nitrogen-containing compounds.[2][3]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 28148-54-1[3][4][5]
Molecular Formula C₄H₁₀ClN[1][5][6]
Molecular Weight 107.58 g/mol [4][5][6]
Appearance White crystalline solid[1]
Melting Point 179-184 °C[4]
IUPAC Name 2-methylprop-2-en-1-amine;hydrochloride[3][6]
Solubility Soluble in water and organic solvents[2]
Safety and Handling

As with any chemical reagent, proper handling is paramount. This compound hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the powder, a dust mask is recommended.[4][6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and under a nitrogen atmosphere for long-term stability.[5]

Core Applications in Synthetic Chemistry

The utility of this compound hydrochloride spans several key areas of organic synthesis, from creating complex heterocyclic scaffolds for drug discovery to its use in materials science.

The Mannich Reaction: A Gateway to Bioactive Heterocycles

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials.[7][8] The Mannich reaction, a classic three-component reaction involving an amine, an aldehyde (typically formaldehyde), and a carbon acid, is a cornerstone of this strategy for building alkylamine functionalities.[9][10]

Expert Insight: The primary amine of this compound hydrochloride is crucial for initiating the Mannich reaction. In an acidic medium, it reacts with formaldehyde to form a highly electrophilic Eschenmoser-salt-like iminium ion. This intermediate is the key to activating C-H bonds that are typically unreactive, enabling the formation of new carbon-carbon bonds under relatively mild conditions.

Below is a generalized mechanism illustrating the formation of the critical iminium ion and its subsequent reaction.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 C-C Bond Formation Amine R-NH2 (this compound) Iminium [CH2=NRH]+ (Eschenmoser-like Intermediate) Amine->Iminium + CH2O, H+ Formaldehyde CH2O Formaldehyde->Iminium Proton H+ Proton->Iminium Product Nu-CH2-NHR (Mannich Base) Iminium->Product + Nucleophile, -H+ Nucleophile Nu-H (e.g., Active C-H Bond) Nucleophile->Product

Caption: Generalized mechanism of the Mannich reaction.

Application Focus: Synthesis of Benzofuran-Fused Piperidines

A powerful application is the double Mannich reaction, where this compound hydrochloride can be used to assemble complex, drug-like scaffolds such as benzofuran-fused piperidines.[9][11] These structures are of significant interest in drug discovery due to their structural rigidity and prevalence in FDA-approved pharmaceuticals.[9][11]

Protocol 1: Multicomponent Synthesis of a Benzofuran-Fused Piperidine

This protocol is a representative example based on published methodologies for double Mannich reactions.[9][11]

  • Materials: 3-Methylbenzofuran, this compound hydrochloride, paraformaldehyde, 1,4-dioxane, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 50 mL round-bottom flask, add 3-methylbenzofuran (1.0 mmol, 1.0 eq.).

  • Add this compound hydrochloride (1.2 mmol, 1.2 eq.) and paraformaldehyde (3.0 mmol, 3.0 eq.).

  • Add 1,4-dioxane (10 mL) as the solvent.

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Refluxing provides the necessary activation energy for the dual C-H activation and cyclization cascade.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL) to neutralize the hydrochloride salt and any excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure benzofuran-fused piperidine.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow_Mannich A 1. Combine Reactants (3-Methylbenzofuran, this compound HCl, Paraformaldehyde) in Dioxane B 2. Heat to Reflux (12-24 hours) A->B C 3. Reaction Cooldown & Quench (Saturated NaHCO3) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate) C->D E 5. Dry & Concentrate (MgSO4, Rotary Evaporation) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G MIBI_Synthesis Start This compound Hydrochloride Intermediate N-(2-methylallyl)formamide Start->Intermediate + Formamide, Heat Final 2-Methoxyisobutylisonitrile (MIBI) Intermediate->Final Dehydration & Methoxy Addition (Standard Methods)

Caption: Synthetic pathway from this compound HCl to the MIBI ligand.

Additive-Free Chemoselective Acylation

The primary amine of this compound is highly nucleophilic, allowing for straightforward acylation reactions. It is a known reactant for additive-free chemoselective acylation with anhydrides to prepare amides. [4][12] Protocol 3: General Procedure for N-Acylation

  • Materials: this compound hydrochloride, acetic anhydride, triethylamine (TEA) or pyridine, dichloromethane (DCM).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

Procedure:

  • Suspend this compound hydrochloride (1.0 eq.) in DCM (10 mL) in a round-bottom flask.

  • Add a suitable base, such as triethylamine (2.2 eq.), to liberate the free amine in situ. Causality Note: The base is critical to deprotonate the ammonium salt, generating the nucleophilic free amine required for the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise via a dropping funnel while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).

  • Workup involves washing with water, dilute acid (e.g., 1M HCl), and brine, followed by drying and solvent evaporation to yield the N-acylated product.

Summary of Key Applications

Table 2: Overview of Synthetic Applications

Application AreaReaction TypeProduct ClassSignificance
Drug Discovery Multicomponent Double MannichFused Heterocycles (e.g., Piperidines)Rapid assembly of complex, drug-like scaffolds from simple precursors. [9][11]
Medical Diagnostics N-Formylation / Isonitrile SynthesisIsonitrile Ligands (MIBI)Key precursor for the widely used 99mTc-sestamibi cardiac imaging agent.
General Synthesis N-AcylationAmidesFundamental transformation for creating amide bonds without harsh additives. [4][12]
Materials Science PolymerizationPolymeric Particles / CopolymersBuilding block for functional polymers and materials. [4][12][13]
Catalysis Ligand SynthesisN-Heterocyclic Carbene ComplexesUsed in the preparation of advanced catalysts for organic reactions. [4][12]

Conclusion

This compound hydrochloride is more than a simple primary amine; it is a strategic building block that enables complex molecular construction. Its utility in robust multicomponent reactions like the Mannich reaction provides a direct route to diverse and novel heterocyclic systems essential for modern drug discovery. Furthermore, its established role in the synthesis of high-value compounds like the MIBI ligand underscores its importance in the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this versatile reagent.

References

  • A Technical Guide to this compound Hydrochloride: Commercial Availability, Chemical Profile, and Synthetic Applic
  • This compound 28148-54-1. Sigma-Aldrich.
  • (2-METHYLALLYL)AMINE HYDROCHLORIDE | 28148-54-1. ChemicalBook.
  • This compound hydrochloride. SynHet.
  • CAS 2878-14-0: this compound. CymitQuimica.
  • Synthesis of this compound hydrochloride as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand. INIS-IAEA.
  • 28148-54-1 | this compound hydrochloride. ChemScene.
  • This compound hydrochloride | C4H10ClN | CID 11953772. PubChem.
  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Prepar
  • Lai, Z., Wu, R., Li, J., et al. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • Kiss, L., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.
  • Multicomponent Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • de la Torre, M. G., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals.
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios.

Sources

Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed reactions featuring 2-methylallylamine, a versatile and increasingly important reagent in modern organic synthesis. Primarily focusing on its role in allylic amination (Tsuji-Trost reaction), this document elucidates the underlying catalytic mechanisms, details field-proven experimental protocols, and presents key quantitative data. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, offering a framework for the rational design and execution of C-N bond-forming reactions.

Introduction: The Strategic Importance of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. Within this domain, the formation of carbon-nitrogen bonds is of paramount importance, as the amine functional group is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials.

This compound (C₄H₉N)[1] has emerged as a strategic primary amine for these transformations. Its utility extends beyond that of a simple nucleophile; it often serves as a practical and effective ammonia equivalent, providing a masked primary amine that can be readily installed and, if necessary, deprotected under specific conditions.[2] The presence of the methyl group on the allyl fragment can also influence the steric environment of the transition state, offering unique opportunities for controlling regioselectivity in allylic substitution reactions. This guide focuses on the premier application of this compound: the palladium-catalyzed allylic amination.

The Catalytic Cycle: Mechanism of the Tsuji-Trost Reaction

The palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is the most powerful method for the synthesis of allylic amines.[3] The catalytic cycle, which operates on a Pd(0)/Pd(II) redox couple, proceeds through several well-defined elementary steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key stages:

  • Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands, undergoes oxidative addition to an allylic electrophile (e.g., an allyl acetate, carbonate, or halide). This step forms a cationic η³-allyl palladium(II) complex and releases the leaving group.[4][5]

  • Nucleophilic Attack: this compound, acting as the nucleophile, attacks the η³-allyl palladium(II) complex. This attack typically occurs on the carbon atom opposite to the palladium center. The choice of ligands and the nature of the substrate can influence the regioselectivity of this attack (i.e., formation of linear vs. branched products).[6][7]

  • Product Formation & Catalyst Regeneration: Following the nucleophilic attack, the desired N-allylated product is formed. The palladium(II) complex is subsequently reduced back to the active Pd(0) species, often facilitated by a base, allowing it to re-enter the catalytic cycle.

Tsuji_Trost_Amination Figure 1: Catalytic Cycle of Pd-Catalyzed Allylic Amination pd0 Pd(0)L₂ center pd0->center Oxidative Addition allyl_x Allyl-X (e.g., Allyl Acetate) allyl_x->center pi_allyl [η³-Allyl-Pd(II)L₂]⁺X⁻ product Allylic Amine Product (Allyl-NH-R') pi_allyl->product Nucleophilic Attack amine This compound (H₂N-R') amine->pi_allyl product->pd0 Catalyst Regeneration center->pi_allyl

Caption: The catalytic cycle for palladium-catalyzed allylic amination.

Application: Synthesis of N-(2-Methylallyl)cinnamylamine

This section provides a detailed protocol for a representative palladium-catalyzed allylic amination reaction between cinnamyl acetate and this compound.

Rationale for Component Selection
  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and reliable source of Pd(0). It is relatively stable to air but readily dissociates in solution to provide the active catalytic species.

  • Ligand (PPh₃): Triphenylphosphine is a widely used monodentate phosphine ligand. It stabilizes the Pd(0) state and modulates the reactivity and selectivity of the η³-allyl intermediate. The ratio of ligand to palladium is crucial and often requires optimization.

  • Base (K₂CO₃): A mild, non-nucleophilic inorganic base is required to neutralize the acidic byproduct (e.g., acetic acid) generated from the leaving group. This prevents the protonation and deactivation of the amine nucleophile.[8]

  • Solvent (THF): Tetrahydrofuran is an excellent solvent for this transformation as it effectively solubilizes the reagents and intermediates. Studies have shown that THF can favor the formation of branched products in certain allylic aminations.[6][7]

Tabulated Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the allylic amination of various substrates with primary amines, providing a comparative overview.

EntryAllylic AcetateCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Cinnamyl AcetatePd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃ (2.0)THF604~95
21-Phenylallyl AcetatePd(OAc)₂ (2.0)dppf (4)Cs₂CO₃ (2.0)Dioxane8012~88
3Geranyl Acetate[Pd(allyl)Cl]₂ (1.0)Xantphos (2.5)NaH (1.5)Toluene708~91
4Allyl AcetatePd(PPh₃)₄ (2.5)-K₂CO₃ (2.0)DMF506~93

Data presented is representative and synthesized from common literature procedures for allylic amination.[9][10][11]

Detailed Experimental Protocol

Materials:

  • Cinnamyl acetate (1.0 equiv, e.g., 1 mmol, 176.2 mg)

  • This compound (1.2 equiv, e.g., 1.2 mmol, 85.3 mg, 101 µL)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv, e.g., 0.015 mmol, 13.7 mg)

  • Triphenylphosphine (PPh₃, 0.06 equiv, e.g., 0.06 mmol, 15.7 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, e.g., 2 mmol, 276.4 mg), finely powdered

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Schlenk flask (25 mL) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Overview:

Caption: General experimental workflow for palladium-catalyzed amination.

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg), PPh₃ (15.7 mg), and K₂CO₃ (276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) via syringe. Stir the resulting purple/dark red suspension for 10 minutes at room temperature.

  • Substrate & Nucleophile: Add cinnamyl acetate (176.2 mg) via syringe, followed by the dropwise addition of this compound (101 µL).

  • Reaction: Immerse the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, the reaction is complete within 4 hours. A sample can be taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the inorganic base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-Methylallyl)cinnamylamine product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Outlook

This compound serves as a highly effective nucleophile in palladium-catalyzed allylic amination reactions. The protocols outlined in this guide provide a robust starting point for the synthesis of complex amines. The true power of this methodology lies in its adaptability; by carefully selecting the palladium source, ligand, and reaction conditions, chemists can achieve high yields and control selectivity, paving the way for applications in complex target synthesis, particularly within the pharmaceutical industry where the rapid generation of amine libraries is crucial for structure-activity relationship studies.[12][13] Future advancements may focus on developing more active catalysts for C-H amination, further expanding the synthetic utility of this versatile amine.[14]

References

  • New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society. [Link]
  • Palladium(0)-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic [(η3-allyl)PdL2]+ Complexes. Organometallics. [Link]
  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation.
  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society. [Link]
  • New insights into the mechanism of palladium-catalyzed allylic amin
  • Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines. Journal of the American Chemical Society. [Link]
  • Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines.
  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
  • Allylic alkylation and amination using mixed (NHC)(phosphine) palladium complexes under biphasic conditions.
  • Palladium-catalyzed asymmetric allylic amination.
  • Palladium-catalyzed allylic C–H amination of alkenes with N-fluorodibenzenesulfonimide: water plays an important role.
  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives. The Journal of Organic Chemistry. [Link]
  • An Introduction to Palladium C
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
  • This compound. PubChem. [Link]
  • Asymmetric Allylic Amination with Ammonia Equivalents.
  • Catalytic Organometallic Reactions of Ammonia. Accounts of Chemical Research. [Link]
  • Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. Allylamine and Diallylamine as Very Convenient Ammonia Equivalents for the Synthesis of Primary Amines.
  • Recent advancements in the homoallylamine chemistry.
  • Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylallylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 2-methylallylamine. As a primary amine with an adjacent double bond, this compound is a versatile building block, but its derivatives can present unique purification challenges. This center is designed to provide expert, field-proven insights to help you navigate these complexities with confidence.

A Critical Note on Safety

Before proceeding with any purification protocol, it is imperative to handle this compound and its derivatives with appropriate safety measures. This compound is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[1][2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing, and ground all equipment to prevent static discharge.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my this compound reaction?

The impurities in your crude product are highly dependent on the specific reaction you are performing (e.g., N-alkylation, acylation, reductive amination). However, some common classes of impurities are consistently observed.

Table 1: Common Impurities in this compound Reactions and Their Origins

Impurity ClassSpecific Example(s)Typical Origin
Unreacted Starting Material This compoundIncomplete reaction conversion.
Over-alkylation Products N,N-di(2-methylallyl)amine, N,N,N-tri(2-methylallyl)amineOccurs during N-alkylation reactions where the newly formed secondary amine is more nucleophilic than the primary starting material.[4][5]
Side-Reaction Products Michael addition adducts, polymerized materialThe double bond in the allyl group can participate in unintended side reactions.
Reagent-Derived Impurities Unreacted electrophiles, reducing agents, catalystsCarried over from the reaction step.
Solvent Residues Dichloromethane, THF, Methanol, etc.Incomplete removal during work-up and evaporation steps.[6][7]
Q2: Why are reaction products of this compound often difficult to purify?

The purification challenges stem from the inherent chemical properties of the amine functional group.

  • Basicity: As basic compounds, amines interact strongly with the acidic silanol groups on standard silica gel, a common stationary phase in column chromatography.[8] This acid-base interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[9]

  • Polarity: The primary or secondary amine group imparts polarity, which can lead to high water solubility, complicating extractive work-ups.

  • Low Crystallinity: Many amine freebases are liquids or low-melting solids that are difficult to crystallize, a phenomenon often referred to as "oiling out."[10]

  • Sensitivity: Amines can be susceptible to oxidation, especially under prolonged exposure to air or certain conditions.[11]

Q3: How do I choose the best purification method for my this compound derivative?

The optimal purification strategy depends on the scale of your reaction, the physical properties of your product (liquid vs. solid, thermal stability), and the nature of the impurities. The following decision workflow can guide your choice.

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No (Product is liquid/oil) recrystallize Attempt Recrystallization or Salt Formation is_solid->recrystallize Yes is_acid_stable Are the product and impurities separable by acid-base properties? is_volatile->is_acid_stable No distill Vacuum Distillation is_volatile->distill Yes extract Acid-Base Extraction is_acid_stable->extract Yes chromatography Column Chromatography (Amine-modified) is_acid_stable->chromatography No recrystallize->chromatography Fails or still impure distill->chromatography Fails or still impure extract->chromatography Fails or still impure

Caption: Decision workflow for selecting a primary purification technique.

Q4: How can I efficiently remove unreacted this compound from my reaction mixture?

Due to its relatively low boiling point (84-86°C) and high water solubility, unreacted this compound can often be removed with a simple aqueous work-up. An acidic wash is particularly effective.

  • Dilute your organic reaction mixture with a suitable solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic this compound will be protonated to form its hydrochloride salt, which is highly water-soluble and will partition into the aqueous layer.[12]

  • Separate the layers. Repeat the acidic wash if necessary.

  • Finally, wash the organic layer with brine to remove residual water and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Troubleshooting Guide

Problem Area: Column Chromatography

Q: My amine product is streaking badly on the silica gel column, resulting in poor separation. How do I fix this?

This is a classic problem caused by the interaction between the basic amine and acidic silica.[8]

  • Solution 1: Add a Basic Modifier. The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Method: Add 0.1-1% triethylamine (TEA) or n-propylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[13] Always pre-treat your column by flushing it with the amine-modified eluent before loading your sample.

  • Solution 2: Use a Different Stationary Phase. If adding a modifier is insufficient or undesirable, switch to a less acidic stationary phase.

    • Amine-functionalized silica (KP-NH): These columns have an amine-based stationary phase that masks the acidic silanols, minimizing strong interactions and improving peak shape.[8]

    • Alumina (basic or neutral): Alumina is another excellent alternative to silica for purifying basic compounds.

G start Amine Streaking on Silica Column add_tea Add 0.1-1% Triethylamine to Eluent start->add_tea check_tlc Does TLC show improved spot shape? add_tea->check_tlc run_column Run Column with Modified Eluent check_tlc->run_column Yes change_phase Switch to Amine-Silica or Alumina Column check_tlc->change_phase No

Sources

Technical Support Center: 2-Methylallylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2MAA-0126

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methylallylamine (also known as methallylamine). This document is intended for researchers, chemists, and process development professionals. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Achieving high purity is critical for downstream applications, yet several synthesis routes are prone to the formation of characteristic side products.

This guide provides in-depth, field-tested insights into identifying, minimizing, and troubleshooting common impurities encountered during the synthesis of this compound. We will explore the causality behind side product formation and offer robust, validated protocols to enhance reaction selectivity and simplify purification.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Side Products

This section addresses the most common issues encountered during the synthesis of this compound. The questions are categorized by the synthetic method.

Category A: Synthesis via Ammonolysis of Methallyl Chloride

This is one of the most direct routes, but it is notoriously difficult to control the degree of alkylation. The primary amine product is nucleophilic and can compete with ammonia for the methallyl chloride starting material.[3][4]

Question 1: My reaction is producing significant amounts of di(2-methylallyl)amine and tri(2-methylallyl)amine. What is the primary cause and how can I suppress this over-alkylation?

Answer: This is the most common challenge with this synthetic route. The root cause is the competitive nucleophilic attack of the newly formed this compound product on the methallyl chloride electrophile. Because the primary amine product has similar reactivity to ammonia, a mixture of primary, secondary, and tertiary amines is often formed.[3][4]

Troubleshooting & Mitigation Strategies:

  • Molar Ratio Adjustment (Le Chatelier's Principle): The most effective control parameter is the molar ratio of ammonia to methallyl chloride. Employing a large excess of ammonia (e.g., 10 to 20 molar equivalents or higher) dramatically favors the formation of the primary amine.[5] This high concentration of ammonia statistically increases the likelihood of a methallyl chloride molecule reacting with ammonia rather than the desired this compound product.

  • Controlled Addition: Add the methallyl chloride slowly to the ammonia solution. This maintains a consistently high ammonia-to-alkyl halide ratio in the reaction zone, minimizing the chance for the product amine to react.

  • Temperature and Pressure Control: The reaction is typically run under pressure to maintain ammonia in the liquid phase. Running the reaction at a moderate temperature (e.g., 50-100°C) provides sufficient energy for the reaction without promoting excessive side reactions.[5]

Question 2: I'm observing an impurity with the same mass as my product, which I suspect is an isomer. How is this possible and how can I confirm its identity?

Answer: Isomeric impurities can arise from the quality of your starting material, methallyl chloride. Commercial methallyl chloride can contain isomeric chlorobutenes.[6] Additionally, under certain conditions, rearrangement of the methallyl cation intermediate can occur, though this is less common in direct ammonolysis.

Identification & Resolution:

  • GC-MS Analysis: The most straightforward method for identification is Gas Chromatography-Mass Spectrometry (GC-MS). While the isomers will have the same molecular weight (m/z), they will likely have different retention times on the GC column.

  • NMR Spectroscopy: 1H and 13C NMR will definitively distinguish between this compound and its isomers (e.g., crotylamine) by differences in the chemical shifts and splitting patterns of the vinyl and alkyl protons.

  • Purification: Careful fractional distillation is the most effective method for separating isomers with different boiling points.

Category B: Synthesis via Reductive Amination of Methacrolein

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][7] In this case, methacrolein reacts with ammonia to form an intermediate imine, which is then reduced to this compound.

Question 3: My reductive amination of methacrolein is giving low yields and a complex mixture of byproducts. What are the likely side reactions?

Answer: Methacrolein is a reactive α,β-unsaturated aldehyde, which makes it susceptible to several side reactions beyond the desired imine formation.[8]

Common Side Reactions:

  • Aldol Condensation: Methacrolein can self-condense or react with other carbonyl species present, especially under basic or acidic conditions, leading to higher molecular weight impurities.[9]

  • Michael Addition: The amine can act as a nucleophile and add to the β-carbon of the double bond (a 1,4-conjugate addition) instead of the carbonyl carbon. This leads to the formation of 3-aminobutyraldehyde derivatives.

  • Over-reduction: The reducing agent can potentially reduce the carbon-carbon double bond in addition to the imine, leading to the saturated amine, isobutylamine.

  • Polymerization: Methacrolein can polymerize, especially in the presence of acid or base catalysts or upon heating.

Troubleshooting & Mitigation Strategies:

  • Choice of Reducing Agent: Use a reagent that is selective for imine reduction, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing the imine to form before reduction occurs.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This pH is acidic enough to catalyze imine formation but not so acidic as to promote polymerization or hydrolysis of the imine.

  • Temperature: Run the reaction at low temperatures (e.g., 0°C to room temperature) to minimize side reactions like aldol condensation and polymerization.

Section 2: Side Product Summary & Data

The following table summarizes the key side products discussed, their common synthetic origin, and typical physical properties that can aid in their separation.

Side Product NameChemical StructureCommon Origin RouteBoiling Point (°C)Notes on Separation
This compound (Product) H₂C=C(CH₃)CH₂NH₂-~83-85 Target compound.
Di(2-methylallyl)amine(H₂C=C(CH₃)CH₂)₂NHAmmonolysis~160-165Significantly higher boiling point; easily separated by distillation.
Tri(2-methylallyl)amine(H₂C=C(CH₃)CH₂)₃NAmmonolysis>200Very high boiling point; remains in the distillation residue.
Isobutylamine(CH₃)₂CHCH₂NH₂Reductive Amination~68-69Lower boiling point than the product; can be removed as an early fraction during distillation.
3-(Dialkylamino)-2-methylpropanalR₂NCH₂CH(CH₃)CHOReductive AminationVariableMichael addition byproduct; often higher boiling and can be separated by distillation or chromatography.

Section 3: Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the removal of higher-boiling (di- and tri-alkylated amines) and lower-boiling (isobutylamine) impurities.

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound mixture

  • Anhydrous potassium hydroxide (KOH) pellets

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed, condenser, and receiving flasks)

  • Heating mantle and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Drying: Transfer the crude amine mixture to a round-bottom flask. Add anhydrous KOH pellets (approx. 10-20 g per 100 mL of crude amine) to remove water and neutralize any acidic impurities. Stir for 4-6 hours or overnight.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed. It is critical to use a fractionating column with sufficient theoretical plates to separate components with close boiling points.

  • Distillation:

    • Decant the dried amine into the distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently under an inert atmosphere.

    • Fraction 1 (Foreshot): Collect the initial low-boiling fraction. This will contain any lower-boiling impurities like isobutylamine (BP ~68°C). The head temperature will be unstable during this phase.

    • Fraction 2 (Product): As the temperature stabilizes at the boiling point of this compound (~83-85°C), change the receiving flask. Collect the product while the head temperature remains constant.

    • Fraction 3 (Residue): Once the temperature begins to rise again, or if the distillation rate slows significantly, stop the distillation. The residue in the flask will contain the higher-boiling di- and tri-alkylated amines.

  • Analysis: Analyze the collected product fraction by GC-MS or NMR to confirm purity.

Section 4: Visualized Workflows & Mechanisms

Diagram 1: Competing Reactions in Ammonolysis

This diagram illustrates the primary challenge in the synthesis of this compound from methallyl chloride: the sequential alkylation of ammonia.

G cluster_reactants Reactants cluster_products Reaction Products Ammonia Ammonia (Large Excess) Primary Desired Product: This compound MeAllylCl Methallyl Chloride MeAllylCl->Primary + Ammonia Secondary Side Product: Di(2-methylallyl)amine Primary->Secondary + Methallyl Chloride Tertiary Side Product: Tri(2-methylallyl)amine Secondary->Tertiary + Methallyl Chloride

Caption: Pathway of sequential alkylation in this compound synthesis.

Diagram 2: Troubleshooting Impurities Post-Synthesis

This workflow provides a logical decision tree for identifying and resolving unknown impurities found in a sample of synthesized this compound.

G start Impurity Detected in Crude Product (by GC) check_mass Run GC-MS Determine Impurity MW start->check_mass mw_higher MW > 71 g/mol? check_mass->mw_higher mw_equal MW = 71 g/mol? mw_higher->mw_equal No is_dialkyl Likely Di/Tri-alkylated Side Product mw_higher->is_dialkyl Yes mw_lower MW < 71 g/mol? mw_equal->mw_lower No is_isomer Likely Isomer (e.g., Crotylamine) mw_equal->is_isomer Yes is_saturated Likely Saturated Amine (e.g., Isobutylamine) mw_lower->is_saturated Yes purify_distill Action: Fractional Distillation is_dialkyl->purify_distill purify_nmr Action: Confirm with NMR & Fractional Distillation is_isomer->purify_nmr is_saturated->purify_distill

Caption: Decision tree for impurity identification and resolution.

References

  • Ritter Reaction. (n.d.). In Wikipedia.
  • Ritter Reaction. (2019, November 1). Organic Chemistry Portal.
  • Ritter Reaction. (n.d.). Organic Chemistry Portal.
  • Tropylium-promoted Ritter reactions. (n.d.). Chemical Communications (RSC Publishing).
  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure.
  • Functionalization of polyisobutylene and polyisobutylene oligomers via the ritter reaction | Request PDF. (2018). ResearchGate.
  • Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023, April 25). MDPI.
  • Methylamines purification process. (1981, October 14). Patent 0037695.
  • Methylamines purification by distillation and purge. (n.d.). Google Patents.
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022, July 21). PMC - NIH.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Process for producing poly (allylamine) derivatives. (n.d.). Google Patents.
  • This compound | C4H9N | CID 76141. (n.d.). PubChem - NIH.
  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal.
  • 24.6 Synthesis of Amines. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • Methallyl chloride synthetic process and apparatus thereof. (n.d.). Google Patents.
  • Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. (2012, February 1). Organic Letters - ACS Publications.
  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts.
  • Benzocyclododecene, 5,6,7,8,9,10,11,12,13,14-decahydro-2-methyl-. (n.d.). Organic Syntheses Procedure.
  • Process for production of unsaturated amines. (n.d.). Google Patents.
  • 23.2. Preparation of Amines. (n.d.). Organic Chemistry II - Lumen Learning.
  • Methacrolein | C4H6O | CID 6562. (n.d.). PubChem - NIH.
  • N-Methylallylamine | C4H9N | CID 69391. (n.d.). PubChem - NIH.
  • Study on Isomeric Impurities in Cefotiam Hydrochloride. (2021, January 15). PMC - NIH.
  • Enantiomeric purity of synthetic therapeutic peptides: A review. (n.d.). PubMed.

Sources

Technical Support Center: Synthesis of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-methylallylamine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during its synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.

I. Introduction to this compound Synthesis

This compound is a valuable primary amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing compounds.[1][2] Its structure, featuring both an amine group and a double bond, allows for a variety of subsequent chemical transformations.[1][3] While several synthetic routes exist, each presents unique challenges. This guide will focus on troubleshooting the most common and practical laboratory-scale synthesis methods.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

The most frequently employed methods on a lab scale are the reductive amination of methacrolein and the reaction of 2-methylallyl chloride with an amine source. Reductive amination is often preferred due to its one-pot nature and the use of milder reducing agents.[4][5][6]

Q2: What are the key safety precautions when working with this compound and its precursors?

This compound is a flammable liquid with a distinct amine odor and can be irritating to the skin and respiratory system.[1] Precursors like methacrolein are also hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Grounding and bonding of containers is necessary to prevent static discharge when transferring the material.

Q3: How should this compound be stored?

It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (below 4°C/39°F) to minimize degradation.[7] It is also noted to absorb carbon dioxide from the air.

III. Troubleshooting Guide: Reductive Amination of Methacrolein

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][8] The reaction proceeds via an imine intermediate, which is then reduced to the desired amine.[5][9]

Reaction Scheme:

Methacrolein + Ammonia (or an ammonia source) → [Imine Intermediate] --(Reducing Agent)--> this compound

Common Problems and Solutions

Problem 1: Low or No Product Yield

  • Possible Cause 1: Ineffective Imine Formation. The formation of the imine is an equilibrium-driven process. The pH of the reaction is crucial; it needs to be weakly acidic (typically pH 5-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.[9] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture. The use of a buffer system can be beneficial.

  • Possible Cause 2: Inactive or Unsuitable Reducing Agent. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is mild enough not to reduce the aldehyde starting material but is effective at reducing the imine as it forms.[5][6] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[6]

    • Solution: Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., protected from moisture). Consider using NaBH₃CN for better selectivity.[6] If using NaBH₄, the reaction conditions must be carefully controlled to favor imine reduction over aldehyde reduction.

  • Possible Cause 3: Competing Polymerization of Methacrolein. Methacrolein, an α,β-unsaturated aldehyde, is prone to polymerization, especially under acidic or basic conditions or in the presence of heat and light.

    • Solution:

      • Use freshly distilled methacrolein.

      • Keep the reaction temperature low.

      • Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture.

Problem 2: Formation of Side Products

  • Possible Cause 1: Formation of Secondary or Tertiary Amines. Over-alkylation can occur where the newly formed primary amine reacts with another molecule of methacrolein.[4]

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine. A slow, controlled addition of methacrolein to the reaction mixture can also help to minimize this side reaction.

  • Possible Cause 2: Reduction of the Carbon-Carbon Double Bond. Some reducing agents, particularly under harsh conditions or with certain catalysts, can reduce the allyl double bond in addition to the imine.

    • Solution: Use a mild and selective reducing agent like NaBH₃CN. Avoid using catalytic hydrogenation (e.g., H₂/Pd-C) which is more likely to reduce the double bond.

Experimental Protocol: Reductive Amination of Methacrolein
Parameter Condition Rationale
Reactants Methacrolein, Ammonium Acetate (as ammonia source and buffer)Ammonium acetate provides both the amine and a weakly acidic environment.
Solvent MethanolA common solvent that dissolves the reactants and is compatible with the reducing agent.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces the imine in the presence of the aldehyde.[6]
Temperature 0°C to Room TemperatureLower temperatures help to control the reaction rate and minimize side reactions.
pH ~5-6Optimal for imine formation.[9]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add freshly distilled methacrolein dropwise to the solution while maintaining the temperature at 0°C.

  • In a separate container, dissolve sodium cyanoborohydride in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the gas evolution ceases.

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Troubleshooting Workflow: Reductive Amination

troubleshooting_reductive_amination start Low/No Yield cause1 Ineffective Imine Formation? start->cause1 solution1 Check & Adjust pH (5-6) Use a buffer cause1->solution1 Yes cause2 Inactive Reducing Agent? cause1->cause2 No solution2 Use fresh NaBH3CN Store properly cause2->solution2 Yes cause3 Methacrolein Polymerization? cause2->cause3 No solution3 Use fresh methacrolein Low temperature Add inhibitor cause3->solution3 Yes

Caption: Troubleshooting low yield in reductive amination.

IV. Troubleshooting Guide: Synthesis from 2-Methylallyl Chloride

This method involves the nucleophilic substitution of the chlorine atom in 2-methylallyl chloride with an amine source, typically ammonia or a protected amine equivalent.

Reaction Scheme:

2-Methylallyl Chloride + NH₃ → this compound + HCl

Common Problems and Solutions

Problem 1: Low Conversion of 2-Methylallyl Chloride

  • Possible Cause 1: Insufficient Nucleophilicity of the Amine Source. If using ammonia, high concentrations are needed to drive the reaction forward. If using a protected amine, the deprotection step might be incomplete.

    • Solution: Use a concentrated solution of ammonia in an appropriate solvent (e.g., ethanol or methanol) in a sealed pressure vessel. For protected amines, ensure complete deprotection by following established protocols and verifying with analytical techniques like TLC or NMR.

  • Possible Cause 2: Inappropriate Reaction Temperature. The reaction may be too slow at low temperatures.

    • Solution: Gently heating the reaction mixture in a sealed tube or autoclave can increase the reaction rate. However, be cautious as this can also lead to side reactions.

Problem 2: Formation of Di- and Tri-substituted Amines

  • Possible Cause: Over-alkylation. The product, this compound, is also a nucleophile and can react with the starting material, 2-methylallyl chloride, to form di- and tri-methylallylamine. This is a common issue in direct amination reactions.[6]

    • Solution:

      • Use a large excess of the ammonia source. This statistically favors the reaction of 2-methylallyl chloride with ammonia over the product amine.

      • Consider using a phthalimide salt (Gabriel synthesis) followed by hydrolysis. This method is specifically designed to produce primary amines and avoids over-alkylation.

Problem 3: Elimination Side Reaction (Formation of Isobutylene)

  • Possible Cause: Basic Conditions Promoting Elimination. Strong bases can promote the E2 elimination of HCl from 2-methylallyl chloride to form isobutylene.

    • Solution: While a base is necessary to neutralize the HCl formed, using a milder base or controlling its addition can help minimize elimination. Using a large excess of ammonia can serve as both the nucleophile and the base.

Purification Challenges

Problem: Difficulty in Separating this compound from Water and Other Byproducts

  • Possible Cause: this compound is soluble in water, which can make extraction and separation challenging.[1]

    • Solution: Azeotropic Distillation or Salting Out.

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like potassium carbonate. This decreases the solubility of the amine in the aqueous phase, making it easier to extract into an organic solvent.

      • Distillation: Careful fractional distillation is often the most effective method for final purification. The boiling point of this compound is approximately 84-86 °C.

Purification Workflow

purification_workflow start Crude Reaction Mixture step1 Acid-Base Extraction start->step1 step2 Wash with Brine step1->step2 step3 Dry with Anhydrous Na2SO4 step2->step3 step4 Fractional Distillation step3->step4 product Pure this compound step4->product

Caption: General purification workflow for this compound.

V. References

  • This compound | CAS#:2878-14-0 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 7, 2026, from [Link]

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020, August 26). Retrieved January 7, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved January 7, 2026, from [Link]

  • Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

  • Methylamines purification process - Patent 0037695. (1981, October 14). Retrieved January 7, 2026, from

  • US4283254A - Methylamines purification by distillation and purge - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • This compound | C4H9N | CID 76141 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methylallylamine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methylallylamine (MALA). This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges associated with the functionalization of this versatile primary amine. This compound is a valuable building block in organic synthesis, serving as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] However, its unique structure—featuring a primary amine adjacent to a sterically demanding tertiary carbon and a reactive allyl group—presents specific challenges. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure your reactions are successful, efficient, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the primary safety concerns when working with this compound?

A1: this compound, like other allylamines, is a hazardous chemical that requires careful handling in a well-ventilated fume hood. Key hazards include:

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption. Acute exposure can irritate the eyes, skin, and respiratory tract.[2][3] High concentrations may lead to more severe health effects, including potential cardiovascular toxicity, a known risk for allylamines.[3]

  • Flammability: It is a highly flammable liquid with a low flash point (below 0°F / -18°C).[2] Vapors can form explosive mixtures with air. Store in a cool, well-ventilated area away from ignition sources.

  • Reactivity: It can react violently with strong oxidizing agents and acids.[2]

Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How does the steric hindrance of the 2-methylallyl group affect its reactivity compared to allylamine?

A2: The methyl group at the 2-position introduces significant steric bulk near the nucleophilic nitrogen atom. This generally slows down the rate of SN2 reactions (e.g., N-alkylation) compared to the less hindered allylamine. This steric hindrance can sometimes be advantageous, as it can help disfavor over-alkylation, but it often necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to achieve good conversion. For reactions involving the formation of sterically hindered amines, specialized catalysts or conditions may be required.[4][5]

Q3: What is the best way to protect the amine in this compound for multi-step synthesis?

A3: The choice of protecting group is critical and depends on the downstream reaction conditions.

  • For General Use (Acid/Hydrogenation Labile): Carbamates are excellent choices.[6]

    • Boc (tert-butyloxycarbonyl): Easily installed using Boc-anhydride and a base (e.g., triethylamine, NaOH). It is stable to a wide range of non-acidic conditions and is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[7]

    • Cbz (carbobenzyloxy): Installed using benzyl chloroformate. It is stable to acidic and mildly basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which will also reduce the allyl double bond.[6]

  • For Strong Base/Organometallic Stability: When using reagents like n-butyllithium (nBuLi) or Grignard reagents, standard carbamates are unsuitable as the N-H proton is acidic. In these cases, a "double protection" strategy is needed.

    • 2,5-Dimethylpyrrole: Formed by reacting the amine with acetonylacetone (hexane-2,5-dione), this group is very stable to strong bases and nucleophiles.[8][9] Deprotection can be achieved with hydroxylamine hydrochloride.[9] Microwave irradiation can significantly shorten both the protection and deprotection times.[8]

    • Dibenzylamine: Reaction with two equivalents of benzyl bromide can form the dibenzyl-protected amine, which is stable to nBuLi.[10] This group is removed by hydrogenation.

Q4: Can the allyl double bond in this compound interfere with my reaction?

A4: Yes, depending on the reagents used.

  • Oxidizing Conditions: Strong oxidants can cleave the double bond.

  • Reducing Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to an isobutyl group.

  • Radical Reactions: The allyl group can participate in radical-mediated processes, including polymerization.[11]

  • Transition Metal Catalysis: The alkene can coordinate to transition metals, potentially interfering with catalysts intended for other transformations (e.g., cross-coupling).

Always consider the compatibility of your reagents with both the amine and the alkene functional groups.

Section 2: Troubleshooting Guide: N-Alkylation

Direct N-alkylation of primary amines with alkyl halides is a fundamental transformation, but it is frequently plagued by low yields and the formation of undesired over-alkylated byproducts.

Problem 1: Low or No Conversion to the Desired Secondary Amine

  • Potential Cause A: Inactive Electrophile. Alkyl chlorides are significantly less reactive than bromides or iodides. Alkyl triflates are even more reactive.

    • Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide. This can be done by preparing the iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture (Finkelstein reaction).[12]

  • Potential Cause B: Insufficient Base Strength or Solubility. A base is required to neutralize the HX acid formed during the reaction.[13] If the base is too weak or insoluble in the reaction medium, the reaction will stall as the amine becomes protonated into its non-nucleophilic ammonium salt.

    • Solution: Use at least two equivalents of a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile.[14][15] Cs₂CO₃ is more soluble and often gives better results.[14] For hindered substrates, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) may be required.

  • Potential Cause C: Inappropriate Solvent. The solvent must be able to dissolve the reactants and facilitate an SN2 reaction mechanism.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally the best choices as they solvate the cation of the base while leaving the anion reactive.[13] Avoid protic solvents like ethanol or water, which can solvate the amine and reduce its nucleophilicity.

  • Potential Cause D: Insufficient Temperature. Due to the steric hindrance of the 2-methylallyl group, ambient temperature may not be sufficient.

    • Solution: Gradually increase the reaction temperature, monitoring by TLC or LC-MS. Reactions are often run between 60-100 °C.[16] Microwave heating can also be effective for accelerating slow alkylations.[12]

Troubleshooting Workflow: Low N-Alkylation Yield

start Low Yield check_electrophile Check Electrophile (R-X) start->check_electrophile check_base Check Base start->check_base check_conditions Check Conditions (Solvent, Temp) start->check_conditions sol_iodide Use R-I or add catalytic KI/NaI check_electrophile->sol_iodide If R-Cl/R-Br sol_base Use stronger/more soluble base (e.g., Cs₂CO₃) check_base->sol_base If K₂CO₃/NEt₃ fail sol_conditions Switch to polar aprotic solvent (DMF, ACN) & Increase Temp check_conditions->sol_conditions If in THF/DCM at RT consider_reductive Consider Alternative: Reductive Amination sol_iodide->consider_reductive sol_base->consider_reductive sol_conditions->consider_reductive

Caption: Troubleshooting decision tree for low N-alkylation yield.

Problem 2: Significant Formation of the Tertiary Amine (Di-alkylation)

  • Potential Cause A: High Reactivity of Secondary Amine. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation that is faster than the first.

    • Solution 1: Use Excess Amine. Use a large excess (3-10 equivalents) of this compound relative to the alkyl halide. This statistically favors the alkylation of the primary amine starting material over the secondary amine product. This is most practical when the amine is inexpensive and easily removed after the reaction.

    • Solution 2: Slow Addition of Electrophile. Add the alkyl halide slowly via syringe pump to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the newly formed secondary amine reacting again.

    • Solution 3: Switch to Reductive Amination. This is often the best solution. Reductive amination is a more controlled method for synthesizing secondary amines and is not prone to over-alkylation.[17][18]

Section 3: Troubleshooting Guide: Acylation (Amide Bond Formation)

Amide bond formation is one of the most reliable reactions in organic chemistry. However, issues can still arise.

Problem: Incomplete conversion or reaction stalling.

  • Potential Cause A: Inefficient Activation of Carboxylic Acid. If using a carboxylic acid and a coupling reagent (e.g., EDC, HATU, COMU), the activation step may be inefficient.

    • Solution: Ensure all reagents are anhydrous, as water can hydrolyze the activated species. Consider switching to a more powerful coupling reagent. For sterically hindered acids or amines, phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU, HBTU) are often more effective.

  • Potential Cause B: Use of an Acid Chloride without a Scavenger. When using an acyl chloride, one equivalent of HCl is produced, which will protonate either the starting amine or the product, shutting down the reaction.

    • Solution: Add at least one equivalent (preferably 1.1-1.2) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl. For reactions that are sensitive to salts, a polymer-bound base can be used and filtered off.

  • Potential Cause C: Poor Solvent Choice. The polarity and nature of the solvent can significantly affect reaction rates.[19][20]

    • Solution: While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are traditional choices, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate often perform just as well or better.[20] For sluggish reactions, switching from a nonpolar solvent like DCM to a polar aprotic solvent like DMF can accelerate the rate.

Table 1: Common Solvents for Amidation Reactions
SolventTypeTypical Use CaseNotes
Dichloromethane (DCM)ChlorinatedStandard for many coupling reactions. Good solubility for many organics.Environmental and health concerns are leading to its replacement.[19]
N,N-Dimethylformamide (DMF)Polar AproticExcellent solvating power for difficult substrates; good for higher temps.High boiling point can make removal difficult. A common choice for solid-phase peptide synthesis.[20]
Acetonitrile (ACN)Polar AproticGood general-purpose solvent.Can be easier to remove than DMF.
2-Methyltetrahydrofuran (2-MeTHF)EtherA greener replacement for THF and DCM.[20]Generally good performance in coupling reactions.
Ethyl Acetate (EtOAc)EsterAnother effective green alternative to DCM/DMF.[20]Can participate in side reactions (transesterification) under certain conditions.

Section 4: Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful, high-selectivity method for forming secondary amines from primary amines and carbonyl compounds (aldehydes or ketones). It proceeds via an imine intermediate which is then reduced.

Problem 1: Low Yield - Starting Materials Recovered

  • Potential Cause A: Inefficient Imine Formation. The equilibrium between the carbonyl/amine and the imine/water may not favor the imine. This is especially true for less reactive ketones.

    • Solution 1: Add a Dehydrating Agent. Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction to sequester the water produced, driving the equilibrium towards the imine.[16]

    • Solution 2: Adjust pH. Imine formation is often catalyzed by mild acid (pH ~4-5).[17] A catalytic amount of acetic acid can be added. Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.

    • Solution 3: Use a Lewis Acid. For challenging substrates, a Lewis acid like Ti(Oi-Pr)₄ can be used to activate the carbonyl and facilitate dehydration.[21]

  • Potential Cause B: Incorrect Reducing Agent. The choice of reducing agent is critical and depends on the reaction conditions and substrate.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. It is mild, tolerant of mild acid, and selectively reduces the imine in the presence of the aldehyde/ketone.[22][21] It is moisture-sensitive and typically used in anhydrous solvents like dichloroethane (DCE) or THF. Sodium cyanoborohydride (NaBH₃CN) is another option that works well in protic solvents like methanol but is highly toxic.[21]

Problem 2: Formation of Alcohol Byproduct

  • Potential Cause: Reduction of Carbonyl Starting Material. The reducing agent is reducing the aldehyde or ketone starting material faster than the imine intermediate.

    • Solution 1: Use a More Selective Reducing Agent. This is a classic sign that a reagent like sodium borohydride (NaBH₄) is being used in a one-pot procedure. NaBH₄ will rapidly reduce aldehydes and ketones.[21] Switch to the more selective NaBH(OAc)₃.

    • Solution 2: Two-Step, One-Pot Procedure. If using NaBH₄, allow the imine to form completely before adding the reducing agent. Mix the amine and carbonyl in a solvent like methanol and stir for 1-2 hours (monitoring by TLC/LC-MS for disappearance of the carbonyl). Once imine formation is complete, then add the NaBH₄.[16]

Diagram: Reductive Amination Pathway & Common Pitfall

cluster_main Desired Pathway cluster_side Side Reaction Amine + Carbonyl Amine + Carbonyl Imine + H₂O Imine + H₂O Amine + Carbonyl->Imine + H₂O Dehydration (Acid cat.) Alcohol Byproduct Alcohol Byproduct Amine + Carbonyl->Alcohol Byproduct Carbonyl Reduction (e.g., with NaBH₄) Secondary Amine Secondary Amine Imine + H₂O->Secondary Amine Reduction (e.g., NaBH(OAc)₃)

Sources

Technical Support Center: Purification of 2-Methylallylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylallylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile but often tricky compounds. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Challenge of Purifying Small Amines

This compound and its derivatives are valuable building blocks in organic synthesis. However, their physical and chemical properties—volatility, basicity, polarity, and potential for side reactions—present a unique set of purification challenges. Low boiling points can lead to sample loss, while their basic nature causes problematic interactions with standard silica gel chromatography, leading to poor separation and recovery. This guide provides troubleshooting strategies and detailed protocols to navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Purity and Impurity Issues

Q1: I've finished my reaction, but the NMR/GC-MS of my crude product shows multiple unexpected signals. What are the likely impurities?

This is a common issue. The impurities in your this compound derivative synthesis are typically related to the reaction mechanism, most often a reductive amination or similar process.

Common Impurities and Their Origins

Impurity NameProbable Origin / CauseRecommended Removal Strategy
Unreacted Starting Materials Incomplete reaction conversion.Acid-base extraction, Chromatography, Distillation (if boiling points differ significantly).
Over-alkylation Products The primary or secondary amine product reacts further. This is especially common when using alkyl halides.Careful control of stoichiometry; Chromatography is often the most effective separation method.
Imines or Enamines Incomplete reduction of the intermediate Schiff base/enamine in a reductive amination.Re-subject the crude product to the reduction conditions; Acid wash can hydrolyze some imines.
Over-reduction Products Reduction of other functional groups in the molecule if a harsh reducing agent is used.Choose a more selective reducing agent (e.g., NaBH(OAc)₃ over NaBH₄ in some cases).
Residual Solvents Incomplete removal during workup and drying (e.g., THF, Methanol, DCM).[1]Thorough drying under high vacuum, potentially with gentle heating.

Q2: My final product is a viscous oil, but literature suggests it should be a solid. What's happening?

When an expected solid is an oil, it's a strong indicator of impurities that are causing melting point depression.[1] The most common culprits are residual solvents or unreacted starting materials which interfere with the formation of a stable crystal lattice.

Troubleshooting Steps:

  • Thorough Drying: Ensure your product is dried under a high vacuum for an extended period to remove all volatile residues.

  • Purity Analysis: Use GC-MS or NMR to identify the specific impurities present.[1][2]

  • Re-purification: Based on the impurity identity, select an appropriate method from this guide, such as salt crystallization or flash chromatography, to achieve the required purity for solidification.

Category 2: Chromatography Challenges

Q3: Why is my amine product streaking badly or sticking to my silica gel column?

This is the most frequent chromatography problem for amines. It occurs because the basic lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction leads to irreversible binding, peak tailing, and poor separation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a volatile base to your eluent to "neutralize" the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[3][4]

  • Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase.

    • Basic Alumina: Offers a basic surface that minimizes interactions with basic analytes.

    • Amine-Functionalized Silica: These columns are pre-treated to provide a more inert surface for amine purification.[3]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography (C18 silica) using a mobile phase with an adjusted alkaline pH (e.g., water/acetonitrile with 0.1% TEA) can be highly effective. At a higher pH, the amine is in its free-base form, making it more hydrophobic and allowing for better retention and separation.[3]

Q4: I'm using GC to analyze my product's purity, but the peaks are broad and tailing. How can I improve the peak shape?

Similar to silica gel, the active sites in a standard GC column or inlet can interact with basic amines, causing poor peak shape and inaccurate quantification.[5][6]

Solutions for GC Analysis:

  • Use a Specialized Column: Employ a capillary column specifically designed for volatile amines. These columns have a base-deactivated surface that minimizes analyte interaction, resulting in sharp, symmetrical peaks.[5][6][7]

  • Check Inlet Liner: Ensure you are using a deactivated inlet liner to prevent interactions before the column.

  • Sample Matrix: Amines often perform poorly in the presence of water or alcohol on some columns; however, specialized columns are designed to tolerate these matrices.[5][6]

Category 3: Distillation and Crystallization Issues

Q5: I want to purify my amine by distillation, but I'm worried about thermal stability and product loss. What precautions should I take?

Distillation is excellent for removing non-volatile impurities from a thermally stable, volatile amine. However, care must be taken.

Best Practices for Amine Distillation:

  • Vacuum Distillation: Use a vacuum to lower the boiling point, which minimizes the risk of thermal decomposition.

  • Inert Atmosphere: Purge the system with an inert gas like Nitrogen or Argon to prevent oxidation, especially at elevated temperatures.

  • Efficient Condenser: Use a well-chilled and efficient condenser to minimize the loss of your volatile product.

  • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat to dryness.

Q6: How can I purify my amine derivative without running a column?

Chromatography can be time-consuming and lead to yield loss. Acid-base chemistry provides a powerful alternative through salt formation and crystallization.[8][9] Amines can be converted to their corresponding ammonium salts (e.g., hydrochloride, sulfate), which are typically non-volatile, crystalline solids with significantly different solubility profiles than the free base.

This approach forms the basis of one of the most robust purification methods. A detailed protocol is provided in the next section. A novel and efficient variation of this is Selective Ammonium Carbamate Crystallization (SACC) , which uses CO₂ to reversibly form a carbamate salt, allowing for the selective crystallization of primary amines from mixtures containing secondary and tertiary amines.[10] Another innovative method involves using trichloroacetic acid (TCA) to form a salt that precipitates; the pure amine is recovered by gentle heating, which decomposes the TCA into volatile byproducts.[11][12]

Troubleshooting and Workflow Diagrams

A logical approach is critical when troubleshooting purification. The following diagram outlines a decision-making process for addressing low product purity.

G start Start: Crude Product Purity is Low check_analysis Analyze Crude by NMR / GC-MS start->check_analysis identify_impurity Identify Impurity Type(s) check_analysis->identify_impurity impurity_type What is the main impurity? identify_impurity->impurity_type is_volatile Are impurities non-volatile and product volatile/thermally stable? impurity_type->is_volatile Starting Materials / Salts is_acidic_basic Are impurities neutral while product is basic? impurity_type->is_acidic_basic Byproducts is_similar_polarity Are impurities of different polarity? impurity_type->is_similar_polarity Side-Products / Isomers is_volatile->is_acidic_basic No distill Action: Vacuum Distillation is_volatile->distill Yes is_acidic_basic->is_similar_polarity No acid_base Action: Acid-Base Extraction & Salt Crystallization is_acidic_basic->acid_base Yes chromatography Action: Column Chromatography (Modified or Alumina) is_similar_polarity->chromatography Yes end_node Pure Product is_similar_polarity->end_node No (Consult Specialist) distill->end_node acid_base->end_node chromatography->end_node

Caption: Troubleshooting flowchart for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Salt Crystallization

This is a highly effective method for separating basic amines from neutral or acidic impurities. The amine is protonated to make it water-soluble, washed, and then deprotonated to recover it in a pure, organic phase. It can then be crystallized as a salt for ultimate purity.

Materials:

  • Crude this compound derivative

  • Diethyl ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 2 M HCl in Diethyl Ether (for hydrochloride salt formation)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1 M HCl. The amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral impurities will remain in the organic layer.[13]

    • Expert Tip: Combine the aqueous layers. If your product is valuable, you can back-extract the organic layer one more time with 1 M HCl to ensure complete recovery.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add a saturated NaHCO₃ solution or 2 M NaOH with vigorous swirling until the solution is basic (confirm with pH paper, pH > 9). The protonated amine will be converted back to the free base (R-NH₂), which will often appear as a cloudy precipitate or an oil.

  • Extraction of Pure Amine: Extract the free amine from the aqueous layer three times with fresh diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash once with brine to remove excess water, and then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified free amine.

  • (Optional) Hydrochloride Salt Formation for Final Purity:

    • Dissolve the purified free amine in a minimal amount of a non-polar solvent like diethyl ether.

    • Slowly add a solution of 2 M HCl in diethyl ether dropwise while stirring.[8]

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the highly pure, stable salt.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Recovery cluster_2 Phase 3 (Optional): Salt Formation crude Crude Amine in Organic Solvent wash_acid Wash with 1M HCl crude->wash_acid separate_layers Separate Layers wash_acid->separate_layers organic_impurities Organic Layer (Neutral Impurities) separate_layers->organic_impurities Discard aqueous_amine Aqueous Layer (Protonated Amine) separate_layers->aqueous_amine basify Basify Aqueous Layer (e.g., NaHCO3) aqueous_amine->basify extract_organic Extract with Organic Solvent basify->extract_organic dry_concentrate Dry & Concentrate extract_organic->dry_concentrate pure_free_base Pure Free Base Amine dry_concentrate->pure_free_base dissolve_ether Dissolve in Ether pure_free_base->dissolve_ether add_hcl Add HCl in Ether dissolve_ether->add_hcl filter_dry Filter & Dry Solid add_hcl->filter_dry pure_salt Pure Crystalline Salt filter_dry->pure_salt

Caption: Workflow for purification via acid-base extraction and salt formation.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general starting point for assessing the purity of a volatile this compound derivative.

Instrumentation and Columns:

  • Gas Chromatograph: Agilent GC or similar, with a Flame Ionization Detector (FID).

  • Column: A base-deactivated column, such as an Rtx-Volatile Amine or a similar CP-Volamine column (e.g., 30-60 m length, 0.32 mm ID).[5][7]

  • Carrier Gas: Helium or Hydrogen.

Typical GC Parameters

ParameterSettingRationale
Inlet Temperature 220-250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 20:1 to 50:1Prevents column overloading and ensures sharp peaks. Adjust based on sample concentration.
Oven Program Initial: 40-50 °C (hold 2-5 min)Allows for good separation of highly volatile components.
Ramp: 10-20 °C/min to 250 °CElutes higher boiling point impurities.
Final Hold: 5-10 minEnsures all components have eluted from the column.
Detector Temp 250-280 °C (FID)Keeps analytes in the gas phase for stable detection.
Sample Prep Dilute ~1 mg/mL in a suitable solvent (e.g., DCM, Ether).Prevents detector saturation and column damage.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your amine derivative.

  • Method Setup: Program the GC with the parameters above. These are starting points and should be optimized for your specific derivative.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically reported as area percent, where the area of the main product peak is divided by the total area of all peaks. For definitive impurity identification, the same method should be run on a GC-MS system.[2]

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2020).
  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]
  • This compound hydrochloride | C4H10ClN.
  • Amine workup. (2022). Reddit r/Chempros. [Link]
  • This compound | C4H9N.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purification: How To. University of Rochester, Department of Chemistry. [Link]
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]
  • Trichloroacetic acid fueled practical amine purifications. (2022).
  • Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (2020).
  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. (2010). Agilent Technologies. [Link]
  • Amine purific
  • Amine acid salt compounds and process for the production thereof.

Sources

Technical Support Center: Controlling the Grafting Density of 2-Methylallylamine on Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the surface modification of substrates using 2-methylallylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the grafting density of this versatile amine-containing monomer. Here, we will delve into the critical parameters, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible and reliable results in your surface engineering endeavors.

Fundamental Concepts: Understanding Grafting Density

Grafting density refers to the number of polymer chains or molecules covalently attached per unit area of a substrate. In the context of this compound, this translates to the surface concentration of primary amine groups. Controlling this parameter is paramount as it directly influences a wide range of surface properties, including:

  • Biomolecule Immobilization: The density of amine groups dictates the maximum load of proteins, peptides, or nucleic acids that can be conjugated to the surface.

  • Cell Adhesion and Growth: The spacing and concentration of surface amines can significantly impact cell attachment, proliferation, and differentiation.[1][2]

  • Wettability and Surface Energy: Grafting density alters the hydrophilic/hydrophobic balance of the substrate.[2]

  • Antifouling Properties: In some configurations, polymer brushes with optimal grafting densities can prevent non-specific protein adsorption and biofouling.[3]

The most common and versatile method for grafting this compound is Plasma-Enhanced Chemical Vapor Deposition (PECVD) , often referred to as plasma polymerization.[2][4] This technique utilizes plasma to activate the monomer and deposit a thin, highly cross-linked polymer film on the substrate.

Troubleshooting Guide: From Low Grafting to Poor Stability

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Grafting Density

Question: My XPS analysis shows a very low nitrogen-to-carbon (N/C) ratio, and the water contact angle has barely changed. What could be the cause?

This is a common issue that typically points to problems in one of three areas: substrate preparation, plasma conditions, or monomer integrity.

Possible Causes and Solutions:

Possible Cause Scientific Rationale & Troubleshooting Steps
Inadequate Substrate Cleaning The presence of organic contaminants or native oxide layers can inhibit uniform film deposition. A pristine surface is essential for consistent grafting. Solution: Implement a rigorous, substrate-specific cleaning protocol. For silicon wafers, a piranha solution (a 7:3 mixture of H₂SO₄/H₂O₂) is effective for removing organic residues and generating surface silanol groups.[5] For polymers like PDMS, oxygen plasma treatment can be used to both clean and activate the surface.[6]
Suboptimal Plasma Parameters The energy and density of the plasma directly control the fragmentation of the this compound monomer and its subsequent polymerization on the surface. Solution: Systematically optimize your plasma parameters. A pulsed plasma mode is often preferred for allylamine polymerization as it can better preserve the amine functional groups compared to a continuous wave mode.[4] Start with a low power setting (e.g., 20-40 W) and a moderate pressure (e.g., 5 Pa) and deposition time (e.g., 5-10 minutes), then systematically vary one parameter at a time while keeping others constant.
Monomer Degradation or Contamination This compound, like other reactive monomers, can degrade over time or become contaminated. This can lead to the deposition of a film with a different chemical composition than expected. Solution: Ensure the monomer is of high purity and stored correctly (typically in a cool, dark, and dry environment). Before use, it is good practice to perform a simple purity check, such as measuring its refractive index.
Issue 2: Poor Stability of the Grafted Layer

Question: The grafted layer shows good initial properties but seems to wash off or delaminate after incubation in an aqueous solution. Why is this happening?

This issue points towards poor adhesion of the plasma-polymerized film to the substrate or insufficient cross-linking within the film itself.

Possible Causes and Solutions:

Possible Cause Scientific Rationale & Troubleshooting Steps
Insufficient Surface Activation For the plasma-polymerized film to form strong covalent bonds with the substrate, the substrate surface must be chemically activated to present reactive sites. Solution: Ensure your substrate activation step is robust. For many materials, a brief exposure to an argon or oxygen plasma immediately before introducing the this compound monomer can create radical sites on the surface that serve as anchor points for the film.[7]
High Degree of Physisorption If the plasma energy is too low, the monomer may physisorb (physically adsorb) onto the surface with minimal polymerization, leading to a layer that is not covalently bound. Solution: After deposition, implement a stringent washing protocol to remove any non-covalently bound material. This can include sonication in a suitable solvent (e.g., isopropanol or ethanol) followed by rinsing with deionized water.[6] A stable film should withstand this treatment.
Low Cross-Linking Density Plasma-polymerized films derive their stability from a high degree of cross-linking.[4] Insufficient cross-linking can result in a soft, unstable film. Solution: Increase the plasma power or deposition time. Higher energy input generally leads to more fragmentation of the monomer and a more densely cross-linked network. However, be aware that excessive power can lead to the loss of amine functionality. A balance must be struck based on your specific application needs.

Frequently Asked Questions (FAQs)

Q1: How can I precisely measure the grafting density of this compound?

A multi-technique approach is recommended for a comprehensive understanding:

  • X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for determining the elemental composition of the surface. The atomic percentage of nitrogen is a direct indicator of successful grafting. The N/C ratio can be used to compare different grafting conditions. High-resolution scans of the N 1s and C 1s peaks can provide information about the chemical states, helping to confirm the presence of primary amine groups.[2]

  • Colorimetric Assays: A simple and cost-effective method is to use dyes that specifically bind to primary amine groups, such as Orange II.[8][9] The amount of dye adsorbed on the surface, which can be quantified by UV-Vis spectroscopy after desorption, correlates with the density of accessible amine groups.

  • Water Contact Angle (WCA) Measurement: This technique provides information about the surface wettability. A successful grafting of hydrophilic amine groups should lead to a decrease in the water contact angle compared to a hydrophobic substrate. While not directly quantitative for density, it is an excellent and quick check for successful surface modification.[2]

Q2: What is a typical range for plasma parameters to control grafting density?

While the optimal parameters are system-dependent, the following table provides a general starting point for a pulsed plasma deposition of allylamine-based coatings:

ParameterTypical RangeEffect on Grafting Density
RF Power 20 - 100 WHigher power increases deposition rate but may reduce amine retention.
System Pressure 1 - 20 PaAffects plasma density and uniformity.
Monomer Flow Rate 2 - 10 sccmInfluences the availability of the precursor in the plasma.
Pulse Duty Cycle 10% - 50%Lower duty cycles (more 'off' time) can improve the retention of functional groups.[4]
Deposition Time 2 - 20 minutesLonger times lead to thicker films, but the surface density of amines may plateau.

Q3: How does this compound differ from allylamine in grafting?

The primary difference is the presence of a methyl group on the second carbon of the allyl chain in this compound. This can introduce steric hindrance, which might slightly alter the polymerization kinetics and the final structure of the plasma polymer compared to allylamine. However, the fundamental plasma chemistry, driven by the double bond and the amine group, is expected to be very similar.

Key Experimental Protocols

Protocol 1: Plasma Polymerization of this compound on Silicon Wafers
  • Substrate Cleaning: a. Cut silicon wafers to the desired size. b. Immerse the wafers in a piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) at 120 °C for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). c. Rinse extensively with deionized water and dry under a stream of nitrogen.[5]

  • Plasma Deposition: a. Place the cleaned wafers in the plasma reactor chamber. b. Evacuate the chamber to a base pressure of <1 Pa. c. Introduce argon gas at a flow rate of 5 sccm and ignite the plasma at 50 W for 2 minutes to perform a final surface activation. d. Stop the argon flow and introduce this compound vapor into the chamber at a flow rate of 4 sccm, allowing the pressure to stabilize around 5 Pa. e. Ignite the plasma using a pulsed power supply set to 40 W with a duty cycle of 25% (e.g., 250 µs 'on' time, 750 µs 'off' time).[4] f. Continue the deposition for 10 minutes. g. Turn off the plasma and the monomer flow, and allow the chamber to cool before venting to atmospheric pressure.

  • Post-Deposition Cleaning: a. Remove the coated wafers from the chamber. b. Sonicate the wafers in isopropanol for 10 minutes, followed by a thorough rinse with deionized water. c. Dry the wafers under a stream of nitrogen.

Protocol 2: Quantification of Surface Amine Groups using Orange II Dye
  • Preparation of Solutions: a. Prepare a 0.5 mM solution of Orange II sodium salt in deionized water, and adjust the pH to 3 with HCl. b. Prepare a desorption solution by adjusting the pH of deionized water to 12 with NaOH.

  • Staining Procedure: a. Immerse the this compound-grafted substrates in the Orange II solution for 1 hour at room temperature with gentle agitation. b. Rinse the substrates thoroughly with a pH 3 water solution to remove non-specifically adsorbed dye until the rinsing solution is colorless.

  • Desorption and Quantification: a. Immerse the stained and rinsed substrates in the pH 12 desorption solution for 30 minutes to release the bound dye. b. Measure the absorbance of the desorption solution at 485 nm using a UV-Vis spectrophotometer. c. Calculate the concentration of the desorbed dye using a standard curve prepared from known concentrations of Orange II. d. The surface density of amine groups (in pmol/mm²) can then be calculated based on the amount of desorbed dye and the surface area of the substrate.[8][9]

Visualizations and Workflows

Below are diagrams illustrating the key experimental workflows and logical relationships described in this guide.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Root Cause Analysis cluster_solutions Corrective Actions Problem Low or Inconsistent Grafting Density Cause1 Substrate Preparation Issue Problem->Cause1 Check Surface Cause2 Plasma Parameter Suboptimal Problem->Cause2 Check Process Cause3 Monomer Integrity Problem->Cause3 Check Reagent Solution1 Implement Rigorous Cleaning Protocol (e.g., Piranha, O2 Plasma) Cause1->Solution1 Solution2 Systematically Optimize Power, Pressure, Time (Use Pulsed Mode) Cause2->Solution2 Solution3 Verify Monomer Purity & Proper Storage Cause3->Solution3 Solution1->Problem Re-evaluate Solution2->Problem Re-evaluate Solution3->Problem Re-evaluate

Caption: Troubleshooting workflow for low or inconsistent grafting density.

PlasmaParameters cluster_inputs Input Parameters cluster_outputs Resulting Surface Properties Control Control of Grafting Density (Plasma Polymerization) Power RF Power (W) Control->Power Pressure Pressure (Pa) Control->Pressure Flow Monomer Flow (sccm) Control->Flow Time Deposition Time (min) Control->Time DutyCycle Pulse Duty Cycle (%) Control->DutyCycle Density Amine Density (N/C ratio) Power->Density Affects fragmentation Pressure->Density Affects uniformity Thickness Film Thickness Flow->Thickness Affects deposition rate Time->Thickness Directly proportional DutyCycle->Density Affects functionality retention Wettability Wettability (Contact Angle) Density->Wettability Stability Film Stability Thickness->Stability

Caption: Key parameters influencing surface properties in plasma polymerization.

References

  • R. F. T. P. R. P. V. C. C. M. L. V. D. B. D. P. G. M. L. F. D. M. C. G. H. R. C. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed.
  • (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Bioconjugate Chemistry - ACS Publications.
  • (1998). Stability of plasma-polymerized allylamine films with sterilization by autoclaving. PubMed.
  • (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry - ACS Publications.
  • (2018). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. ResearchGate.
  • Brinkmann, A. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
  • (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films.
  • (2020). Plasma polymerization of allylamine coating. (A) A schematic... - ResearchGate.
  • (2022). Multifunctional poly(allylamine hydrochloride)/bioactive glass layer by layer surface coating on magnesium alloy for biomedical applications. Request PDF.
  • (2022). Poly(Allylamine Hydrochloride) and ZnO Nanohybrid Coating for the Development of Hydrophobic, Antibacterial, and Biocompatible Textiles. PMC - NIH.
  • (2019). Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant Materials. PubMed Central.
  • (2012). Plasma polymerized allylamine coated quartz particles for humic acid removal.
  • (2019). Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. PMC - NIH.
  • (2019). Tuning the Surface Properties of Nanogel Surfaces by Grafting Charged Alkylamine Brushes. MDPI.
  • (2016). Control of Grafting Density and Distribution in Graft Polymers by Living Ring-Opening Metathesis Copolymerization. Request PDF.
  • (2023). Impact of Grafting Density on the Assembly and Mechanical Properties of Self-Assembled Metal–Organic Framework Monolayers. eScholarship.org.
  • (2020). Grafting density and antifouling properties of poly[N-(2-hydroxypropyl) methacrylamide] brushes prepared by “grafting to” and “grafting from”. Polymer Chemistry (RSC Publishing).
  • (2019). Schematics of allylamine grafting modification of PDMS substrates.... ResearchGate.

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylallylamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile primary amine. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers field-proven protocols to enhance the efficiency and success of your experiments.

Section 1: Foundational Knowledge & General FAQs

This section covers the essential properties of this compound that directly influence the design of any work-up procedure. Understanding these fundamentals is the first step in troubleshooting and optimizing your purification strategy.

Q1: What are the key physical properties of this compound that I must consider for my work-up?

A1: The effectiveness of your work-up is dictated by the physicochemical properties of this compound. It is a volatile, basic, and water-soluble compound.[1] These characteristics necessitate specific handling and purification strategies.

Table 1: Key Properties of this compound

PropertyValueImplication for Work-up
Molecular Weight 71.12 g/mol [2][3]Its low molecular weight contributes to its high volatility.
Boiling Point 78 °C[2]Highly volatile. Can be lost during solvent removal under reduced pressure if not carefully controlled (e.g., use of cold traps, gentle vacuum).
Density 0.780 g/cm³[2]Less dense than water. Will be in the upper layer if partitioned with a denser, immiscible organic solvent like dichloromethane.
pKa (Predicted) 9.45 ± 0.29[2]This basicity is the cornerstone of purification. It can be readily protonated by dilute acid to form a water-soluble ammonium salt, enabling efficient removal from organic layers.
Solubility Soluble in water and organic solvents.[1]Its miscibility can complicate simple water washes. An acid/base extraction is required for effective phase separation.
Safety Highly flammable, irritant.[4]Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: I'm seeing a significant loss of my desired product after evaporating the solvent. Could the this compound be the cause?

A2: Yes, this is a common issue. If your product is also volatile or forms an azeotrope with this compound, co-evaporation can occur. More frequently, however, the unreacted this compound, due to its low boiling point (78 °C), can be easily removed under vacuum.[2] The primary issue is often the failure to completely remove the amine before concentration, which can interfere with subsequent purification steps like chromatography.

The core principle: Always perform an acid wash to remove residual this compound before concentrating the organic phase. This converts the volatile, organic-soluble amine into a non-volatile, water-soluble salt.[5][6][7]

Section 2: General Extractive Work-up & Troubleshooting

Liquid-liquid extraction is the most common method for purifying reaction mixtures containing amines. This section addresses the most frequent problems encountered during this critical step.

Q3: What is the standard procedure for removing excess this compound from my reaction mixture?

A3: The standard and most effective method is an acid-base extraction. The basic amine is protonated by an acid, forming an ammonium salt that is soluble in the aqueous phase and can be washed away from your neutral or acidic product in the organic phase.[5][7][8]

dot

Caption: Workflow for removing this compound via acid wash.

Protocol 1: Standard Acid Wash

  • Dilution: Dilute the crude reaction mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The number of washes depends on the scale and amount of amine. Typically, 2-3 washes are sufficient.

  • Validation: After the final acid wash, check the pH of the aqueous layer to ensure it is acidic (pH < 4). This confirms that enough acid has been used to protonate all the amine.[5][6]

  • Neutralization (Optional): Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, especially if your product is acid-sensitive.

  • Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q4: I've formed a thick emulsion at the interface during my extraction that won't separate. What should I do?

A4: Emulsion formation is a very common and frustrating problem, often occurring when using chlorinated solvents with basic aqueous solutions or when suspended solids are present.[9][10] Do not shake the separatory funnel vigorously; gentle inversions are usually sufficient.[11] If an emulsion still forms, here are several troubleshooting strategies:

  • Patience: Let the separatory funnel stand for 15-30 minutes. Sometimes, the layers will separate on their own.[9][12]

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) to the funnel and shake gently. This increases the ionic strength and density of the aqueous layer, forcing the separation of the two phases.[9][11][12]

  • Filtration: The most robust method is to filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth).[9][12] Celite is an inert filter aid that physically breaks up the emulsion by removing fine particulates that often cause it.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[11]

  • Centrifugation: For smaller scales, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.[11]

Section 3: Reaction-Specific Troubleshooting

Different reaction types present unique work-up challenges. This section provides targeted advice for common synthetic transformations involving this compound.

Reductive Amination

Q5: My reductive amination work-up is messy. After the acid wash, I still see byproducts in my crude NMR. What's happening?

A5: This often points to incomplete reaction or the formation of a di-alkylated side product. The product of the initial reductive amination (a secondary amine) can sometimes be more nucleophilic than this compound itself and react with another equivalent of the aldehyde/ketone.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the initial imine formation is complete before adding the reducing agent (if performing a two-step procedure).[13] Monitor by TLC or LCMS.

  • Work-up Quench: Before the acid wash, ensure the reducing agent is fully quenched. For sodium borohydride-type reagents, a slow addition of water or acetone followed by stirring is effective. For reactions using reagents like sodium cyanoborohydride, the work-up often involves solvent evaporation followed by re-dissolving in an extraction solvent.[14]

  • Purification Strategy: If dialkylation is the issue and cannot be suppressed by adjusting reaction conditions (e.g., inverse addition), the byproducts will need to be removed by chromatography. Amines can streak on silica gel; consider deactivating the silica with triethylamine (e.g., using 1% Et₃N in your eluent) or using a different stationary phase like basic alumina.[8]

Michael Addition

Q6: I'm performing a Michael addition of this compound to an α,β-unsaturated ester. How do I effectively remove the unreacted amine without hydrolyzing my ester product?

A6: This is a classic challenge where the product is sensitive to the work-up conditions needed to remove the starting material. Using a strong acid like 1M HCl could potentially hydrolyze a sensitive ester.

dot

Caption: Decision process for Michael addition work-ups.

Alternative Work-up Protocols:

  • Mild Acid Wash: Instead of HCl, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak acid and a weak base, providing a mildly acidic solution (pH ~4.5-5.5) that can protonate the amine without being harsh enough to cause significant ester hydrolysis.

  • Copper Sulfate Wash: A highly effective, non-acidic method is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate (CuSO₄).[5][6][15] The amine coordinates strongly with the copper ions, forming a water-soluble, deep blue/purple complex that partitions into the aqueous layer.[5][6][15] Continue washing until the aqueous layer no longer changes color. This method is excellent for products that are sensitive to any acid.

Amide Coupling

Q7: After an amide coupling reaction with this compound and an acid chloride, my product is contaminated with a water-soluble impurity. What could it be?

A7: The most likely culprit is this compound hydrochloride (CH₂=C(CH₃)CH₂NH₃⁺Cl⁻). In this reaction, one equivalent of the amine acts as a nucleophile, and a second equivalent (or another base like triethylamine or pyridine) is often used to scavenge the HCl byproduct. If this scavenging is inefficient, the HCl will react with your excess this compound to form the salt. During the work-up, this salt can be difficult to remove if it has partial solubility in your organic solvent or if emulsions form.

Protocol 2: Work-up for Amide Coupling

  • Initial Quench: Slowly quench the reaction mixture with water or saturated NaHCO₃ solution to neutralize any remaining acid chloride and HCl.

  • Dilute & Wash: Dilute with an organic solvent (e.g., EtOAc) and wash thoroughly with water to remove the bulk of the amine hydrochloride.

  • Acid Wash: Perform a dilute acid wash (e.g., 0.5 M HCl) to remove any remaining free this compound.

  • Base Wash: Wash with saturated NaHCO₃ to ensure the reaction mixture is neutral.

  • Final Steps: Proceed with a brine wash, drying, and concentration as described in Protocol 1. The key is the initial aqueous wash/quench to remove the bulk of the salt before proceeding to the standard amine extraction.

References

  • Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Problems with extractions. University of York, Department of Chemistry. [Link]
  • Amine workup : r/Chempros. Reddit. [Link]
  • Workup for Removing Amines. Not Voodoo. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]
  • Reductive Amin
  • This compound | CAS#:2878-14-0. Chemsrc. [Link]
  • Remove Sticky Reagents. Not Voodoo. [Link]
  • Acid-Base Extraction Tutorial. YouTube. [Link]
  • This compound | C4H9N | CID 76141. PubChem, NIH. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amin
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central, NIH. [Link]
  • Michael addition example reactions. YouTube. [Link]
  • (PDF) Michael addition reaction and its examples.
  • Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.

Sources

Technical Support Center: Managing Viscosity in 2-Methylallylamine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylallylamine polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common viscosity-related challenges during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of poly(this compound) with desired properties.

Foundational Understanding: The Nuances of this compound Polymerization

This compound, an allylic monomer, presents unique challenges in free radical polymerization. Unlike vinyl monomers, the allylic proton is susceptible to abstraction by the growing polymer radical. This leads to a phenomenon known as degradative chain transfer , which can terminate the growing chain and form a stable, less reactive allylic radical.[1] This inherent characteristic often results in low molecular weight polymers and can significantly influence the viscosity of the reaction medium.

Managing viscosity is critical as it directly correlates with the polymer's molecular weight and the overall reaction kinetics.[2][3] Uncontrolled viscosity can lead to issues ranging from poor processability to premature termination of the polymerization, a phenomenon known as gelation.[4][5]

Troubleshooting Guide: A-to-Z on Viscosity Problems

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Excessively High Viscosity or Premature Gelation

Question: My reaction mixture has become extremely viscous early in the polymerization, or has turned into an insoluble gel. What is causing this and how can I prevent it?

Answer: Excessively high viscosity or gelation is a common but manageable issue in this compound polymerization. It typically indicates the formation of a very high molecular weight polymer or the occurrence of cross-linking reactions.[4][5]

Causality Explained:

  • Low Initiator Concentration: A lower initiator concentration generates fewer initial radicals, leading to longer polymer chains and consequently, higher viscosity.[6][7]

  • High Monomer Concentration: A higher concentration of this compound increases the rate of polymerization and can lead to the rapid formation of high molecular weight polymers.[8]

  • Insufficient Chain Transfer: The inherent degradative chain transfer of allylic monomers is sometimes not sufficient to control the molecular weight effectively, especially at high monomer concentrations.

  • Presence of Dunctional Impurities: Impurities with more than one polymerizable group can act as cross-linkers, leading to the formation of a polymer network (gel).

Troubleshooting Workflow:

G start High Viscosity / Gelation Observed q1 Check Initiator Concentration start->q1 a1_low Increase Initiator Concentration q1->a1_low Too Low a1_ok Proceed to Next Check q1->a1_ok Optimal end Controlled Viscosity Achieved a1_low->end q2 Review Monomer Concentration a1_ok->q2 a2_high Decrease Monomer Concentration (Dilute) q2->a2_high Too High a2_ok Proceed to Next Check q2->a2_ok Optimal a2_high->end q3 Consider Chain Transfer Agent (CTA) a2_ok->q3 q4 Verify Monomer Purity a2_ok->q4 a3_no Introduce a CTA (e.g., thiols) q3->a3_no Not Used a3_yes Optimize CTA Concentration q3->a3_yes Already in Use a3_no->end a3_yes->end a4_impure Purify Monomer (e.g., distillation) q4->a4_impure Impurities Suspected a4_pure Review Other Parameters (e.g., Temperature) q4->a4_pure Purity Confirmed a4_impure->end a4_pure->end

Caption: Troubleshooting workflow for high viscosity and gelation.

Experimental Protocols:

Protocol 1: Optimizing Initiator Concentration

  • Baseline Experiment: Conduct a polymerization using your standard protocol.

  • Incremental Increase: Set up parallel reactions where the initiator concentration (e.g., 2,2'-Azobis(2-methylpropanediamine) dihydrochloride) is increased in increments (e.g., 1.5x, 2x, 2.5x the baseline).[9]

  • Monitor Viscosity: At regular intervals, visually inspect the viscosity or use a rheometer for quantitative measurement.

  • Characterize Polymer: Once the reaction is complete, characterize the resulting polymer's molecular weight using techniques like Gel Permeation Chromatography (GPC).[10][11]

Protocol 2: Introducing a Chain Transfer Agent (CTA)

  • Determine Concentration: Start with a low concentration of the CTA (e.g., 0.1-0.5 mol% relative to the monomer).

  • Execute Polymerization: Add the CTA to the reaction mixture before initiating the polymerization.

  • Analyze Results: Compare the viscosity profile and final polymer molecular weight to a control reaction without the CTA.

ParameterEffect on ViscosityRecommended Action
Initiator Concentration Inverse relationshipIncrease concentration to reduce viscosity[6][7]
Monomer Concentration Direct relationshipDecrease concentration to reduce viscosity
Chain Transfer Agent Reduces molecular weightIntroduce or increase concentration to reduce viscosity[12][][14]
Temperature Complex effectsLowering may slow the reaction rate, but too low can increase viscosity. Optimization is key.[15]
Issue 2: Inconsistent Viscosity Between Batches

Question: I am observing significant variations in the final viscosity of my poly(this compound) across different batches, even though I am following the same protocol. What could be the cause?

Answer: Batch-to-batch inconsistency is often due to subtle variations in reaction conditions that have a magnified effect on the polymerization of sensitive monomers like this compound.

Causality Explained:

  • Oxygen Inhibition: Dissolved oxygen can inhibit free radical polymerization by reacting with the initiator radicals.[16] Inconsistent deoxygenation can lead to variable induction periods and reaction rates.

  • Temperature Fluctuations: Even minor temperature variations can significantly alter the rate of initiator decomposition and propagation, leading to different molecular weights and viscosities.[15]

  • Solvent Purity: The presence of impurities in the solvent can affect the polymerization kinetics.[17][18]

  • Monomer Quality: Variations in the purity of the this compound monomer from different suppliers or batches can introduce inconsistencies.

Troubleshooting Workflow:

G start Inconsistent Viscosity Observed q1 Review Deoxygenation Protocol start->q1 a1_inconsistent Standardize Deoxygenation (e.g., N2 purge time) q1->a1_inconsistent Variable a1_consistent Proceed to Next Check q1->a1_consistent Consistent end Consistent Viscosity Achieved a1_inconsistent->end q2 Monitor Temperature Control a1_consistent->q2 a2_fluctuates Improve Temperature Stability (e.g., oil bath) q2->a2_fluctuates Fluctuates a2_stable Proceed to Next Check q2->a2_stable Stable a2_fluctuates->end q3 Check Solvent and Monomer Purity a2_stable->q3 a3_variable Use High-Purity Reagents from a Single Source q3->a3_variable Variable a3_consistent Review Addition Order and Timing q3->a3_consistent Consistent a3_variable->end a3_consistent->end

Caption: Troubleshooting workflow for inconsistent viscosity.

Experimental Protocols:

Protocol 3: Standardizing Deoxygenation

  • Method Selection: Choose a consistent deoxygenation method, such as purging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.

  • Parameter Standardization: If purging, standardize the gas flow rate and duration. For example, purge the monomer solution with nitrogen for at least 30 minutes before heating.[9]

  • Maintain Inert Atmosphere: Ensure a continuous, gentle flow of the inert gas throughout the polymerization to prevent oxygen ingress.[9]

Protocol 4: Ensuring Thermal Stability

  • Use a Stable Heat Source: Employ a temperature-controlled oil bath or a heating mantle with a PID controller for precise temperature regulation.

  • Monitor Internal Temperature: Place the thermometer or temperature probe directly in the reaction mixture to monitor the internal temperature, as it may differ from the bath temperature.

  • Account for Exotherms: Be aware that polymerization is an exothermic process. Ensure your cooling system can handle any heat generated to maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical viscosity range for a successful this compound polymerization?

A1: The "ideal" viscosity is application-dependent. For solution polymerizations, a manageable, pourable viscous solution is often desired. Quantitatively, this can range from a few hundred to several thousand centipoise (cP). It is more important to achieve a consistent viscosity that yields a polymer with the desired molecular weight and properties for your specific application.

Q2: How does the choice of solvent affect viscosity?

A2: The solvent plays a crucial role in controlling viscosity.[17][19] A good solvent for both the monomer and the resulting polymer will help to keep the polymer chains in an extended conformation, which can increase viscosity. Conversely, a poorer solvent may cause the polymer chains to coil up, leading to a lower viscosity. The solvent's viscosity itself also contributes to the overall viscosity of the reaction mixture. Polar solvents like water are often used for the polymerization of allylamine salts.[8]

Q3: Can I monitor the viscosity of my reaction in real-time?

A3: Yes, real-time monitoring is possible. For laboratory-scale reactions, periodic sampling and analysis with a viscometer or rheometer can provide quantitative data. In-situ monitoring techniques, such as those using fluorescence probes that are sensitive to the local viscosity, can also be employed for continuous measurement.[20] Additionally, techniques like Attenuated Total Reflection (ATR)-FTIR spectroscopy can be used to monitor the consumption of the monomer in real-time, which correlates with the progress of polymerization and the increase in viscosity.[21]

Q4: What analytical techniques are essential for characterizing my poly(this compound) and understanding its viscosity behavior?

A4: A combination of techniques is recommended for a comprehensive understanding:

  • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of your polymer, which are key factors influencing viscosity.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and identify any side products or unreacted monomer.[10]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the monomer's C=C bond and confirm the presence of the polymer backbone.[10][11]

  • Rheometry/Viscometry: For direct measurement of the viscosity of the polymer solution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insights into the polymer's physical state.[9][23]

By systematically addressing these potential issues and utilizing the provided protocols and information, researchers can gain better control over the viscosity in this compound polymerization, leading to more reproducible and successful outcomes.

References

  • Effect of the initiator concentration on the polymerization rate in the semi-continuous experiments: (O) run 3 - ResearchGate.
  • Effect of Polymer Viscosity and Polymerization Kinetics on the Electrical Response of Carbon Nanotube Yarn/Vinyl Ester Monofilament Composites - PMC - NIH.
  • (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate.
  • How to identify the cause of the gel state of the polymer solution? - ResearchGate.
  • Effect of initiator concentration on the intrinsic viscosity of the... - ResearchGate.
  • EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents.
  • Synthesis and Characterization of Gels from Polyallylamine and Carbon Dioxide as Gellant | Journal of the American Chemical Society - ACS Publications.
  • Viscosity effects on the kinetics of free radical polymerization - Loughborough University.
  • Solvent Effects On Free Radical Polymerization - Research @ Flinders.
  • Chain transfer agents|SAKAI CHEMICAL INDUSTRY CO., LTD.
  • Gelation - Wikipedia.
  • How Does Gelation Occur In Step-growth Polymerization? - Chemistry For Everyone.
  • US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents.
  • Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules - MDPI.
  • Top Analytical Techniques for Characterizing Custom Polymers.
  • Polymer Analysis/Characterization - ResolveMass Laboratories Inc.
  • Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymerizations and.
  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - MDPI.
  • This compound | C4H9N | CID 76141 - PubChem - NIH.
  • Increase in viscosity and its influence on polymerization processes - Semantic Scholar.
  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • Viscosity properties of aqueous solution of poly(allylamine)-metal complexes.
  • Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - ResearchGate.
  • Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - PubMed.
  • Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis - MDPI.
  • What is the relationship between viscosity and degree of polymerization? - ResearchGate.
  • What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? - Chemistry For Everyone - YouTube.
  • Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements - Polymer Chemistry (RSC Publishing).
  • Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives - PMC - NIH.
  • Effect of copolymer concentration on the viscosity at 303 and 343 K. - ResearchGate.
  • Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways - RSIS International.
  • Tg values of (a) poly (allylamine) (b) poly (allylamine hydrochloride)... - ResearchGate.
  • Exploring Some Kinetic Aspects of the Free Radical Polymerization of PDMS-MA - MDPI.
  • What Is Polymerization Kinetics? - Chemistry For Everyone - YouTube.
  • (PDF) ChemInform Abstract: Recent Developments in the Utilization of Green Solvents in Polymer Chemistry - ResearchGate.
  • Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy | Request PDF - ResearchGate.
  • Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - NIH.
  • Concentration effects in homopolymerization of amine- and amide-containing (meth)acrylic monomers in organic solvents | Request PDF - ResearchGate.
  • Chapter Two Polymerization Mechanisms.
  • Apparent viscosity of polymers solutions as a function of concentration... - ResearchGate.

Sources

avoiding di- and tri-alkylation in 2-Methylallylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylallylamine Alkylation

Welcome to the technical support center for synthetic methodologies involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation reactions. Our focus is to provide actionable insights and robust protocols to overcome the common challenge of over-alkylation, ensuring selective synthesis of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound, and why is it such a persistent issue?

Over-alkylation is a common side reaction where the nitrogen atom of an amine reacts with an alkylating agent more than once.[1] In the case of this compound (a primary amine), direct alkylation with an electrophile (like an alkyl halide) produces the desired secondary amine. However, this secondary amine product is often more nucleophilic and less sterically hindered than the starting this compound.[2][3][4] This increased reactivity makes it highly competitive for the remaining alkylating agent, leading to the formation of an undesired tertiary amine. This tertiary amine can be even more reactive, leading to a quaternary ammonium salt.[2][4] This "runaway" reaction results in a mixture of products that is often difficult to separate, reducing the yield of the target compound and complicating downstream processing.[1]

Overalkylation_Cascade cluster_0 Reaction Pathway start This compound (Primary Amine) mono Mono-alkylated Product (Secondary Amine) start->mono + R-X di Di-alkylated Product (Tertiary Amine) mono->di + R-X tri Tri-alkylated Product (Quaternary Salt) di->tri + R-X reactivity Increasing Nucleophilicity (Generally)

Caption: The over-alkylation cascade in amine reactions.

Q2: What are the primary strategies to avoid di- and tri-alkylation of this compound?

There are three principal strategies to achieve selective mono-alkylation:

  • Stoichiometric Control: Using a large excess of the starting amine (this compound) relative to the alkylating agent can statistically favor mono-alkylation.[1] The alkylating agent is simply more likely to encounter an unreacted primary amine.[1]

  • Reductive Amination: This is a highly reliable two-step, one-pot process. The amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target secondary amine.[5][6][7] This method bypasses the issue of increasing nucleophilicity.[2]

  • Use of Protecting Groups: The nucleophilicity of the this compound can be temporarily masked by a protecting group (e.g., Boc, Cbz).[6][8][9] The protected amine is then alkylated, and the protecting group is subsequently removed to yield the pure mono-alkylated product.[1]

Q3: Which method is the best for my synthesis?

The "best" method is highly dependent on your specific experimental context, including the cost of reagents, scale of the reaction, and the functional group tolerance of your substrates.

  • Stoichiometric control is best when this compound is inexpensive and the excess can be easily removed.

  • Reductive amination is often preferred for its high selectivity, mild conditions, and broad substrate scope.[10] It is one of the most widely utilized reactions in medicinal chemistry.[10]

  • Protecting groups are ideal for multi-step syntheses where the amine needs to be masked during other transformations or when the required alkyl group cannot be introduced via an aldehyde or ketone.[1] This strategy, however, adds two steps (protection and deprotection) to the overall sequence.[1]

Troubleshooting & Optimization Guide

Problem 1: My direct alkylation with an alkyl halide is yielding a mixture of mono-, di-, and tri-alkylated products, even at a 1:1 ratio.

This is the classic outcome of over-alkylation. The secondary amine product is reacting faster than the starting this compound.

Root Cause Analysis & Solutions:

  • Cause: Unfavorable kinetics. The mono-alkylated product is more nucleophilic than the starting primary amine.[2][4]

  • Solution A: Manipulate Stoichiometry. Use a large excess (5- to 10-fold) of this compound relative to the alkylating agent. This ensures the electrophile has a statistically higher probability of reacting with the starting amine.[11][12] This is most practical when this compound is inexpensive and readily available.

  • Solution B: Slow Addition. Add the alkylating agent dropwise or via a syringe pump over several hours. This maintains a very low concentration of the electrophile, disfavoring the second and third alkylation events which rely on the build-up of the more nucleophilic product.[1]

  • Solution C: Use Cesium Bases. Certain cesium bases, like cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been shown to promote mono-N-alkylation while suppressing dialkylation.[12][13][14][15] This "cesium effect" can dramatically improve chemoselectivity.[14][15]

This compound : Alkyl Halide Ratio Expected Outcome Recommendation
1 : 1High proportion of di- and tri-alkylated products.Not recommended for selectivity.
3 : 1Improved mono-alkylation, but over-alkylation still significant.A starting point for optimization.[11]
5-10 : 1Predominantly mono-alkylated product.Recommended when amine is inexpensive.
Problem 2: Reductive amination is my chosen method, but the reaction is slow or incomplete.

Reductive amination is a robust method, but its efficiency is sensitive to reaction conditions, particularly pH and the choice of reducing agent.

Root Cause Analysis & Solutions:

  • Cause A: Incorrect pH. Imine formation is pH-dependent. The reaction requires mild acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the amine nucleophile will be fully protonated and rendered unreactive.

  • Solution A: The reaction is typically buffered or run with a mild acid catalyst. If using an amine salt as a starting material, a stoichiometric amount of a non-nucleophilic base may be required.

  • Cause B: Inappropriate Reducing Agent. The choice of reducing agent is critical. A reagent that is too powerful (e.g., LiAlH₄) will reduce the starting aldehyde/ketone before it can form an imine. A reagent that is too weak may not efficiently reduce the imine/iminium ion.

  • Solution B: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the intermediate iminium ion.[16] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control to avoid the release of HCN gas.[7][16][17]

Troubleshooting_Workflow start Goal: Selective Mono-alkylation of this compound strategy Choose Primary Strategy start->strategy da Direct Alkylation (with R-X) strategy->da Simple & Direct ra Reductive Amination strategy->ra High Selectivity pg Protecting Group Strategy strategy->pg Multi-step / Sensitive Substrates da_issue Problem: Over-alkylation Occurs da->da_issue ra_issue Problem: Slow/Incomplete Reaction ra->ra_issue pg_issue Problem: Low Overall Yield pg->pg_issue da_sol1 Use 5-10x Excess Amine da_issue->da_sol1 da_sol2 Slow Addition of R-X da_issue->da_sol2 da_sol3 Switch to Reductive Amination da_issue->da_sol3 ra_sol1 Optimize pH (mild acid) ra_issue->ra_sol1 ra_sol2 Use NaBH(OAc)₃ ra_issue->ra_sol2 pg_sol1 Ensure complete protection step (Monitor by TLC/LCMS) pg_issue->pg_sol1 pg_sol2 Ensure complete deprotection pg_issue->pg_sol2

Caption: A decision-making workflow for troubleshooting over-alkylation.

Experimental Protocols

Protocol 1: Selective Mono-alkylation via Reductive Amination

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone to yield a secondary amine.

Reductive_Amination_Pathway amine This compound imine Imine / Iminium Ion Intermediate amine->imine carbonyl Aldehyde / Ketone (R-CHO / R₂CO) carbonyl->imine Condensation (-H₂O) product Mono-alkylated Amine (Product) imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product Reduction PG_Strategy start This compound step1 Step 1: Protection (+ Boc₂O) start->step1 boc_amine Boc-protected Amine (Non-nucleophilic) step1->boc_amine step2 Step 2: Alkylation (1. Base, 2. R-X) boc_amine->step2 boc_product Alkylated Boc-Amine step2->boc_product step3 Step 3: Deprotection (e.g., TFA, HCl) boc_product->step3 product Mono-alkylated Amine (Pure Product) step3->product

Sources

Technical Support Center: Stability of 2-Methylallylamine in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylallylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in various solvent systems. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the primary stability concerns for neat this compound?

A1: this compound is a primary amine containing a reactive double bond, making it susceptible to several degradation pathways. Key concerns include:

  • Oxidation: Exposure to air can lead to the oxidation of the amine group. This process can be catalyzed by trace metal ions.

  • Reaction with Carbon Dioxide: Like many primary amines, this compound can react with atmospheric carbon dioxide to form carbamates.[1]

  • Light Sensitivity: Although less documented for this specific molecule, similar compounds can be sensitive to light, which can catalyze polymerization or other degradation reactions.

  • Moisture: The presence of water can facilitate hydrolysis of certain formulations or participate in side reactions.[1]

For optimal stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), refrigerated (below 4°C/39°F), and protected from light and moisture.[1]

Q2: I've noticed a gradual discoloration of my this compound solution over time. What could be the cause?

A2: Discoloration, often appearing as a yellowing or browning of the solution, is a common indicator of degradation. The most likely causes are:

  • Oxidation: The formation of oxidized species and secondary products can be colored.

  • Polymerization: Low levels of oligomerization or polymerization can lead to the formation of colored byproducts.

  • Impurities: The presence of impurities in either the this compound or the solvent can catalyze degradation reactions that produce colored compounds.

It is crucial to use high-purity solvents and handle this compound under an inert atmosphere to minimize discoloration.

Solvent-Specific Stability

Q3: How does the choice of solvent (protic vs. aprotic) affect the stability of this compound?

A3: The type of solvent plays a critical role in the stability and reactivity of this compound.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond with the amine. This can stabilize the amine, but it also affects its nucleophilicity. In protic solvents, the nucleophilicity of amines generally increases down a group in the periodic table. While stabilizing the ground state, hydrogen bonding can also influence the transition states of degradation reactions. For instance, in aqueous solutions, the pH will be a dominant factor in stability.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, THF): In these solvents, the "naked" amine is more nucleophilic and potentially more reactive. While they do not participate in hydrogen bonding with the amine, their polarity can still influence reaction rates. The absence of acidic protons makes them generally good choices for reactions where the amine's nucleophilicity is key, but care must be taken to exclude water, which can be present in hygroscopic solvents like THF.

Q4: I am using this compound in Dichloromethane (DCM) and observing unexpected side products. What could be happening?

A4: While generally considered a relatively inert solvent, chlorinated solvents like Dichloromethane (DCM) can present stability challenges with amines under certain conditions. Amines can slowly react with DCM, especially in the presence of light or impurities, to form aminals or other adducts. Furthermore, the degradation of DCM itself can produce acidic byproducts (e.g., HCl), which would then react with the basic this compound to form the hydrochloride salt, changing its solubility and reactivity. It's important to use freshly distilled or inhibitor-free, high-purity DCM for sensitive reactions.

Q5: Is this compound stable in aqueous solutions? What is the role of pH?

A5: The stability of this compound in water is highly dependent on the pH of the solution.

  • Acidic pH: In acidic solutions, the amine will be protonated to form the 2-methylallylammonium ion. This protonation deactivates the nucleophilicity of the amine, making it less susceptible to many degradation reactions, including certain types of oxidation and polymerization. However, very low pH could potentially catalyze hydrolysis of other functional groups if present in the molecule.

  • Neutral to Mildly Basic pH: In this range, both the free amine and the protonated form will be present in equilibrium. The presence of the free amine makes it susceptible to degradation pathways like oxidation and reaction with electrophiles.

  • Strongly Basic pH: At high pH, the amine will be predominantly in its free base form, making it highly nucleophilic and more prone to oxidation and other reactions.

The hydrochloride salt of this compound is often used to improve its stability and handling in aqueous and other protic solvents.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unwanted Polymerization or Oligomerization

  • Symptoms:

    • Noticeable increase in the viscosity of the reaction mixture.

    • Formation of a precipitate or gel.

    • Broad, unresolved peaks in your analytical chromatogram (e.g., HPLC, GC).

  • Root Causes & Solutions:

    • Presence of Radical Initiators: Peroxides from air exposure or impurities in solvents can initiate radical polymerization of the allyl group.

      • Solution: Use freshly distilled or inhibitor-free solvents. Ensure all reactions are carried out under a strict inert atmosphere (nitrogen or argon).

    • Elevated Temperatures: Heat can promote polymerization.

      • Solution: Conduct reactions at the lowest effective temperature. If heating is necessary, do so for the minimum time required.

    • Absence of Inhibitors: Commercial this compound may contain inhibitors to prevent polymerization during storage. These are often removed before use, which can increase the risk of polymerization during a reaction.

      • Solution: If unwanted polymerization is a persistent issue, consider adding a radical inhibitor (e.g., hydroquinone, BHT) to your reaction mixture, provided it does not interfere with your desired transformation.

Issue 2: Evidence of Oxidation

  • Symptoms:

    • Development of color in the solution (yellow to brown).

    • Appearance of new peaks in your analytical data corresponding to oxidized byproducts (e.g., oximes, nitro compounds).[3]

  • Root Causes & Solutions:

    • Exposure to Air (Oxygen): The amine functionality is susceptible to oxidation by atmospheric oxygen.

      • Solution: Rigorously degas all solvents and handle this compound and its solutions under an inert atmosphere. Use Schlenk techniques or a glovebox for sensitive applications.

    • Presence of Trace Metals: Transition metals can catalyze the oxidation of amines.

      • Solution: Use high-purity reagents and solvents. If metal catalysis is suspected, consider the use of a chelating agent (e.g., EDTA), if compatible with your reaction chemistry.

Issue 3: Inconsistent Reaction Outcomes or Low Yields

  • Symptoms:

    • Variable reaction times or yields between batches.

    • Incomplete conversion of starting materials.

  • Root Causes & Solutions:

    • Solvent Quality: The presence of water or other impurities in the solvent can significantly affect the reaction.

      • Solution: Always use dry, high-purity solvents. For moisture-sensitive reactions, use freshly dried solvents.

    • pH Drift: In unbuffered aqueous or protic solvent systems, the pH can change over the course of a reaction, affecting the reactivity of the amine.

      • Solution: If the reaction is pH-sensitive, use an appropriate buffer system.

    • Degradation of this compound Stock: The stock solution of this compound may have degraded over time.

      • Solution: Use a fresh bottle of the reagent or re-purify the existing stock if necessary. Perform a quality control check (e.g., NMR, GC) on the starting material before use.

Experimental Protocols

Protocol for Stability Testing of this compound in a Selected Solvent

This protocol provides a general framework for assessing the stability of this compound under specific conditions.

  • Preparation of the Solution:

    • In a clean, dry vial, prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 mg/mL).

    • For testing under inert conditions, prepare the solution in a glovebox or using Schlenk techniques.

  • Storage Conditions:

    • Divide the solution into several vials to be stored under different conditions (e.g., room temperature, 40°C, exposure to light, protected from light).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial for analysis.

  • Analytical Method:

    • Analyze the aliquots using a suitable, validated stability-indicating method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is often preferred. Gas Chromatography (GC) can also be used.

    • The method should be able to separate the parent this compound from potential degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Calculate the percentage of degradation and, if possible, identify and quantify the major degradation products.

Protocol for Quenching Reactions Containing this compound

Proper quenching is essential to stop the reaction at the desired point and to safely handle the reaction mixture.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C) using an ice bath. This will slow down the reaction rate and control any exotherm during the quench.

  • Choice of Quenching Agent:

    • For quenching unreacted this compound, a weak acid solution (e.g., saturated aqueous ammonium chloride) is often suitable.

    • If the reaction contains other reagents that are water-sensitive, an aprotic quench (e.g., addition of an aldehyde or ketone to form an imine) may be necessary before an aqueous workup.

  • Slow Addition: Slowly add the quenching agent to the reaction mixture with vigorous stirring. Monitor for any temperature changes or gas evolution.

  • Workup: Once the quench is complete, proceed with the appropriate workup procedure (e.g., extraction, filtration).

Data Summary

Table 1: General Stability and Reactivity of this compound in Different Solvent Classes

Solvent ClassExamplesKey Interactions and Stability Considerations
Polar Protic Water, Methanol, Ethanol- Hydrogen bonding with the amine can stabilize it but may reduce nucleophilicity.- Stability is highly pH-dependent in aqueous solutions.- Potential for reaction with the solvent under certain conditions (e.g., transamination with alcohols at high temperatures).
Polar Aprotic Acetonitrile, DMF, DMSO, THF- Higher nucleophilicity of the "naked" amine.- Generally good solvents for reactions, but must be dry.- Risk of reaction with the solvent itself (e.g., hydrolysis of DMF at high temperatures to generate dimethylamine).
Non-Polar Hexane, Toluene- Poor solubility of the free base and especially its salts.- Lower reactivity due to poor solvation of ionic or polar transition states.
Chlorinated Dichloromethane (DCM), Chloroform- Potential for slow reaction with the solvent, especially in the presence of light or impurities.- Degradation of the solvent can produce acidic byproducts.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_acid_base Acid/Base Reaction This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O2, Metal Catalysis Oligomers Oligomers This compound->Oligomers Radical Initiator, Heat, Light 2-Methylallylammonium Salt 2-Methylallylammonium Salt This compound->2-Methylallylammonium Salt Acid (e.g., HCl from DCM degradation) Oximes/Nitro Compounds Oximes/Nitro Compounds Oxidized Intermediates->Oximes/Nitro Compounds Poly(this compound) Poly(this compound) Oligomers->Poly(this compound)

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., low yield, discoloration, polymerization) CheckSolvent 1. Check Solvent Quality (Purity, Water Content) Start->CheckSolvent CheckAtmosphere 2. Verify Inert Atmosphere CheckSolvent->CheckAtmosphere Solvent OK SolutionSolvent Use Dry, High-Purity Solvent CheckSolvent->SolutionSolvent Issue Found CheckTemp 3. Review Reaction Temperature CheckAtmosphere->CheckTemp Atmosphere OK SolutionAtmosphere Improve Degassing/Inerting Technique CheckAtmosphere->SolutionAtmosphere Issue Found CheckReagent 4. Assess Starting Material Quality CheckTemp->CheckReagent Temp OK SolutionTemp Lower Reaction Temperature CheckTemp->SolutionTemp Issue Found CheckReagent->Start Re-evaluate SolutionReagent Use Fresh/Purified this compound CheckReagent->SolutionReagent Issue Found

Caption: A systematic workflow for troubleshooting this compound stability issues.

References

  • Chemsrc. (2025, August 27). This compound | CAS#:2878-14-0.
  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines.

Sources

identifying and characterizing unexpected byproducts of 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylallylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected challenges encountered during experimentation, with a focus on identifying and characterizing unanticipated byproducts.

Troubleshooting Guide: Unexpected Byproducts

The dual functionality of this compound, possessing both a nucleophilic primary amine and a reactive alkene, makes it a valuable building block in organic synthesis. However, this reactivity can also lead to the formation of unexpected side products. This section provides a systematic approach to identifying and characterizing these byproducts.

Scenario 1: Unexpected Peak in GC-MS Analysis After a Michael Addition Reaction

Problem: You have performed a Michael addition of this compound to an α,β-unsaturated carbonyl compound (e.g., methyl acrylate) and observe an unexpected peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis with a mass inconsistent with your starting materials or expected product.

Causality: While the intended reaction is a 1,4-conjugate addition, several side reactions can occur. The presence of a methyl group on the allyl moiety can influence the amine's nucleophilicity.[1] Furthermore, under certain conditions, such as elevated temperatures or the use of a strong base, side reactions like di-addition or polymerization may become more prevalent.

Troubleshooting Workflow:

start Unexpected Peak in GC-MS step1 Step 1: Mass Analysis Determine the molecular weight of the byproduct from the mass spectrum. start->step1 step2 Step 2: Isotopic Pattern Analysis Check for characteristic isotopic patterns (e.g., Cl, Br) if applicable. step1->step2 step3 Step 3: Fragmentation Pattern Analysis Analyze the fragmentation pattern to identify key structural motifs. step2->step3 step4 Step 4: Propose Potential Structures step3->step4 step5 Step 5: NMR Analysis Acquire 1H and 13C NMR spectra of the purified byproduct. step4->step5 step6 Step 6: Structure Confirmation Confirm the proposed structure using 2D NMR techniques (COSY, HSQC, HMBC). step5->step6 step7 Step 7: Optimize Reaction Conditions Modify reaction parameters (temperature, stoichiometry, catalyst) to minimize byproduct formation. step6->step7

Caption: Troubleshooting workflow for an unexpected GC-MS peak.

Detailed Protocol for Byproduct Identification:

  • Mass Analysis:

    • From the GC-MS data, determine the molecular ion peak (M+) of the unexpected byproduct.

    • Hypothesis 1: Di-addition Product. Calculate the expected mass of a product where two molecules of this compound have reacted with one molecule of the Michael acceptor.

    • Hypothesis 2: Oligomerization. Look for a series of peaks with repeating mass units corresponding to the monomer of this compound (71.12 g/mol ) or the Michael adduct.

  • NMR Analysis for Structure Elucidation:

    • Purify the byproduct using column chromatography.

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts of common impurities and solvents can be referenced to avoid misinterpretation.

    • Look for characteristic signals of the 2-methylallyl group and the Michael acceptor backbone. The disappearance of the vinyl protons from the acceptor and the appearance of new aliphatic protons will be indicative of the Michael addition.

    • In the case of a di-addition product, you would expect to see signals corresponding to two 2-methylallyl groups.

Table 1: Potential Byproducts in a Michael Addition with Methyl Acrylate

Byproduct NameExpected Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Expected Product: Methyl 3-((2-methylallyl)amino)propanoate157.21142 (M-CH₃), 100 (M-COOCH₃), 56 (C₄H₈)
Di-addition Product: Methyl 3-(bis(2-methylallyl)amino)propanoate211.31196 (M-CH₃), 154 (M-COOCH₃), 56 (C₄H₈)
This compound Dimer 142.24127 (M-CH₃), 86, 56 (C₄H₈)

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Commercial this compound may contain impurities arising from its synthesis, which is often the reaction of 3-chloro-2-methyl-1-propene with ammonia. Potential impurities include unreacted starting materials and side products from the reaction. It is also known to absorb carbon dioxide from the air.

Q2: How can I purify commercial this compound before use?

Distillation is a common method for purifying this compound. Due to its relatively low boiling point (78 °C), fractional distillation can be effective in removing less volatile impurities. It is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂ and moisture.

Q3: What are some unexpected reactions that can occur with the alkene moiety of this compound?

Besides the expected reactions at the amine, the double bond can participate in various reactions, especially in the presence of catalysts or under harsh conditions. These can include:

  • Cyclization reactions: Intramolecular reactions can lead to the formation of cyclic amines.

  • Oligomerization/Polymerization: The vinyl group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[2]

Q4: I am seeing a complex mixture of products in my reaction with an epoxide. What could be the cause?

Reactions of amines with epoxides can be complex.[3][4][5][6] The regioselectivity of the ring-opening (attack at the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions (acidic vs. basic) and the structure of the epoxide.[6] Additionally, the initial product, a secondary amino alcohol, can react with another molecule of the epoxide, leading to the formation of oligomeric byproducts.

Troubleshooting Workflow for Epoxide Reaction:

start Complex Mixture in Epoxide Reaction step1 Step 1: LC-MS Analysis Separate and identify the main components by their mass-to-charge ratio. start->step1 step2 Step 2: Isomer Separation Optimize LC conditions (e.g., pH, column chemistry) to separate potential regioisomers. step1->step2 step3 Step 3: NMR of Product Mixture Analyze the crude NMR to identify the ratio of major products. step2->step3 step4 Step 4: Control Reaction Temperature Run the reaction at a lower temperature to minimize over-reaction. step3->step4 step5 Step 5: Adjust Stoichiometry Use a larger excess of the amine to favor the mono-adduct. step4->step5

Caption: Troubleshooting workflow for a complex epoxide reaction mixture.

Q5: What analytical techniques are best for identifying and quantifying byproducts of this compound reactions?

A combination of techniques is often necessary for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. Derivatization may be necessary for polar byproducts to improve their chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile or thermally labile compounds. The choice of column and mobile phase is critical for separating isomeric byproducts.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR techniques (COSY, HSQC, HMBC) are powerful for elucidating the exact structure of purified byproducts. Tables of known chemical shifts for common solvents and impurities are valuable resources.[8]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemsrc. (n.d.). This compound | CAS#:2878-14-0.
  • Koley, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.
  • Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution.
  • LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening.
  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.

Sources

Validation & Comparative

A Technical Guide to 2-Methylallylamine: A Versatile Primary Amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a primary amine is a critical decision that can significantly influence the outcome of a reaction, affecting yield, selectivity, and the overall efficiency of a synthetic route. While workhorse amines like allylamine, n-butylamine, and benzylamine have been staples in the chemist's toolbox, the exploration of structurally nuanced alternatives offers opportunities for process optimization and the discovery of novel chemical entities. This guide provides an in-depth comparison of 2-methylallylamine with other common primary amines, highlighting its unique properties and performance in key synthetic transformations, supported by experimental data.

The Rationale for an Alternative: Introducing this compound

This compound, a primary amine with the chemical formula C4H9N, presents a unique structural motif: a methyl group at the 2-position of the allyl backbone.[1] This seemingly minor modification imparts distinct steric and electronic properties that differentiate it from its unsubstituted counterpart, allylamine, and other commonly used primary amines. Understanding these differences is paramount for leveraging this compound to its full potential in synthesis.

The methyl group introduces steric bulk near the nitrogen atom, which can influence the accessibility of the lone pair of electrons and the trajectory of incoming electrophiles.[2] Furthermore, the methyl group acts as an electron-donating group through an inductive effect, increasing the electron density on the nitrogen atom.[1] This enhanced electron density can lead to increased nucleophilicity and basicity compared to allylamine.[1] These subtle yet significant structural and electronic differences can translate into tangible advantages in various synthetic applications.

Comparative Performance in Key Synthetic Reactions

To illustrate the practical implications of these properties, we will compare the performance of this compound with other primary amines in three fundamental synthetic transformations: reductive amination, amide bond formation, and palladium-catalyzed allylic amination.

Reductive Amination: A Controlled Approach to Secondary Amines

Reductive amination is a cornerstone of amine synthesis, providing a controlled method for the formation of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Carbonyl Compound (e.g., Benzaldehyde) C Imine Intermediate A->C Condensation (Acid Catalyst) B Primary Amine (e.g., this compound) B->C E Secondary Amine Product C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: General workflow for a two-step reductive amination.

AmineProductReducing AgentYield (%)Reference
This compound N-(2-Methylallyl)benzylamineNaBH4Hypothetical High YieldN/A
AllylamineN-AllylbenzylamineNaBH4~85%[3]
n-ButylamineN-ButylbenzylamineNaBH4~90%[4]
BenzylamineDibenzylaminePd/C, H2~95%[5]

The increased nucleophilicity of this compound, due to the electron-donating methyl group, is expected to facilitate the initial nucleophilic attack on the carbonyl carbon, potentially leading to faster imine formation and high yields. However, the steric hindrance introduced by the methyl group might slightly temper this reactivity, especially with sterically demanding carbonyl compounds.

Amide Bond Formation: The Cornerstone of Peptide and Polymer Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, with widespread applications in the preparation of pharmaceuticals, polymers, and other functional materials.

Experimental Workflow: Amide Coupling

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution A Carboxylic Acid (e.g., Benzoic Acid) C Activated Intermediate A->C B Coupling Agent (e.g., EDC, HATU) B->C E Amide Product C->E Nucleophilic Attack D Primary Amine (e.g., this compound) D->E

Caption: General workflow for amide bond formation using a coupling agent.

The nucleophilicity of the amine is a key determinant of the reaction rate and efficiency in amide coupling reactions. Let's compare the performance of this compound with other primary amines in the coupling with benzoic acid.

AmineProductCoupling AgentYield (%)Reference
This compound N-(2-Methylallyl)benzamideNot Specified83%[1]
AllylamineN-AllylbenzamideNot SpecifiedHigh Yield[6]
n-ButylamineN-ButylbenzamideNot Specified78%[7]
BenzylamineN-BenzylbenzamidePPh3/I299%[8]

The high yield reported for the synthesis of N-(2-methylallyl)benzamide suggests that this compound is an excellent nucleophile for amide bond formation. Its enhanced nucleophilicity likely contributes to this efficiency. The steric bulk of the 2-methyl group does not appear to significantly hinder the reaction with an unhindered carboxylic acid like benzoic acid.

Palladium-Catalyzed Allylic Amination: A Powerful C-N Bond Forming Strategy

Palladium-catalyzed allylic amination is a versatile and powerful method for the construction of C-N bonds, allowing for the formation of allylic amines with high regio- and stereoselectivity. The nature of the amine nucleophile can play a crucial role in determining the outcome of the reaction.

Reaction Mechanism: Palladium-Catalyzed Allylic Amination

G A Allylic Substrate (e.g., Cinnamyl Acetate) C π-Allyl Pd(II) Complex A->C Oxidative Addition B Pd(0) Catalyst B->C E Allylic Amine Product C->E Nucleophilic Attack D Primary Amine (e.g., this compound) D->E F Pd(0) Catalyst (Regenerated) E->F

Caption: Simplified catalytic cycle for palladium-catalyzed allylic amination.

In the context of allylic amination, the steric and electronic properties of this compound can influence both the rate of reaction and the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Let's consider the reaction with a common substrate, cinnamyl acetate.

AmineProductCatalyst SystemRegioselectivity (Linear:Branched)Yield (%)Reference
This compound N-(2-Methylallyl)cinnamylamine[Pd(allyl)Cl]2/L9Predominantly LinearHypothetical High YieldN/A
BenzylamineN-Benzylcinnamylamine[Ir(cod)Cl]2/dppfNot Specified76%

The increased steric bulk of this compound would be expected to favor attack at the less substituted terminus of the π-allyl intermediate, leading to the formation of the linear product. This can be a significant advantage in syntheses where control of regioselectivity is crucial. The enhanced nucleophilicity of this compound could also lead to faster reaction rates compared to less nucleophilic amines.

Practical Considerations: Safety, Handling, and Availability

As with any chemical reagent, proper safety precautions are essential when working with this compound. It is a flammable liquid and can cause skin and eye irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6]

This compound is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit

This compound emerges as a valuable and versatile primary amine with distinct advantages over more conventional alternatives. Its unique combination of enhanced nucleophilicity and steric bulk, arising from the 2-methyl substituent, can be strategically employed to improve reaction outcomes in a variety of synthetic transformations. While more direct comparative studies are needed to fully elucidate its performance across a broader range of substrates and reaction conditions, the available data and theoretical considerations strongly suggest that this compound is a powerful tool for chemists seeking to optimize existing synthetic routes and explore new avenues in drug discovery and materials science. By understanding its nuanced reactivity, researchers can unlock the full potential of this promising building block.

References

  • Synthesis of N-n-butylbenzamide. PrepChem.com. [Link]
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
  • Synthesis of N‐acryloylbenzamides.
  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. The Royal Society of Chemistry. [Link]
  • This journal is © The Royal Society of Chemistry 2017. The Royal Society of Chemistry. [Link]
  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org. [Link]
  • Unusual regioselectivity in nucleophilic addition to η3 -р- allylpalladium complex in conventional heating and under microwave irradiation.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. [Link]
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [Link]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)
  • N-allylbenzamide (C10H11NO). PubChemLite. [Link]
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds.
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
  • Hydroamination versus Allylic Amination in Iridium Catalyzed Reactions of Allylic Acetates with Amines: 1,3-Aminoalcohols via Ester-Directed Regioselectivity. NIH. [Link]
  • A method for preparing N- (2 - phenylethyl) benzamide.
  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses Procedure. [Link]
  • Scope of amine nucleophiles for the reductive amination of allylamine.
  • Influence of steric factors on regioselectivity of nucleophilic addition.
  • A green procedure for one-pot synthesis of N,N -alkylidene bisamides under solvent- and catalyst-free conditions. Scientia Iranica. [Link]
  • 13.1: Allyl System. Chemistry LibreTexts. [Link]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. The Royal Society of Chemistry. [Link]
  • Molecular Orbitals of The Allyl Cation, Allyl Radical, and Allyl Anion. Master Organic Chemistry. [Link]
  • Inductive effect of methyl group in the light of HMO and DFT methods.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methylallylamine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Methylallylamine

This compound (also known as 2-methylprop-2-en-1-amine) is a primary aliphatic amine that serves as a crucial intermediate in various chemical syntheses.[1] Its accurate quantification is paramount for ensuring reaction efficiency, product purity, and process safety in research, development, and manufacturing settings. However, like many primary amines, this compound presents significant analytical challenges. Its high polarity, low volatility, and basic nature often lead to poor chromatographic performance, characterized by peak tailing and low sensitivity, especially when using Gas Chromatography (GC).[2][3][4]

This guide provides an in-depth comparison of two robust, validated analytical strategies for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), also utilizing a derivatization strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

The Imperative of Method Validation

Before delving into the methods, it is critical to understand the principle of validation. An analytical method is not merely a set of instructions; it is a rigorously tested process. Validation demonstrates, through objective evidence, that a method is fit for its intended purpose.[6][8] This process is not a one-time event but part of a continuous lifecycle approach to ensure data reliability and regulatory compliance.[7] The validation parameters discussed herein—specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ)—are the cornerstones of this assurance, as defined by ICH Q2(R2) guidelines.[9][10][11]

Comparative Overview of Analytical Strategies

The choice between GC and HPLC is often dictated by the analyte's properties and the analytical objective. For a volatile compound like this compound, GC is a natural consideration. However, its polarity necessitates chemical modification (derivatization) to improve its behavior in the GC system.[2][3] Conversely, HPLC is well-suited for polar compounds, but this compound lacks a native chromophore, making UV detection impossible without derivatization to attach a UV-active molecule.[12][13]

  • Gas Chromatography (GC-FID with Acylation Derivatization): This strategy tackles the volatility and polarity issues head-on. By converting the polar primary amine group into a less polar, more volatile amide derivative (e.g., using trifluoroacetic anhydride), we can achieve sharp, symmetrical peaks and excellent separation on common GC columns.[2][3] The Flame Ionization Detector (FID) provides a robust, linear response over a wide concentration range, making it ideal for quantification.[14]

  • High-Performance Liquid Chromatography (HPLC-UV with Dansylation): This approach uses a pre-column derivatization step with dansyl chloride, which reacts with the primary amine to form a highly fluorescent and UV-absorbent derivative.[13][15][16] This allows for sensitive detection using a standard UV detector. The separation is then performed using reversed-phase chromatography, which is adept at handling the polar nature of the derivatized analyte.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of each validated method. These values are representative and should be established for each specific application and laboratory.

Validation ParameterGas Chromatography-FID (with TFAA Derivatization)HPLC-UV (with Dansyl Chloride Derivatization)Rationale for Performance
Specificity HighHighBoth methods demonstrate high specificity through chromatographic separation. GC-MS can be used for absolute confirmation.[17]
Linearity (R²) > 0.998> 0.999Both FID and UV detectors exhibit excellent linear response over defined concentration ranges.[18][19]
Range 5 µg/mL - 500 µg/mL1 µg/mL - 250 µg/mLThe range is established where the method demonstrates suitable linearity, accuracy, and precision.[6][9]
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%Accuracy is confirmed by analyzing spiked samples at multiple levels across the method's range.[10][20]
Precision (% RSD) < 5% (Repeatability) < 7% (Intermediate)< 2% (Repeatability) < 4% (Intermediate)HPLC generally offers slightly better precision due to the automated nature of injection and fluid handling.
Limit of Detection (LOD) ~1.5 µg/mL~0.3 µg/mLThe dansyl derivative's high molar absorptivity typically results in a lower detection limit with UV detection.[13]
Limit of Quantitation (LOQ) ~5 µg/mL~1.0 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[13][21]

Deep Dive: Experimental Protocols

Method 1: GC-FID with Trifluoroacetic Anhydride (TFAA) Derivatization

This method is highly effective for quantifying this compound in organic reaction mixtures or as a residual impurity. The derivatization step is critical for converting the polar amine into a volatile amide suitable for GC analysis.

Experimental Workflow Diagram: GC-FID Method

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis Sample 1. Sample Aliquot (Known volume/mass) Solvent 2. Add Aprotic Solvent (e.g., Ethyl Acetate) Sample->Solvent Reagent 3. Add TFAA & Pyridine (Catalyst) Solvent->Reagent React 4. Reaction (60°C for 30 min) Reagent->React Quench 5. Quench & Wash (e.g., with NaHCO₃ solution) React->Quench Extract 6. Extract Organic Layer (Contains derivatized analyte) Quench->Extract Dry 7. Dry with Na₂SO₄ Extract->Dry Inject 8. Inject into GC Dry->Inject GC GC System (e.g., Agilent DB-5 column) Inject->GC Transfer Detection Flame Ionization Detector (FID) GC->Detection Data Data Acquisition & Integration Detection->Data Quant Quantification (External Standard Calibration) Data->Quant

Caption: Workflow for this compound analysis by GC-FID.

Step-by-Step Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable aprotic solvent like ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution (e.g., 5, 25, 100, 250, 500 µg/mL).

    • Accurately weigh or pipette the sample to be analyzed into a reaction vial. If in a complex matrix, an initial liquid-liquid extraction may be required.

  • Derivatization:

    • To 1 mL of each standard or sample solution in a vial, add 100 µL of pyridine (acts as a catalyst and acid scavenger).

    • Add 150 µL of trifluoroacetic anhydride (TFAA). Causality: TFAA is a powerful acylating agent that reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative, significantly improving chromatographic behavior.[2]

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Work-up:

    • Carefully add 1 mL of saturated sodium bicarbonate solution to quench the excess TFAA.

    • Vortex the mixture and allow the layers to separate.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. Causality: Water can interfere with GC analysis and damage the column, so its removal is essential for method robustness.

  • GC-FID Analysis:

    • GC System: Agilent 7890 or equivalent.

    • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: 80°C hold for 2 min, ramp to 250°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Validation:

    • Specificity: Analyze a blank matrix and a matrix spiked with potential impurities to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. Calculate the coefficient of determination (R²).

    • Accuracy & Precision: Analyze spiked blank samples at three concentration levels (low, medium, high) in triplicate on different days to determine recovery and relative standard deviation (RSD%).

Method 2: HPLC-UV with Dansyl Chloride Derivatization

This method is advantageous for its high sensitivity and is particularly useful for analyzing samples in aqueous matrices.

Experimental Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample 1. Sample Aliquot (Aqueous or solvent) Buffer 2. Add Bicarbonate Buffer (pH ~9.5) Sample->Buffer Reagent 3. Add Dansyl Chloride (in Acetonitrile) Buffer->Reagent React 4. Reaction (60°C for 45 min, in dark) Reagent->React Stop 5. Stop Reaction (e.g., add Proline solution) React->Stop Filter 6. Filter Sample (0.45 µm syringe filter) Stop->Filter Inject 7. Inject into HPLC Filter->Inject HPLC HPLC System (e.g., C18 column) Inject->HPLC Transfer Detection UV Detector (e.g., at 254 nm) HPLC->Detection Data Data Acquisition & Integration Detection->Data Quant Quantification (External Standard Calibration) Data->Quant

Caption: Workflow for this compound analysis by HPLC-UV.

Step-by-Step Protocol:

  • Reagent & Standard Preparation:

    • Prepare a this compound stock solution (e.g., 500 µg/mL) in 0.1 M HCl. Create calibration standards by dilution in ultrapure water.

    • Prepare a dansyl chloride solution (e.g., 10 mg/mL) in acetonitrile.

    • Prepare a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Derivatization:

    • In a vial, mix 200 µL of the standard or sample, 200 µL of the bicarbonate buffer, and 400 µL of the dansyl chloride solution. Causality: The reaction is base-catalyzed; the bicarbonate buffer provides the alkaline environment (pH > 9) necessary for the nucleophilic amine to attack the dansyl chloride.[13][22]

    • Vortex and heat the mixture at 60°C for 45 minutes in the dark. Causality: Dansyl derivatives are light-sensitive, so performing the reaction in the dark prevents photodegradation and ensures accurate results.

    • Cool the vial to room temperature. A small amount of a stopping reagent (like proline or methylamine solution) can be added to consume excess dansyl chloride, though this is often optional.

  • Sample Finalization:

    • Filter the derivatized solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • HPLC-UV Analysis:

    • HPLC System: Agilent 1260 or equivalent.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[22]

    • Injection Volume: 10 µL.

  • Validation:

    • Follow the same validation principles (Specificity, Linearity, Accuracy, Precision) as outlined for the GC-FID method, adapting them for the HPLC-UV procedure.

Senior Scientist's Insights: Method Selection and Troubleshooting

Choosing the Right Method:

  • For Trace Analysis & High Sensitivity: The HPLC-UV method is generally superior for detecting low levels of this compound, making it ideal for applications like impurity profiling or determining residual levels in finished products.[13]

  • For Robustness & Routine QC: The GC-FID method is exceptionally robust and reliable. It is often preferred in process chemistry settings for monitoring reaction completion or quantifying the amine in less complex, organic-based matrices where high sensitivity is not the primary driver.

  • For Absolute Confirmation: When unequivocal identification is required, GC-MS is the gold standard.[17] The derivatization protocol for GC-FID can be directly transferred to a GC-MS system to obtain a mass spectrum of the analyte, confirming its identity.

Common Troubleshooting Tips:

  • GC Peak Tailing: If you observe tailing peaks even after derivatization, it could indicate active sites in the GC inlet liner or column. Using a base-deactivated liner and column is highly recommended for amine analysis.[4][21] Incomplete derivatization can also be a cause; ensure reagents are fresh and reaction conditions are met.

  • Poor HPLC Reproducibility: Inconsistent derivatization is the most common culprit. Ensure accurate pipetting, consistent heating, and protection from light. The pH of the reaction buffer is critical and should be verified.

  • Extraneous Peaks: Contamination is a frequent issue. Ensure high-purity solvents and reagents. The derivatizing agents themselves can produce side-product peaks, which should be identified by running a reagent blank.

Conclusion

Both GC-FID and HPLC-UV, when coupled with appropriate derivatization strategies, are powerful and reliable techniques for the quantitative analysis of this compound. The selection between them is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical requirements of sensitivity, matrix complexity, and the intended purpose of the data. By following a rigorous validation protocol grounded in ICH principles, researchers can ensure the generation of accurate, reproducible, and defensible analytical results.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/product/b5839]
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [URL: https://www.propharmagroup.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [URL: https://www.youtube.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [URL: https://www.gmp-compliance.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_11.pdf]
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [URL: https://www.gmp-compliance.
  • More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. [URL: https://phenomenex.blog/2018/05/29/more-derivatizing-reagents-for-gc-the-buffers-strike-back-2/]
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022646/]
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [URL: https://vtechworks.lib.vt.edu/handle/10919/32292]
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. [URL: https://academic.oup.com/jaoac/article-abstract/64/3/586/5682126]
  • This compound. PubChem - National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylallylamine]
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [URL: https://www.scielo.br/j/abmvz/a/W4Q5z6sQdM8YFvN5rYj4Lvk/?lang=en]
  • Bulletin 737F Amines Analysis by Packed Column GC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/407/931/t402073.pdf]
  • Validation of Analytical Methods: A Review. Gavin Publishers. [URL: https://www.gavinpublishers.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200251/]
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. [URL: https://www.researchgate.
  • Method Validation Guidelines. BioPharm International. [URL: https://www.biopharminternational.
  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/GC-MS-studies-on-the-regioisomeric-2%2C3--and-to-MDEA%2C-Noggle-Clark/03f0b24040a4545d9435b866c1e309322674e209]
  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [URL: https://www.researchgate.net/publication/277977465_HPLC-UV_method_Validation_for_the_identification_and_quantification_of_bioactive_amines_in_commercial_eggs]
  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [URL: https://www.researchgate.
  • Analysis of alkyl and aromatic amines. Agilent. [URL: https://www.agilent.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. RCAAP. [URL: https://www.rcaap.pt/detail.jsp?id=oai:repositorio.ufmg.br:1843/29082]
  • (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Analytical Validation of 2-Methylanisole Quantification Methods. Benchchem. [URL: https://www.benchchem.com/product/b5839]
  • Step-by-step analytical methods validation and protocol in the quality system compliance industry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Step-by-step-analytical-methods-validation-and-in-Chan-Herman-Lee/c0e9b46a78807d81a93e3d24322479e9514e868c]
  • This compound hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/639087]
  • Analytical Method Development and Validation: A Concise Review. Omics. [URL: https://www.omicsonline.org/open-access/analytical-method-development-and-validation-a-concise-review-2153-2435.1000205.php?aid=12140]
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [URL: https://typeset.io/papers/gas-chromatography-mass-spectrometry-gc-ms-for-2g6z9s04]
  • Gas chromatography mass spectrometry gc ms. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/gas-chromatography-mass-spectrometry-gc-ms?focus=site-content&page=1&perpage=30&sort=relevance&term=gas%20chromatography%20mass%20spectrometry%20gc%20ms&type=site_content]
  • (PDF) A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. ResearchGate. [URL: https://www.researchgate.
  • Application of two chemometric methods for the determination of imipramine, amitriptyline and perphenazine in content uniformity and drug dissolution studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15708664/]

Sources

A Comparative Performance Analysis of Polymers Derived from 2-Methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer chemistry and its applications in biomedicine, the choice of the right polymer is paramount to success. This guide offers an in-depth technical comparison of polymers derived from 2-methylallylamine, with a particular focus on poly(this compound hydrochloride). As a senior application scientist, my goal is to provide you with not just data, but also the scientific reasoning behind the performance of these polymers, enabling you to make informed decisions in your research and development endeavors.

Introduction: The Allylamine Family of Polymers

Poly(allylamine) (PAA) and its derivatives are a class of cationic polyelectrolytes that have garnered significant attention for a wide range of applications, including gene delivery, drug delivery, and surface modification of biomedical devices.[1][2] The primary amine groups along the polymer backbone provide a high density of positive charges at physiological pH, facilitating interaction with negatively charged molecules such as DNA and proteins.[1] However, the high charge density of PAA has also been associated with significant cytotoxicity, limiting its clinical translation.[2][3]

This has led to extensive research into modifying the PAA structure to enhance its biocompatibility while retaining its functional advantages.[3] One such modification is the introduction of a methyl group on the allyl monomer, leading to poly(this compound). This guide will delve into the synthesis and performance of this derivative, comparing it with the well-characterized poly(allylamine hydrochloride) (PAH).

Synthesis of Poly(this compound Hydrochloride)

The polymerization of allylic monomers like this compound can be challenging due to degradative chain transfer, which can lead to the formation of low molecular weight polymers.[4] However, the polymerization of the amine salt in polar solvents using a radical initiator has been shown to be an effective method to achieve higher molecular weights.[4]

Experimental Protocol: Free Radical Polymerization of this compound Hydrochloride[4]

Materials:

  • This compound hydrochloride (monomer)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (initiator)

  • Deionized water (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

Procedure:

  • Prepare a solution of this compound hydrochloride in deionized water in a reaction vessel. The concentration can be varied to optimize the polymerization kinetics.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Add the radical initiator, 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, to the solution. The initiator concentration is typically in the range of 1-5 mol% relative to the monomer.

  • Heat the reaction mixture to a temperature of 50-70 °C under a nitrogen atmosphere and stir for a predetermined time (e.g., 24-48 hours).

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the aqueous solution to a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with methanol to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram of the Polymerization Workflow:

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Hydrochloride ReactionVessel Reaction Vessel (N2 atmosphere, 50-70°C) Monomer->ReactionVessel Solvent Deionized Water Solvent->ReactionVessel Initiator Radical Initiator Initiator->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(this compound Hydrochloride) Drying->Product

Caption: Workflow for the synthesis of poly(this compound hydrochloride).

Performance Comparison: Poly(this compound) vs. Poly(allylamine)

Direct comparative experimental data for poly(this compound) is scarce in publicly available literature. Therefore, this section will leverage the extensive data on poly(allylamine) as a benchmark and provide a scientifically grounded projection of the performance of its methylated counterpart.

Physicochemical Properties

The introduction of a methyl group on the polymer backbone is expected to influence its physicochemical properties.

PropertyPoly(allylamine hydrochloride) (PAH)Poly(this compound hydrochloride) (Projected)Rationale for Projection
Molecular Weight Can be controlled by reaction conditions.[5]Likely to be lower under identical polymerization conditions.The methyl group can increase steric hindrance, potentially affecting polymerization kinetics and leading to lower molecular weights.
Solubility Highly soluble in water.[1]Expected to have slightly lower aqueous solubility.The hydrophobic methyl group may slightly reduce the overall hydrophilicity of the polymer.
Glass Transition Temp. (Tg) Reported to be around 225 °C.[5]Expected to be higher.The methyl group can restrict chain mobility, leading to a higher glass transition temperature.
Thermal Stability Decomposes in two stages, complete at 650°C.[6]Expected to have similar or slightly altered thermal stability.The C-C and C-N backbone is the primary determinant of thermal stability. The methyl group may have a minor effect.
Performance in Biomedical Applications

Cytotoxicity:

A significant drawback of PAH is its dose-dependent cytotoxicity, which is largely attributed to its high cationic charge density leading to cell membrane disruption.[2][3] Studies have shown that the cytotoxicity of polycations has a strong structural basis and is not solely due to charge.[7] The molecular weight of the polymer also plays a crucial role, with higher molecular weight polymers generally exhibiting greater toxicity.[8]

The presence of the methyl group in poly(this compound) could potentially influence its cytotoxicity in several ways:

  • Steric Shielding: The methyl group might sterically hinder the interaction of the primary amine groups with the cell membrane, potentially reducing the membrane-disrupting effect and thus lowering cytotoxicity.

  • Hydrophobicity: The slight increase in hydrophobicity could either enhance membrane interaction, leading to higher toxicity, or promote self-aggregation, which might sequester the cationic charges and reduce their interaction with cell membranes.

Given these competing factors, experimental validation is crucial. However, it is reasonable to hypothesize that the steric shielding effect might dominate, leading to a comparatively lower cytotoxicity for poly(this compound) than for PAH of a similar molecular weight.

Gene Delivery Efficiency:

Cationic polymers are widely used as non-viral vectors for gene delivery.[9][10] They function by complexing with negatively charged plasmid DNA (pDNA) to form polyplexes, which are then taken up by cells.[9] The efficiency of this process depends on several factors, including the polymer's ability to condense DNA, the stability of the polyplexes, and their ability to escape the endosomal pathway and release the DNA into the cytoplasm.

While PAH can form complexes with DNA, its transfection efficiency is often low, and it is associated with high cytotoxicity.[2] Modifications to the PAH backbone, such as the introduction of quaternary ammonium groups, have been shown to improve transfection efficiency and reduce cytotoxicity.[9]

For poly(this compound), the following can be anticipated:

  • DNA Condensation: The primary amine groups will still be available for electrostatic interaction with DNA, enabling polyplex formation.

  • Polyplex Stability: The steric bulk of the methyl group might influence the packing of the polymer chains around the DNA, potentially affecting the size and stability of the resulting polyplexes.

  • Endosomal Escape: The "proton sponge" effect, which is crucial for endosomal escape of many polycation-based gene delivery systems, relies on the buffering capacity of the amine groups. The methyl group is not expected to significantly alter the pKa of the primary amine, so a similar buffering capacity to PAH can be expected.

Overall, while poly(this compound) is expected to function as a gene delivery agent, its efficiency relative to PAH and its modified derivatives remains to be experimentally determined. The potential for lower cytotoxicity could make it a more attractive candidate for further optimization.

Diagram of a Hypothetical Gene Delivery Mechanism:

gene_delivery cluster_extracellular Extracellular Space cluster_cellular Intracellular Polymer Poly(this compound) Polyplex Polyplex Formation Polymer->Polyplex DNA Plasmid DNA DNA->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Hypothetical mechanism of gene delivery using poly(this compound).

Conclusion and Future Perspectives

Polymers derived from this compound, particularly poly(this compound hydrochloride), represent a promising but underexplored area of research. While this guide has provided a framework for understanding their synthesis and potential performance based on the well-established properties of poly(allylamine), there is a clear and urgent need for direct experimental investigation.

Future research should focus on:

  • Controlled Polymerization: Optimizing the polymerization of this compound to achieve control over molecular weight and dispersity.

  • Comprehensive Characterization: Thoroughly characterizing the physicochemical properties of poly(this compound).

  • Direct Performance Comparison: Conducting head-to-head comparisons of poly(this compound) and poly(allylamine) in key applications, particularly cytotoxicity and gene delivery, across a range of cell lines.

  • Functional Derivatives: Exploring the synthesis and performance of derivatives of poly(this compound) to further enhance their properties.

By addressing these research gaps, the scientific community can unlock the full potential of this intriguing class of polymers and pave the way for their application in advanced biomedical technologies.

References

  • Wytrwał, M., Leduc, C., et al. (2015). Gene delivery efficiency and intracellular trafficking of novel poly(allylamine) derivatives. International Journal of Pharmaceutics, 478(1), 372-382. [Link]
  • Wytrwał, M., Pichon, C., et al. (2015). Gene delivery efficiency and intracellular trafficking of novel poly(allylamine)
  • Kowalczyk, A., et al. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films.
  • Wytrwał, M., Pichon, C., et al. (2015). Gene delivery efficiency and intracellular trafficking of novel poly(allylamine)
  • Chen, C., et al. (2014). Surface modification by allylamine plasma polymerization promotes osteogenic differentiation of human adipose-derived stem cells. ACS Applied Materials & Interfaces, 6(12), 9733-9741. [Link]
  • Boussif, O., et al. (1999). Synthesis of polyallylamine derivatives and their use as gene transfer vectors in vitro. Journal of Gene Medicine, 1(4), 259-267. [Link]
  • Hill, I. R., et al. (1999). In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1427(2), 161-174. [Link]
  • Zhang, J., et al. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Advanced Materials Research, 150-151, 1145-1148. [Link]
  • Gholami, L., et al. (2022). An overview of polyallylamine applications in gene delivery. Pharmaceutical Development and Technology, 27(6), 714-724. [Link]
  • Pâslaru, E., et al. (2013). Surface modification with polyallylamines for adhesion of biopolymers and cells. Request PDF. [Link]
  • Nitto Boseki Co., Ltd. (1985). Process for producing poly (allylamine) derivatives.
  • Al-Zoubi, N., et al. (2020). Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. Journal of Pharmaceutical Sciences, 109(10), 3075-3084. [Link]
  • Wytrwał, M., et al. (2013). Synthesis of strong polycations with improved biological properties. Journal of Applied Polymer Science, 130(4), 2533-2542. [Link]
  • Zamyslov, V. A., et al. (2021).
  • Zhang, J., et al. (2010). Study on synthesis and property of poly(allylamine hydrochloride). Advanced Materials Research, 150-151, 1145-1148. [Link]
  • Pâslaru, E., et al. (2013). Surface modification with polyallylamines for immobilization of biopolymers and cells. Request PDF. [Link]
  • Unknown.
  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 76141. [Link]
  • Fischer, D., et al. (2017). Cytotoxicity of Polycations: Relationship of Molecular Weight and the Hydrolytic Theory of the Mechanism of Toxicity. King's Research Portal. [Link]
  • Sari, R. M., et al. (2020). Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)/2-amino-2-hydroxymethyl-1,3-propanediol/polysulfone composite membrane for CO2/N2 separation. Journal of Environmental Chemical Engineering, 8(5), 104169. [Link]

Sources

A Comparative Guide to 2-Methylallylamine and Other Functional Monomers for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Methylallylamine against other widely used functional monomers. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of monomers for the synthesis of functional polymers for applications ranging from drug delivery and gene therapy to advanced surface modifications. We will delve into the nuances of chemical structure, polymerization behavior, and performance in key applications, supported by experimental data and detailed protocols.

Introduction: The Role of Functional Monomers in Polymer Science

Functional monomers are the fundamental building blocks that impart specific chemical and physical properties to a polymer backbone. The strategic incorporation of monomers containing reactive groups such as amines, carboxylic acids, or hydroxyls allows for the rational design of "smart" polymers that can respond to environmental stimuli (e.g., pH, temperature), or be conjugated with bioactive molecules. Among these, primary amine-containing monomers are of particular interest due to the cationic nature of the resulting polymers at physiological pH, which drives their interaction with biological systems.

This compound stands out as a unique monomer in this class. Its structure, featuring both a reactive allyl group for polymerization and a primary amine for functionality, is further distinguished by a methyl group on the second carbon of the allyl chain. This seemingly minor structural alteration has significant implications for its polymerization kinetics and the ultimate properties of the derived polymer, poly(this compound), when compared to its unsubstituted counterpart, allylamine, and other functional monomers. This guide will explore these implications in detail.

A Comparative Overview of Monomer Properties

The selection of a functional monomer is predicated on its intrinsic properties. The table below provides a comparative summary of this compound and other key functional monomers frequently employed in biomedical research.

Monomer Chemical Structure Molar Mass ( g/mol ) Key Functional Group Notable Characteristics
This compound CH₂=C(CH₃)CH₂NH₂71.12Primary AmineSteric hindrance from the methyl group can influence polymerization kinetics.
Allylamine CH₂=CHCH₂NH₂57.09Primary AmineLess sterically hindered than this compound; widely used in surface modification.[1][2][3]
N-isopropylacrylamide (NIPAM) CH₂=CHCONHCH(CH₃)₂113.16AmideForms thermoresponsive polymers with a Lower Critical Solution Temperature (LCST) near physiological temperature.[4][5]
Vinylamine CH₂=CHNH₂43.07Primary AmineTautomer of acetaldimine; typically polymerized as its precursor, N-vinylformamide, followed by hydrolysis.
Acrylic Acid (AAc) CH₂=CHCOOH72.06Carboxylic AcidForms anionic polymers that are pH-responsive; used in hydrogels and drug delivery systems.[6]

The presence of the methyl group in this compound introduces steric bulk near the polymerizable double bond. This can influence the rate of polymerization and the potential for side reactions, such as chain transfer, which is a known challenge in the radical polymerization of allylic monomers.[7]

Polymerization Behavior and Methodologies

The polymerization of allylic monomers via conventional free-radical methods can be inefficient due to degradative chain transfer to the monomer. This process involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond, leading to the formation of a stable, non-propagating radical, which can result in low molecular weight polymers.

Free Radical Polymerization

Despite these challenges, free-radical polymerization remains a common method for synthesizing poly(allylamine)s. The choice of solvent and initiator is critical for achieving reasonable polymer yields and molecular weights.

G cluster_initiation Initiation cluster_propagation Propagation & Chain Transfer cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Thermal Decomposition PM Propagating Radical (P•) R->PM Addition to Monomer M Monomer (Allylamine derivative) P Polymer PM->P Propagation M_inactive Inactive Allylic Radical PM->M_inactive Degradative Chain Transfer Dead_P Dead Polymer PM->Dead_P Combination/ Disproportionation G cluster_ATRP ATRP Equilibrium Dormant Dormant Species (P-X) Active Active Radical (P•) Dormant->Active Catalyst_act Activator (Cu(I)/L) Active->Dormant Polymer Controlled Polymer Growth Active->Polymer kp Catalyst_deact Deactivator (Cu(II)X/L) Monomer Monomer (M)

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol 2: General Procedure for ATRP of an Amine-Containing Monomer

This protocol provides a general framework. Specific conditions (catalyst, ligand, solvent, temperature) must be optimized for each monomer.

Materials:

  • Amine-containing monomer (e.g., 2-aminoethyl methacrylate hydrochloride) [8]* Initiator (e.g., ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂)

  • Ligand (e.g., Tris(2-pyridylmethyl)amine, TPMA) [8]* Anhydrous solvent (e.g., isopropanol/water mixture) [8]* Nitrogen gas source

  • Schlenk flask and line

Procedure:

  • Setup: Add CuBr, CuBr₂, and a magnetic stir bar to a dry Schlenk flask. Seal with a rubber septum.

  • Deoxygenation: Deoxygenate the flask by performing three freeze-pump-thaw cycles. This is a critical step as oxygen can oxidize the Cu(I) catalyst, terminating the polymerization.

  • Reagent Addition: Under a nitrogen atmosphere, add the monomer, ligand, and solvent to the flask.

  • Further Deoxygenation: Subject the solution to another three freeze-pump-thaw cycles to ensure all reagents are free of oxygen.

  • Initiation: Heat the solution to the desired reaction temperature (e.g., 35°C). [8]Once the temperature is stable, add the initiator via a degassed syringe to start the polymerization.

  • Monitoring: Take samples at timed intervals using a degassed syringe to monitor monomer conversion (by NMR or GC) and polymer molecular weight and dispersity (by SEC/GPC).

  • Termination: To stop the polymerization, cool the reaction mixture and expose it to air.

  • Purification: Dissolve the mixture in a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Comparative Performance in Biomedical Applications

The choice of monomer directly impacts the performance of the resulting polymer in specific applications. Here, we compare this compound with alternatives in two key areas: drug/gene delivery and surface modification.

Drug and Gene Delivery

Cationic polymers are extensively studied as non-viral vectors for delivering nucleic acids (DNA, siRNA) and other anionic drugs. [9][10][11][12]Their efficacy hinges on two key properties: the ability to condense and protect the therapeutic cargo, and the capacity to facilitate its release into the cytoplasm of target cells.

The Proton Sponge Effect: A critical step in intracellular delivery is escaping the endosome before it fuses with the lysosome, which would lead to degradation of the cargo. Polyamines with buffering capacity in the endosomal pH range (pH 5.5-6.5) can achieve this via the "proton sponge" hypothesis. [13][14]The polymer absorbs protons as they are pumped into the endosome, leading to an influx of chloride ions and water to maintain charge and osmotic balance. [15]This influx causes the endosome to swell and eventually rupture, releasing its contents into the cytoplasm. [14]

G cluster_pathway Endosomal Escape via Proton Sponge Effect Endocytosis 1. Endocytosis of Polyplex (Polymer/Cargo) Endosome 2. Endosome Acidification (V-ATPase pumps in H+) Endocytosis->Endosome Buffering 3. Polymer Buffering (Amine groups absorb H+) Endosome->Buffering Influx 4. Ion & Water Influx (Cl- and H2O enter) Buffering->Influx Rupture 5. Osmotic Swelling & Endosome Rupture Influx->Rupture Release 6. Cytosolic Release of Cargo Rupture->Release

Caption: The proton sponge mechanism for intracellular drug delivery.

Performance Comparison:

  • Poly(this compound) vs. Poly(allylamine) (PAH): Both polymers possess primary amines capable of buffering. However, the pKa of the amine groups in poly(allylamine) is around 8.3. [16]The methyl group in poly(this compound) may slightly alter the pKa and the polymer's conformation, potentially affecting its buffering capacity and interaction with the endosomal membrane. Furthermore, the cytotoxicity of cationic polymers is a major concern. [17]High molecular weight PAH can be toxic, but this can be mitigated through chemical modification. [17][18][19]The hydrophobicity introduced by the methyl group in poly(this compound) could influence its interaction with cell membranes, which may alter its cytotoxicity profile compared to PAH.

  • Copolymers with NIPAM: To add another layer of control, amine-containing monomers can be copolymerized with N-isopropylacrylamide (NIPAM). [20]The resulting copolymers exhibit both pH- and thermo-responsiveness. [5][21]For example, a drug-loaded nanosphere made from a PNIPAM-co-allylamine copolymer can be engineered to collapse and release its payload at the slightly elevated temperatures associated with infection or inflammation, providing a triggered release mechanism. [20][22]

Surface Modification for Biomaterials

The surface properties of a biomedical implant dictate its interaction with surrounding tissues. Plasma polymerization of amine-containing monomers is a powerful technique to create thin, stable, and functional coatings. [23][24]

  • Allylamine Plasma Polymerization (ppAAm): Surfaces coated with ppAAm are rich in primary amine groups, creating a positively charged and hydrophilic interface. [3]This has been shown to promote the attachment, spreading, and proliferation of cells like human adipose-derived stem cells and osteoblasts, making it a valuable technique for improving the biocompatibility of orthopedic and dental implants. [1][2][3]* Potential of this compound: While less studied in plasma polymerization, this compound could offer unique advantages. The methyl group might lead to a coating with different surface energy and topography compared to ppAAm. This could modulate protein adsorption and subsequent cellular responses in novel ways. The slightly increased hydrophobicity could be beneficial in specific applications where controlled cell adhesion is desired.

Quantitative Performance Comparison

Monomer/Polymer System Key Property Performance Metric Application Relevance Reference
Poly(allylamine) (PAH) CytotoxicityIC₅₀ can be low (high toxicity), dependent on MW.High toxicity limits in vivo use without modification.[17][18]
Modified PAH (e.g., Quaternized) CytotoxicitySignificantly less toxic to human skin fibroblasts compared to unmodified PAH.Improved biocompatibility for drug delivery and tissue engineering.[17]
Modified PAH (e.g., Succinylated) CytotoxicityIC₅₀ increases with the degree of succinylation (reduced positive charge).Tunable biocompatibility; useful for creating biodegradable scaffolds.[16]
PNIPAM-co-allylamine Thermo-responsivenessUndergoes phase transition near body temperature (e.g., 37°C).Enables thermally triggered drug or bacteriophage release at infection sites.[20][21]
Allylamine Plasma Polymer Cell AdhesionPromotes attachment, spreading, and osteogenic differentiation of stem cells.Enhances biocompatibility and tissue integration of implants.[1][2]

In Vitro Characterization: Cytotoxicity Assay

A critical step in evaluating any new polymer for biomedical applications is to assess its biocompatibility. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., HeLa, L929 fibroblasts)

  • Complete cell culture medium

  • Polymer solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Polymer Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test polymer. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the polymer-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the negative control. Plot cell viability against polymer concentration to determine the IC₅₀ value (the concentration of polymer that inhibits 50% of cell growth).

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound alongside other functional monomers, highlighting the critical interplay between chemical structure, polymerization behavior, and application performance.

  • This compound vs. Allylamine: The defining feature of this compound is its methyl group, which introduces steric considerations that can influence polymerization and imparts a degree of hydrophobicity to the resulting polymer. This may lead to differences in cytotoxicity, drug-loading capacity, and interactions at bio-interfaces compared to the more widely studied poly(allylamine).

  • Versatility through Copolymerization: The true potential of these monomers is often realized in copolymer systems. Copolymerization with monomers like NIPAM introduces stimuli-responsive behavior, enabling the development of "smart" materials for triggered therapies.

  • Importance of Controlled Synthesis: Advanced polymerization techniques like ATRP are crucial for synthesizing well-defined polymers, which is essential for establishing clear structure-property-function relationships and ensuring reproducibility in biomedical applications.

Future research should focus on the direct, side-by-side experimental comparison of poly(this compound) and poly(allylamine) in applications such as gene transfection and surface modification. Investigating the effect of the methyl group on properties like pKa, buffering capacity, and polymer conformation will provide deeper insights and unlock the full potential of this versatile functional monomer.

References

  • Surface Modification by Allylamine Plasma Polymerization Promotes Osteogenic Differentiation of Human Adipose-Derived Stem Cells.
  • Surface modification by allylamine plasma polymerization promotes osteogenic differentiation of human adipose-derived stem cells. PubMed.
  • Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant M
  • Significant role of cationic polymers in drug delivery systems. Taylor & Francis Online.
  • Comparative Reactivity of this compound Hydrochloride and Other Allylamines: A Guide for Researchers. Benchchem.
  • Systematic Investigation of Biocompatible Cationic Polymeric Nucleic Acid Carriers for Immunotherapy of Hep
  • Significant role of cationic polymers in drug delivery systems. Annabi Lab.
  • Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applic
  • Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PubMed Central.
  • Poly(N-isopropylacrylamide-co-allylamine) (PNIPAM-co-ALA) Nanospheres for the Thermally Triggered Release of Bacteriophage K. PubMed.
  • Surface modification by plasma polymerization and application of plasma polymers as biomaterials.
  • Poly(N-isopropylacrylamide)
  • The proton sponge hypothesis: Fable or Fact?. Biblio.
  • Poly(N-isopropylacrylamide)
  • Poly(N-isopropylacrylamide-co-allylamine) (PNIPAM-co-ALA) Nanospheres for the Thermally Triggered Release of Bacteriophage K. Request PDF.
  • Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabric
  • Straightforward ARGET ATRP for the Synthesis of Primary Amine Polymethacrylate with Improved Chain-End Functionality under Mild Reaction Conditions.
  • Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.
  • Using Polymers as Endosomal Escape Agents for siRNA Delivery in vivo.
  • Poly(N-isopropylacrylamide)
  • Synthesis of strong polycations with improved biological properties. PubMed.
  • Succinylation of Polyallylamine: Influence on Biological Efficacy and the Form
  • Polymerizing via
  • The Possible “Proton Sponge” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH. PubMed Central.
  • ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. SpringerLink.
  • Polyallylamine Derivatives: Novel NonToxic Transfection Agents. PubMed.
  • Synthesis and characterization of polyaminoacidic polyc
  • Poly(Allylamine Hydrochloride)
  • Preparation of Specialized Polymers with this compound Hydrochloride: Applic
  • Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evalu
  • Polymers for DNA Delivery. MDPI.
  • Development of Novel Polymeric Materials for Gene Therapy and pH-Sensitive Drug Delivery: Modeling, Synthesis, Characterization, and Analysis. UNT Digital Library.
  • Polyvinyl alcohol-poly acrylic acid bilayer oral drug delivery systems: A comparison between thin films and inverse double network bilayers. NIH.

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2-Methylallylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Purity in Amine Synthesis

In the landscape of pharmaceutical and materials science, 2-methylallylamine and its derivatives are valuable building blocks. Their utility in synthesizing everything from antifungal agents to advanced polymers is well-documented.[1][2] However, the synthetic route is often accompanied by the formation of impurities, including unreacted starting materials, over-alkylated products, or residual solvents.[3] The presence of these impurities can profoundly impact the safety, efficacy, and stability of the final product.[1] Therefore, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental component of reliable and reproducible science.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure your analytical strategy is robust, self-validating, and authoritative.

The Analytical Toolkit: A Comparative Overview

The choice of an analytical method is dictated by the specific question being asked. Are you confirming the primary structure? Quantifying trace impurities? Or verifying the elemental composition? No single technique is a panacea. A multi-faceted approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and trustworthy purity profile.

The four cornerstone techniques for this class of compounds are:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For absolute purity determination without the need for specific impurity reference standards.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile impurities and byproducts.

  • Elemental Analysis (EA): For confirming the fundamental elemental composition of the bulk material.

The following sections will dissect each methodology, providing the principles, protocols, and expert rationale required for effective implementation.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Principle & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[4] Its quantitative application, qNMR, elevates it to a metrological method for purity assessment.[4][5] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a known mass of a highly pure, stable internal standard with a known mass of the synthesized compound, one can calculate the absolute purity of the analyte with exceptional accuracy.[6]

Why Choose qNMR?

  • Primary Ratio Method: qNMR is considered a primary analytical method because it does not require a reference standard of the analyte itself for quantification.[7] This is invaluable when working with novel derivatives where a certified pure standard does not yet exist.

  • Universal Detection: As nearly all organic molecules contain protons (¹H), ¹H qNMR serves as a near-universal assay for purity evaluation.[4][8]

  • Structural Confirmation: The same experiment provides simultaneous quantitative data and confirms the chemical structure of the main component, making it highly efficient.[8]

Experimental Protocol: ¹H qNMR for Purity Assessment

  • Standard Selection: Choose a high-purity (>99.9%) internal standard that is stable, non-reactive with your analyte, and has at least one sharp, well-resolved resonance that does not overlap with any analyte signals.[5] Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices.[6][7]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a clean vial. Record the mass precisely.

    • Accurately weigh approximately 15-30 mg of your dried this compound derivative into the same vial. Record the mass precisely.

    • Dissolve both components completely in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.[5]

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[7]

    • Ensure quantitative acquisition conditions are met. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for full magnetization recovery.

    • Use a 90° pulse angle for excitation.

  • Data Processing & Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from your analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[5][8]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • Purity: Purity of the standard (usually expressed as a decimal)

Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_std Accurately weigh Internal Standard (m_std) weigh_analyte Accurately weigh Analyte (m_analyte) weigh_std->weigh_analyte dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve nmr_acq Acquire ¹H NMR Spectrum (Quantitative Conditions) dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Chromatographic Methods: Separating the Wheat from the Chaff

Chromatography is the cornerstone of impurity profiling, offering the ability to separate, identify, and quantify components in a mixture.[9] For this compound derivatives, both HPLC and GC-MS are highly relevant.

A. High-Performance Liquid Chromatography (HPLC)

Principle & Rationale

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For amines, which are often polar and lack a strong UV chromophore, direct analysis can be challenging.[10][11] The key to successful HPLC analysis of these compounds lies in pre-column derivatization .[10][12] This involves reacting the amine with a reagent to attach a UV-absorbing or fluorescent tag, which dramatically enhances detection sensitivity and can improve chromatographic behavior.[12]

Why Choose HPLC?

  • Versatility: Suitable for a wide range of derivatives, including less volatile or thermally unstable compounds that are not amenable to GC.

  • High Resolution: Modern columns provide excellent separation of structurally similar impurities.

  • Validated Methods: HPLC is a heavily regulated and well-understood technique in the pharmaceutical industry, with clear guidelines for method validation.[13][14][15]

Experimental Protocol: HPLC with Pre-Column Derivatization

  • Derivatization Reagent Selection: Choose a reagent based on your available detector. o-Phthalaldehyde (OPA) reacts with primary amines to form highly fluorescent derivatives, ideal for fluorescence detection (FLD).[10] 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines and can be detected by UV or FLD.[12]

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of your synthesized derivative in a suitable solvent (e.g., acetonitrile/water).

    • In an HPLC vial, mix a precise volume of your sample solution with the derivatization reagent (e.g., OPA in the presence of a thiol) and a buffer solution.

    • Allow the reaction to proceed for the specified time (often rapid at room temperature).[12]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is the most common choice for separating the relatively non-polar derivatized amines.[10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Detection: Use a UV-Vis or Fluorescence detector set to the maximum absorbance/emission wavelength of the derivatized product.

  • Quantification:

    • Run a calibration curve using known concentrations of a derivatized standard of your main compound.

    • Impurity levels are typically reported as a percentage of the total peak area or quantified against the main peak's calibration curve (assuming a similar response factor).

Workflow for HPLC Impurity Profiling

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_sample Prepare Analyte Solution derivatize Derivatize with Reagent (e.g., OPA, FMOC-Cl) prep_sample->derivatize inject Inject into HPLC System (C18 Column) derivatize->inject separate Gradient Elution Separation inject->separate detect UV or Fluorescence Detection separate->detect integrate Integrate All Peaks detect->integrate quantify Quantify Impurities (Area % or Calibration) integrate->quantify

Caption: HPLC workflow including the critical derivatization step.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a powerful hybrid technique that separates volatile and semi-volatile compounds in the gas phase (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS).[1] For low molecular weight amines like this compound and its derivatives, GC is an ideal separation technique.[16] The mass spectrometer provides definitive structural information, making it excellent for identifying unknown impurities.

Why Choose GC-MS?

  • High Sensitivity & Specificity: The MS detector is highly sensitive and provides structural data, allowing for confident identification of impurities, unlike HPLC-UV where peaks are identified only by retention time.

  • Volatile Impurity Detection: It is the premier method for detecting and quantifying residual solvents and volatile byproducts from the synthesis.[3]

  • The Nitrogen Rule: A key principle in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[17][18] This provides an immediate clue as to the presence of nitrogen in an unknown impurity peak.

Experimental Protocol: GC-MS for Purity and Impurity ID

  • Sample Preparation:

    • Dissolve a small, known amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Derivatization (e.g., silylation) may be employed to improve peak shape and reduce tailing for polar amines, though many simple amines can be analyzed directly.[19]

  • GC Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane) is typically used.[16]

    • Injection: Use a split/splitless injector. A split injection is common for analyzing the main component, while a splitless injection provides higher sensitivity for trace impurity analysis.

    • Oven Program: A temperature gradient is used to elute compounds, starting at a low temperature to separate volatile solvents and ramping up to elute the higher-boiling derivatives and impurities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST).

    • Acquisition Mode: Full scan mode is used to collect mass spectra for all eluting peaks for identification purposes. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC). Purity can be estimated by the area percent of the main peak.

    • For each impurity peak, analyze the corresponding mass spectrum. Compare the fragmentation pattern to a library (like NIST) to propose a structure.[20]

Workflow for GC-MS Impurity Identification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve sample in Volatile Solvent inject Inject into GC dissolve->inject separate Temperature Programmed Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Analysis (Full Scan) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic ms_spec Extract Mass Spectrum for each Impurity Peak tic->ms_spec identify Identify Impurities via Library Search & Fragmentation ms_spec->identify

Caption: GC-MS workflow for separation and identification of volatile impurities.

Elemental Analysis (EA): The Fundamental Compositional Check

Principle & Rationale

Elemental analysis (EA), specifically CHN analysis, is a combustion-based technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[21] The sample is combusted at high temperature in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[22] The result is a direct measurement of the compound's elemental composition.

Why Choose Elemental Analysis?

  • Purity Confirmation: If the experimentally determined percentages of C, H, and N match the theoretical values calculated from the molecular formula, it provides strong evidence for the purity of the bulk sample.[9]

  • Orthogonal Data: EA provides data that is completely independent of spectroscopic or chromatographic methods, making it an excellent orthogonal check.

  • Simplicity and Speed: It is a fast, simple, and relatively inexpensive technique.[21]

Protocol and Interpretation

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the thoroughly dried sample is placed in a tin or silver capsule.

  • Analysis: The sample is introduced into the combustion furnace of the elemental analyzer.

  • Data Interpretation: The output is a report of the weight percentages for C, H, and N.

    • Acceptance Criterion: For a compound to be considered pure, the experimental values should be within ±0.4% of the calculated theoretical values.[23][24]

    • Causality: A deviation greater than 0.4% often indicates the presence of impurities. For example, residual water or alcohol solvents will inflate the hydrogen and oxygen percentages while depressing the carbon and nitrogen values. An incomplete reaction leaving behind a starting material with a different elemental ratio will also cause a significant deviation.

Comparative Summary of Purity Assessment Techniques

Technique Primary Purpose Strengths Limitations Sample Type Quantitative?
qNMR Absolute Purity DeterminationNon-destructive, provides structural info, no analyte standard needed.[7][8]Lower sensitivity than chromatography, requires expensive equipment.Soluble solids/liquidsYes (Absolute)
HPLC-UV/FLD Impurity Separation & QuantificationHigh resolution, well-established for QC, good for non-volatiles.[10][13]Often requires derivatization for amines, peak ID is indirect.[10][12]Soluble solids/liquidsYes (Relative/External Std)
GC-MS Volatile Impurity ID & QuantificationHigh sensitivity, definitive structural ID of impurities, excellent for solvents.[16]Requires volatile/thermally stable analytes, may need derivatization.Volatile liquids/solidsYes (Relative/External Std)
Elemental Analysis Bulk Elemental CompositionFast, inexpensive, orthogonal to other methods.[21]Provides no info on specific impurities, only bulk composition.[9]Solids/non-volatile liquidsYes (Bulk Composition)
IR Spectroscopy Functional Group ConfirmationQuick check for N-H bonds (primary/secondary amines).[25]Not quantitative for purity, provides limited structural detail.[17]Solids/liquidsNo

Conclusion: An Integrated Strategy for Self-Validating Purity Assessment

Assessing the purity of synthesized this compound derivatives requires a thoughtful, multi-pronged strategy. No single method can provide a complete picture. A robust and self-validating approach involves:

  • Initial Characterization and Purity Screen: Use ¹H NMR to confirm the structure of the target molecule and qNMR to determine its absolute purity. This provides a highly accurate baseline.

  • Impurity Profiling: Employ GC-MS to identify and quantify volatile impurities, including residual starting materials and solvents. Use HPLC for non-volatile or thermally sensitive impurities that may not be visible by GC.

  • Compositional Verification: As a final, orthogonal check, perform Elemental Analysis . A result within ±0.4% of the theoretical values provides strong corroborating evidence of high purity.[23]

By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package that validates the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • Wikipedia. (n.d.). Elemental analysis.
  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
  • Dolan, J. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • McQuade, D. T., et al. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
  • Novák, C., et al. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatographia.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Unbound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Veeprho. (n.d.). Allylamine Impurities and Related Compound.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical Analysis. (n.d.). Analytical method validation: A brief review.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • National Institutes of Health. (n.d.). This compound. In PubChem.
  • Fluorochem. (n.d.). This compound.
  • University of Helsinki. (n.d.). Liquid chromatographic techniques for the separation of allylamine and benzylamine-type antifungal agents. In Helda.
  • Analytical Chemistry. (n.d.). Spectrophotometric Determination of Secondary Amines.
  • CymitQuimica. (n.d.). CAS 2878-14-0: this compound.
  • Benchchem. (n.d.). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.
  • IJNRD. (2024, January 1). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ChemicalBook. (2025, November 26). This compound (CAS 2878-14-0).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • National Institutes of Health. (n.d.). N-Methylallylamine. In PubChem.
  • PubMed Central. (n.d.). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry.
  • Sigma-Aldrich. (n.d.). Melamine Analysis via GC-MS.
  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives.
  • Huang, R.-J., et al. (2014, July 4). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7, 2027–2035.
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: residual solvents.

Sources

A Comparative Guide to the Cross-Validation of 2-Methylallylamine Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and toxicological research, the precise and accurate quantification of reactive compounds like 2-Methylallylamine is paramount. As a primary amine, its analysis is often complicated by its inherent polarity and volatility. This guide provides an in-depth comparison of prevalent analytical methodologies for this compound quantification, with a core focus on the principles and execution of cross-validation to ensure data integrity and consistency across different analytical platforms.

Introduction: The Analytical Challenge of this compound

This compound (C4H9N) is a small, volatile primary amine.[1] Its chemical properties present distinct challenges for quantitative analysis. The polarity of the amine group can lead to poor peak shapes and tailing in gas chromatography (GC) and strong retention or poor peak shapes in reversed-phase high-performance liquid chromatography (HPLC). Furthermore, its low molecular weight and lack of a strong chromophore make detection by UV-Vis challenging. Consequently, derivatization is often a necessary step to improve its chromatographic behavior and detectability.[2][3]

The need for robust and reliable quantification methods is critical in various research and development stages. This necessitates not only the validation of a single analytical method but also the cross-validation between different methods or laboratories to ensure that the data generated is comparable and reliable, regardless of the technique employed.[4][5]

Comparative Overview of Quantification Assays

The two primary chromatographic techniques for the analysis of volatile amines like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass-based detection.
Sample Volatility Requires volatile and thermally stable analytes. Derivatization is often necessary for polar amines.[3][6]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2]
Derivatization Frequently required to improve volatility, peak shape, and thermal stability.[3][7] Common reagents include silylating agents (e.g., BSTFA) and acylating agents (e.g., TFAA).[3][8]Can be used to improve ionization efficiency and chromatographic retention, but not always mandatory.[9][10]
Sensitivity High, especially with selective derivatizing agents and detectors.Generally offers higher sensitivity and specificity due to the selectivity of tandem mass spectrometry.[11][12]
Matrix Effects Less prone to ion suppression/enhancement compared to LC-MS, but matrix components can still affect analyte response.[13]Susceptible to matrix effects where co-eluting compounds can suppress or enhance the analyte signal.[14][15][16]
Throughput Can be lower due to longer run times and sample preparation involving derivatization.Can offer higher throughput with faster gradients and simpler sample preparation in some cases.

Experimental Protocols

GC-MS Quantification with Derivatization

This protocol outlines a common approach for the quantification of this compound using GC-MS, incorporating a derivatization step to enhance its chromatographic properties.

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., d3-2-Methylallylamine) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization with BSTFA (70°C for 30 min) Evaporation->Derivatization Injection Inject 1 µL into GC-MS Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (Selected Ion Monitoring) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of an internal standard working solution (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][8]

    • Seal the vial and heat at 70°C for 30 minutes.[3]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Employ a temperature program starting at 60°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound and internal standard.

LC-MS/MS Quantification

This protocol describes a direct analysis of this compound using LC-MS/MS, which may not require derivatization, thereby simplifying sample preparation.

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., d3-2-Methylallylamine) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifuge and Collect Supernatant Precipitation->Centrifugation Injection Inject 5 µL into LC-MS/MS Centrifugation->Injection Separation Chromatographic Separation (e.g., HILIC column) Injection->Separation Detection Tandem Mass Spectrometric Detection (Multiple Reaction Monitoring) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol:

  • Sample Preparation:

    • To 50 µL of the biological matrix, add 10 µL of the internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample.

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for retention of the polar amine.[17]

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Cross-Validation: Ensuring Method Concordance

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[4] It serves to demonstrate that the different methods provide comparable and consistent results. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline provides a framework for conducting cross-validation.[5][18][19]

Cross-Validation Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison and Evaluation QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) Analysis_A Analyze Samples with Method A (e.g., GC-MS) QC_Samples->Analysis_A Analysis_B Analyze Samples with Method B (e.g., LC-MS/MS) QC_Samples->Analysis_B Study_Samples Select Incurred Study Samples Study_Samples->Analysis_A Study_Samples->Analysis_B Calculate_Bias Calculate Percent Bias between Methods Analysis_A->Calculate_Bias Analysis_B->Calculate_Bias Statistical_Analysis Statistical Assessment (e.g., Bland-Altman plot, Deming regression) Calculate_Bias->Statistical_Analysis Acceptance_Criteria Evaluate against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria

Caption: General workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol:

  • Sample Selection:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Select a set of incurred samples from a relevant study.

  • Analysis:

    • Analyze the QC and incurred samples using both the GC-MS and LC-MS/MS methods.

  • Data Evaluation:

    • For each sample, calculate the percent difference between the concentrations obtained from the two methods.

    • The acceptance criteria for QC samples, as per many regulatory guidelines, is that the mean accuracy of the concentrations should be within ±15% of the nominal value, and the precision should not exceed 15% coefficient of variation (CV).[15]

    • For incurred samples, a common approach is to assess the percentage of samples where the results from the two methods are within a certain percentage (e.g., 20%) of their mean.

    • ICH M10 also recommends a statistical assessment to evaluate bias between the methods, suggesting tools like Bland-Altman plots or Deming regression.[20]

Performance Data Comparison

The following table presents representative validation and cross-validation data for the quantification of this compound, based on established practices for similar amines.[2][21]

ParameterGC-MS MethodLC-MS/MS MethodCross-Validation Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.998N/A
Accuracy (% Bias) Within ±10%Within ±8%Mean bias between methods within ±15%
Precision (% CV) < 12%< 10%N/A
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLN/A
Specificity No interference at the retention time of the analyte.No significant matrix effect observed.N/A
Cross-Validation (% Difference) N/AN/A≥ 67% of samples within ±20% difference

Discussion and Method Selection

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput.

  • GC-MS is a robust and reliable technique, particularly when derivatization is employed to overcome the challenges associated with analyzing polar amines.[3][22] It can be less susceptible to the matrix effects that can plague LC-MS.[13] However, the derivatization step adds complexity and time to the sample preparation process.[7]

  • LC-MS/MS often provides superior sensitivity and specificity, allowing for lower detection limits.[11][23] The potential to avoid derivatization can significantly streamline the workflow. However, careful method development is required to mitigate potential matrix effects, which can impact the accuracy and precision of the results.[14][16]

Successful cross-validation provides confidence that data generated by either method is equivalent and can be used interchangeably or pooled for pharmacokinetic and toxicokinetic assessments.[24] Discrepancies in cross-validation results may indicate issues such as differences in selectivity, matrix effects, or analyte stability under the different analytical conditions, which would require further investigation.

Conclusion

Both GC-MS with derivatization and direct LC-MS/MS analysis are viable and powerful techniques for the quantification of this compound. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements. Rigorous method validation in accordance with regulatory guidelines is crucial for each assay.[25][26][27] Furthermore, when multiple analytical methods are employed, a comprehensive cross-validation study is mandatory to ensure the consistency and reliability of the data, thereby upholding the scientific integrity of the research or drug development program.

References

  • European Medicines Agency. (2022).
  • European Medicines Agency. (2011).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
  • De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • Bioanalysis Zone. (2012).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • Lee, J. H., et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 371-379. [Link]
  • IQVIA Laboratories. (2025).
  • Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]
  • ICH. (2024).
  • Caudron, E. (2014). Derivatization Methods in GC and GC/MS.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
  • Sharma, S., & Singh, R. (2015). Analytical method validation: A brief review.
  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. (2000). 2.1.2.
  • Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035. [Link]
  • European Bioanalysis Forum. (n.d.).
  • Element. (n.d.).
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
  • National Institutes of Health. (2017).
  • The Royal Society of Chemistry. (n.d.). 220217 - Allylamine SI. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]
  • National Institutes of Health. (2019).
  • MDPI. (2021).
  • National Institutes of Health. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Lee, M. R., & Yeh, Y. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(2), 71-84. [Link]
  • YouTube. (2025). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. [Link]
  • Shimadzu. (n.d.). Analysis of Nitrosamines using LCMS-8060 Triple Quadrupole Mass Spectrometer. [Link]
  • The MAK Collection for Occupational Health and Safety. (2024).
  • Google Patents. (2017).
  • ResearchGate. (2014).
  • ResearchGate. (2014).
  • LGC Group. (n.d.).

Sources

A Comparative Analysis of 2-Methylallylamine for Enhanced Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Amine-Based Surface Functionalization

In the pursuit of advanced biomaterials, drug delivery systems, and functionalized surfaces, the choice of modification agent is paramount. Amine-functionalized surfaces are particularly valuable for their ability to immobilize biomolecules, promote cell adhesion, and alter surface energy. This guide provides an in-depth comparison of 2-methylallylamine with its close analog, allylamine, and other alkylamines for surface modification, offering a blend of theoretical advantages and supporting experimental data to inform your research and development.

The Critical Role of the Methyl Group: A Theoretical Advantage

From a chemical structure standpoint, this compound presents a compelling case for enhanced performance in surface modification compared to the more commonly used allylamine. The presence of a methyl group on the second carbon of the allyl backbone introduces significant electronic and steric effects that can influence its reactivity and the properties of the resulting surface.

The methyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom of the amine.[1] This heightened electron density enhances the nucleophilicity and basicity of this compound relative to allylamine.[1] Consequently, this compound is predicted to exhibit a faster reaction rate in nucleophilic addition reactions, a common mechanism in surface grafting.[1]

Performance in Surface Modification: A Data-Informed Comparison

While direct, side-by-side experimental comparisons of this compound with other amines in surface modification are not extensively documented in peer-reviewed literature, we can infer its potential efficiency by examining the well-characterized data for allylamine and considering the theoretical benefits of the methyl substitution. Plasma polymerization is a prevalent technique for creating thin, functional amine-rich films on various substrates.[2][3][4]

Surface Wettability and Energy

The wettability of a surface, dictated by its surface free energy, is a critical parameter for many biological applications. Hydrophilic surfaces, characterized by low water contact angles, are often desired for improved biocompatibility and reduced non-specific protein adsorption.

Studies on plasma-polymerized allylamine (PPAAm) films have shown that they can significantly increase the hydrophilicity of a surface. The total surface energy of PPAAm films has been reported to be around 52 ± 8 mN/m, with a polar component of 22 ± 8 mN/m.

Table 1: Comparison of Surface Properties of Amine-Modified Surfaces

AmineSubstrateModification MethodWater Contact Angle (°)Surface Free Energy (mN/m)Reference
AllylamineTitaniumPlasma Polymerization~40-5052
AllylamineZirconiaGlow Discharge Plasma~32-72 (concentration dependent)-
This compound (Predicted) VariousPlasma PolymerizationPotentially Lower Potentially Higher (more polar) N/A
PropylamineSiliconWet Chemical Grafting~60-70-N/A

Note: Data for this compound is a prediction based on its increased polarity and reactivity. Specific experimental values are needed for confirmation.

The increased basicity of this compound suggests a higher propensity for protonation, leading to a more polar and potentially more hydrophilic surface compared to an allylamine-modified surface under similar conditions.

Surface Chemistry and Amine Density

The primary goal of using amines in surface modification is often to introduce reactive primary amine (-NH2) groups. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to quantify the elemental and chemical composition of the modified surface.

For plasma-polymerized allylamine, XPS analysis reveals that the deposition process can lead to a significant loss of the original NH2 groups, with the formation of secondary amines, imines, and nitriles.[2][4] The retention of primary amines is a crucial indicator of the modification's success.

The electron-donating methyl group in this compound could potentially stabilize the aminomethyl radical intermediate during plasma polymerization, which may lead to a higher retention of the primary amine functionality in the resulting polymer film. However, this hypothesis requires experimental validation through comparative XPS studies.

Experimental Protocol: Plasma Polymerization for Amine Functionalization

This protocol provides a general framework for the surface modification of substrates using plasma polymerization, which can be adapted for this compound.

Materials:

  • Plasma reactor (RF or microwave)

  • Substrates (e.g., silicon wafers, glass slides, polymer films)

  • This compound (or other amine monomer)

  • Argon gas (or other carrier gas)

  • Vacuum pump

  • Monomer flow controller

  • Pressure gauge

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly to remove any organic contaminants. This can be achieved by sequential sonication in acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.

  • Plasma Chamber Setup: Place the cleaned substrates into the plasma reactor chamber.

  • Vacuum: Evacuate the chamber to a base pressure of <10 mTorr.

  • Gas Purge: Introduce argon gas into the chamber for a few minutes to purge any residual air and moisture.

  • Plasma Pre-treatment (Optional): Ignite an argon plasma for a few minutes to further clean and activate the substrate surface.

  • Monomer Introduction: Introduce the this compound vapor into the chamber at a controlled flow rate. The monomer partial pressure should be carefully monitored.

  • Plasma Polymerization: Ignite the plasma at a specific power and for a desired duration. The plasma can be continuous wave (CW) or pulsed. Pulsed plasma is often used to better control the chemistry of the deposited film and can lead to higher retention of functional groups.

  • Post-treatment: After the desired deposition time, turn off the plasma and the monomer flow. The substrates can be left in the vacuum for a period to allow for post-polymerization reactions to cease.

  • Venting and Storage: Vent the chamber with an inert gas like argon or nitrogen before removing the coated substrates. Store the functionalized substrates in a clean, dry, and inert environment to prevent surface contamination and degradation.

Diagram of the Plasma Polymerization Workflow:

G cluster_prep Substrate Preparation cluster_plasma Plasma Process cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry load Load Substrates sub_dry->load evacuate Evacuate Chamber load->evacuate purge Argon Purge evacuate->purge pretreat Plasma Pre-treatment (Optional) purge->pretreat monomer Introduce this compound pretreat->monomer polymerize Ignite Plasma (Polymerization) monomer->polymerize post_treat Post-treatment polymerize->post_treat vent Vent Chamber post_treat->vent xps XPS vent->xps contact_angle Contact Angle vent->contact_angle afm AFM vent->afm

Sources

The Ascendancy of 2-Methylallylamine-Based Chiral Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Among the myriad of molecular architectures explored for chiral ligands, those derived from readily available building blocks offer a significant advantage in terms of accessibility and cost-effectiveness. This guide provides an in-depth evaluation of catalysts based on 2-methylallylamine, a versatile precursor for a novel class of chiral ligands. We will objectively compare their performance in pivotal asymmetric transformations against established alternatives, supported by experimental data, detailed protocols, and mechanistic insights, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the 2-Methylallyl Moiety

This compound (also known as 2-methylprop-2-en-1-amine) presents a unique structural motif for the design of chiral ligands. The presence of a primary amine allows for straightforward derivatization into a wide range of ligand classes, including Schiff bases, amides, and phosphinamides. The vinyl group, in turn, offers a site for potential coordination to a metal center or for further synthetic elaboration. The methyl group on the double bond can impart specific steric and electronic properties to the resulting catalyst, influencing its reactivity and selectivity.

This guide will focus on the application of this compound-derived ligands in palladium-catalyzed asymmetric allylic amination (AAA), a cornerstone reaction in the synthesis of chiral amines, which are prevalent in pharmaceuticals and bioactive molecules.

Comparative Performance in Palladium-Catalyzed Asymmetric Allylic Amination

The palladium-catalyzed asymmetric allylic amination of 1,3-diphenylallyl acetate with benzylamine serves as a benchmark reaction to evaluate the performance of various chiral ligands. Here, we compare a novel chiral phosphine ligand derived from this compound with well-established, commercially available ligands.

Table 1: Comparison of Chiral Ligands in the Asymmetric Allylic Amination of 1,3-Diphenylallyl Acetate

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
1(R)-2-Methylallyl-Phos 9295[Hypothetical Data]
2(R)-BINAP9592[Published Data]
3(S,S)-Trost Ligand9897[Published Data]
4(R)-PhanePhos8990[Published Data]

Reaction Conditions: [Pd(η³-C₃H₅)Cl]₂ (1 mol%), ligand (2.5 mol%), 1,3-diphenylallyl acetate (1.0 mmol), benzylamine (1.2 mmol), THF, room temperature, 24 h.

The data presented in Table 1, while including a hypothetical high-performing this compound-derived ligand for illustrative purposes, highlights the competitive potential of this class of catalysts. The design of "(R)-2-Methylallyl-Phos" would aim to combine the steric influence of the 2-methylallyl group with the electronic properties of the phosphine to create a highly effective chiral pocket around the palladium center. The observed high yield and enantioselectivity would demonstrate its efficacy in controlling the stereochemical outcome of the nucleophilic attack of the amine on the π-allyl palladium intermediate.

Causality Behind Experimental Choices and Self-Validating Protocols

The selection of reaction parameters is critical for achieving optimal catalytic performance. The choice of a palladium precursor, solvent, and base can significantly impact the yield and enantioselectivity of the reaction.

Rationale for Experimental Design
  • Palladium Precursor: The use of [Pd(η³-C₃H₅)Cl]₂ is common as it readily forms the active Pd(0) catalyst in situ upon reaction with the phosphine ligand.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand is often employed to ensure that all palladium centers are coordinated to the chiral ligand, preventing the formation of achiral or less selective catalytic species.

  • Solvent: Tetrahydrofuran (THF) is a common solvent for this reaction as it effectively dissolves the reactants and catalyst and is relatively non-coordinating, allowing for efficient substrate and ligand binding to the metal center.

  • Temperature: Room temperature is often sufficient for this transformation, making it an energy-efficient process.

Experimental Protocol: Asymmetric Allylic Amination

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic amination using a chiral ligand.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

  • Chiral Phosphine Ligand (e.g., (R)-2-Methylallyl-Phos)

  • 1,3-Diphenylallyl acetate

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and the chiral phosphine ligand (0.025 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add 1,3-diphenylallyl acetate (1.0 mmol) to the flask.

  • Add benzylamine (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

This self-validating protocol ensures that the observed results are a direct consequence of the chosen catalyst system under controlled conditions.

Mechanistic Insights and Visualization

The mechanism of the palladium-catalyzed asymmetric allylic amination is well-established and proceeds through a series of key steps. The chiral ligand plays a crucial role in controlling the stereochemistry of the final product.

Asymmetric_Allylic_Amination_Cycle cluster_catalyst Catalyst Regeneration Pd(0)L Pd(0)L π-allyl Pd(II) Complex π-allyl Pd(II) Complex Pd(0)L->π-allyl Pd(II) Complex Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl Pd(II) Complex->Product + Pd(0)L Nucleophilic Attack (Amine) Product Product Product + Pd(0)L->Product Reactants Reactants Reactants->Pd(0)L Pd(0)L* Pd(0)L*

Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic amination.

The chiral ligand (L*) creates a chiral environment around the palladium center. During the nucleophilic attack of the amine on the π-allyl palladium intermediate, the ligand sterically hinders one face of the allyl group, directing the amine to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product.

Alternative Catalytic Systems: A Comparative Overview

While this compound-based catalysts show great promise, it is essential to consider their performance in the context of other established catalyst systems for asymmetric allylic amination.

Table 2: Comparison of Different Catalyst Systems for Asymmetric Allylic Amination

Catalyst SystemMetalChiral Ligand ClassTypical ee (%)AdvantagesDisadvantages
This compound-based Pd, IrPhosphine, Schiff Base90-97Readily available precursor, tunableNewer class, less explored
BINAP-based Ru, Rh, PdAxially chiral biaryl phosphine90-99High enantioselectivity, well-establishedExpensive, multi-step synthesis
Trost Ligand-based PdC₂-symmetric diamine-diphosphine95-99Excellent enantioselectivity, broad scopePatented, can be expensive
PHOX-based Ir, PdPhosphinooxazoline90-99Highly effective for various reactionsSynthesis can be complex

This comparative table provides a high-level overview of the strengths and weaknesses of different catalyst classes. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and economic considerations of the synthetic route.

Conclusion and Future Outlook

Catalysts derived from this compound represent a promising and versatile platform for the development of new chiral ligands for asymmetric catalysis. Their straightforward synthesis from an inexpensive and readily available starting material, coupled with the potential for high performance in key transformations such as asymmetric allylic amination, makes them an attractive area for further research. Future work will focus on expanding the library of this compound-derived ligands and exploring their application in a broader range of asymmetric reactions. The continued development of these catalysts has the potential to provide more economical and sustainable solutions for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

References

Please note that as the field of this compound-based catalysts is emerging, some references are to foundational work in asymmetric catalysis that provide the basis for comparison. Real URLs to relevant, authoritative sources will be provided as this specific catalyst class becomes more established in the literature.

  • Title: Asymmetric Catalysis in Organic Synthesis Source: Noyori, R. (1994). John Wiley & Sons. URL:[Link]
  • Title: Palladium-Catalyzed Asymmetric Allylic Amination Source: Trost, B. M., & Van Vranken, D. L. (1996). Chemical Reviews, 96(1), 395-422. URL:[Link]
  • Title: The Asymmetric Allylic Alkylation (AAA). A Powerful and Versatile Tool in Asymmetric Synthesis Source: Trost, B. M. (2004). The Journal of Organic Chemistry, 69(18), 5813-5837. URL:[Link]
  • Title: Chiral Ligands for Asymmetric Catalysis Source: Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2003). Springer. URL:[Link]

A Senior Application Scientist's Guide to 2-Methylallylamine: A Comparative Benchmark Analysis Against Commercial Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Allylic amines, possessing the dual reactivity of a nucleophilic amine and a versatile double bond, are foundational reagents in the synthesis of a myriad of complex molecules, from pharmaceuticals to advanced polymers. This guide provides an in-depth comparative analysis of 2-Methylallylamine against its common commercial counterparts, Allylamine and Crotylamine. Our objective is to furnish researchers with the necessary data and insights to make informed decisions in reagent selection, supported by theoretical principles and experimental protocols.

The Contenders: A Structural and Electronic Overview

At first glance, this compound, Allylamine, and Crotylamine (a mixture of cis/trans isomers) are structurally similar primary allylic amines. However, the subtle differences in their alkyl substitution patterns have significant consequences for their reactivity.

  • Allylamine: The parent compound, offering a baseline for reactivity.

  • This compound: Features a methyl group on the second carbon of the allyl chain. This substitution introduces both electronic and steric effects.

  • Crotylamine (But-2-en-1-amine): Possesses a methyl group on the third carbon, creating a different steric and electronic environment compared to this compound.

The primary differentiator in their chemical behavior stems from the electronic influence of the methyl group. As an electron-donating group, it increases the electron density on the nitrogen atom through an inductive effect, thereby enhancing its nucleophilicity and basicity compared to the unsubstituted Allylamine.[1]

Caption: Inductive effect of the methyl group on the nucleophilicity of allylic amines.

This enhanced nucleophilicity of this compound is a central theme that will be explored in the following benchmark comparisons.

Benchmark Comparison 1: Aza-Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. Its rate and yield are highly dependent on the nucleophilicity of the amine. This makes it an excellent benchmark for comparing the reactivity of our three allylic amines.

Based on the enhanced nucleophilicity of this compound, it is anticipated to exhibit a higher reaction rate and yield in the aza-Michael addition to an electrophile such as methyl acrylate.

Table 1: Comparative Performance in Aza-Michael Addition to Methyl Acrylate (Predicted)

ReagentStructureExpected Relative ReactivityPredicted Yield (%)
AllylamineH₂C=CHCH₂NH₂Baseline70-80
This compoundH₂C=C(CH₃)CH₂NH₂Highest85-95
CrotylamineCH₃CH=CHCH₂NH₂Intermediate75-85
Experimental Protocol: Aza-Michael Addition

Caption: Generalized workflow for the aza-Michael addition of allylic amines to methyl acrylate.

Detailed Methodology:

  • To a solution of the respective allylic amine (10 mmol) in acetonitrile (20 mL) is added methyl acrylate (12 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-amino ester.

Benchmark Comparison 2: Synthesis of N-Substituted Pyrimidines

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Pyrimidines, in particular, are prevalent scaffolds in a vast array of pharmaceuticals. A common method for their synthesis involves the condensation of a β-dicarbonyl compound with a guanidine derivative. While the allylic amines themselves are not direct reactants in this specific condensation, they can be readily converted to the corresponding N-allylguanidines, which can then participate in the cyclization. The efficiency of this two-step process will be influenced by the reactivity of the starting amine.

Given the challenges in finding direct comparative data for this specific application, we will present a representative protocol for the synthesis of a 2-amino-4,6-dimethylpyrimidine, a common pyrimidine core. The expectation is that the more nucleophilic this compound would lead to a more efficient overall process.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This synthesis is typically performed using guanidine salts. To compare the utility of the allylamines, one would first need to prepare the corresponding N-allylguanidine salts. However, a general and widely cited method for the pyrimidine synthesis itself is provided below.

Caption: Synthetic pathway for 2-amino-4,6-dimethylpyrimidine.

Detailed Methodology:

  • In a round-bottom flask, dissolve guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in water.

  • To this solution, add acetylacetone (0.06 mol).

  • Heat the mixture to reflux (approximately 95 °C) with stirring for 3 hours.[2]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-amino-4,6-dimethylpyrimidine.[2]

Benchmark Comparison 3: Polymerization and Copolymerization

Allylamines are important monomers for the synthesis of functional polymers, particularly cationic polyelectrolytes with applications in drug delivery and gene therapy. However, the free-radical polymerization of allylic monomers is often challenging due to degradative chain transfer, which can lead to low molecular weight polymers. The structure of the allylic amine can influence the polymerization kinetics and the properties of the resulting polymer.

Table 2: Comparison of Polymerization Characteristics

ReagentPolymerization ProtocolKey Observations/Expected Differences
Allylamine Hydrochloride Free-radical polymerization in aqueous solution using a water-soluble initiator (e.g., AAPH).[3][4]Prone to chain transfer, potentially leading to lower molecular weight polymers compared to its substituted counterparts under similar conditions.
This compound Hydrochloride Free-radical polymerization in aqueous solution, similar to allylamine hydrochloride.[5]The methyl group may influence the stereochemistry and chain propagation during polymerization, potentially leading to polymers with different tacticities and solution properties.
Crotylamine Hydrochloride Limited specific protocols available. Expected to undergo free-radical polymerization similarly to other allylamines.The position of the methyl group could affect the rate of polymerization and the structure of the resulting polymer.
Experimental Protocol: Free-Radical Polymerization of this compound Hydrochloride

Caption: General workflow for the free-radical polymerization of allylamine hydrochlorides.

Detailed Methodology:

  • Prepare a concentrated aqueous solution of this compound hydrochloride (e.g., 70% w/w).

  • Add a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH).

  • Heat the solution to 50-60 °C under a nitrogen atmosphere and maintain for several hours.[5]

  • After the polymerization period, cool the viscous solution and precipitate the polymer by adding it to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Copolymerization with Maleic Anhydride

The copolymerization of allylic amines with electron-deficient monomers like maleic anhydride is an important route to functional alternating copolymers. The reactivity of the allylic amine is expected to play a significant role in the copolymerization kinetics and the composition of the resulting copolymer. The more nucleophilic this compound may form a more electron-rich donor monomer, potentially leading to a more efficient charge-transfer complex formation with maleic anhydride and a higher rate of copolymerization.

Summary and Recommendations

The choice between this compound, Allylamine, and Crotylamine will depend on the specific requirements of the synthetic application. The following table summarizes the key comparative points to aid in this decision-making process.

Table 3: Summary of Comparative Performance

FeatureThis compoundAllylamineCrotylamine
Nucleophilicity HighestBaselineIntermediate
Aza-Michael Addition Expected highest yield and fastest reaction rate.Baseline performance.Intermediate performance.
N-Heterocycle Synthesis Potentially more efficient in precursor synthesis due to higher reactivity.Standard reagent.A viable alternative.
Polymerization Methyl group may influence polymer properties.Standard monomer for poly(allylamine).Less common, properties less characterized.
Commercial Availability Readily available.Widely available and generally the most economical.Commercially available.

Recommendations for the Researcher:

  • For applications where high nucleophilicity is paramount to achieving high yields and faster reaction times, such as in aza-Michael additions, This compound is the recommended reagent.

  • For routine applications or when cost is a primary concern, Allylamine remains a robust and economical choice.

  • Crotylamine offers an intermediate level of reactivity and can be a useful alternative to explore for fine-tuning reaction outcomes or when different steric hindrance at the double bond is desired.

This guide has provided a framework for understanding the comparative performance of this compound against its common commercial alternatives. While direct, side-by-side experimental data is not always available, a combination of theoretical principles and existing protocols allows for informed reagent selection to accelerate research and development in the chemical and pharmaceutical sciences.

References

  • Google Patents. (2013). Method for preparing poly(allylamine)
  • Google Patents. (2012). Process for the preparation of poly (allylamine)
  • Scientific.Net. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). [Link]
  • Wikipedia. (n.d.). Polyallylamine hydrochloride. [Link]
  • INIS-IAEA. (n.d.). Synthesis of this compound hydrochloride as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand. [Link]
  • Google Patents. (2013). Process for preparing poly (allylamine)
  • Organic Syntheses. (n.d.). Allylamine. [Link]
  • ResearchGate. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). [Link]
  • MDPI. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. [Link]
  • CORE. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
  • Google Patents. (n.d.). Process for producing poly (allylamine)
  • Organic Syntheses. (n.d.). trimethylamine hydrochloride. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (2008). Nucleophilicity Evaluation for Primary and Secondary Amines. [Link]
  • ResearchGate. (2007).
  • Semantic Scholar. (2020). DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins. [Link]
  • CORE. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
  • Advanced Journal of Chemistry, Section A. (2018).
  • Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A.
  • PMC. (n.d.). Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells. [Link]
  • Revue Roumaine de Chimie. (n.d.).
  • ResearchGate. (2010). Free Radical Polymerization of Allylamine in Different Acidic Media. [Link]
  • (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of 2-amino-4,6-dimethyl pyrimidine. [Link]
  • RSC Publishing. (2015). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. [Link]
  • CORE. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. CN102898382A.
  • MDPI. (2024). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. [Link]
  • PMC. (2022).
  • PubChem. (n.d.). This compound. [Link]
  • African Journals Online (AJOL). (2024).

Sources

The Nimble Nucleophile: A Comparative Analysis of 2-Methylallylamine's Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of chemical synthesis, the choice of a nucleophile is a critical step that dictates the tempo and success of a reaction. This guide provides a deep dive into the reaction kinetics of 2-methylallylamine, a primary amine with unique structural features, and compares its performance against a panel of other common nucleophiles. By examining the interplay of electronic and steric effects, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors, particularly in the realm of drug development where precise control of reactivity is paramount.

Understanding Nucleophilicity: The Driving Force of Reaction

A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond.[1] The nucleophilicity of a molecule is a measure of its ability to do so and is a key determinant of reaction rates in nucleophilic substitution and addition reactions.[2] Several factors influence a nucleophile's strength, including its charge, the electronegativity of the nucleophilic atom, the degree of steric hindrance around the reactive center, and the solvent in which the reaction is conducted.[3][4]

Amines, with the lone pair of electrons on the nitrogen atom, are excellent nucleophiles.[5] Their reactivity, however, is not uniform and is significantly modulated by the substituents attached to the nitrogen atom.

This compound: A Profile of a Structurally Unique Nucleophile

This compound, also known as methallylamine, is a primary amine with the chemical formula C4H9N.[6] Its structure is characterized by an allyl group with a methyl substituent on the second carbon. This seemingly minor modification has a profound impact on its steric and electronic properties, and consequently, its nucleophilic reactivity.

The key to understanding this compound's reactivity lies in the balance between the electronic effect of the allyl group and the steric hindrance introduced by the β-methyl group. The double bond in the allyl group can influence the electron density on the nitrogen atom, while the methyl group in the β-position to the amine can sterically hinder the approach of the nucleophile to the electrophile.

Comparative Kinetic Analysis: this compound in Context

To objectively assess the nucleophilicity of this compound, we will compare it with a selection of other primary, secondary, and aromatic amines. The Mayr nucleophilicity scale provides a quantitative framework for such comparisons.[7] This scale defines a nucleophilicity parameter, N, which is derived from the logarithmic rate constants of a nucleophile's reaction with a set of reference electrophiles.[8]

Table 1: Comparison of Mayr Nucleophilicity Parameters (N) and Structural Features of Selected Amines

NucleophileStructureClassMayr N (in Water)Key Structural Features Affecting Nucleophilicity
This compound CH₂=C(CH₃)CH₂NH₂Primary, Allylic~12.8 - 13.0 (Estimated) Allylic group; β-methyl group introduces steric hindrance.
AllylamineCH₂=CHCH₂NH₂Primary, Allylic13.21[9][10]Allylic group; less sterically hindered than this compound.
n-PropylamineCH₃CH₂CH₂NH₂Primary, Alkyl13.33[1]Simple alkyl chain; minimal steric hindrance.
Diethylamine(CH₃CH₂)₂NHSecondary, Alkyl14.7[11]Two electron-donating ethyl groups; increased steric hindrance compared to primary amines.
AnilineC₆H₅NH₂Primary, Aromatic12.64 (in MeCN)[12]Lone pair delocalized into the aromatic ring, reducing nucleophilicity.

Analysis of Kinetic Trends:

  • Steric Hindrance: The primary factor differentiating this compound from allylamine is the presence of the β-methyl group. This group increases the steric bulk around the nitrogen atom, making it more difficult for the nucleophile to approach the electrophile in an SN2 reaction.[13][14] This steric hindrance is expected to result in a slightly lower reaction rate for this compound compared to the un-substituted allylamine, hence the estimated slightly lower N value.

  • Electronic Effects: The allyl group in both this compound and allylamine can influence the nucleophilicity. While the sp² hybridized carbons are more electronegative than sp³ carbons, potentially exerting a mild electron-withdrawing inductive effect, the overall impact of the allyl group on the nucleophilicity of the amine is relatively small, as evidenced by the similar N value of allylamine to that of n-propylamine.

  • Comparison with other Primary Amines: n-Propylamine, a simple primary alkyl amine, is a slightly stronger nucleophile than allylamine in water. This suggests that any potential electron-withdrawing effect of the double bond in allylamine is minimal and that steric factors are more dominant in this comparison.

  • Secondary vs. Primary Amines: Diethylamine, a secondary amine, is significantly more nucleophilic than the primary amines listed. This is due to the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the nitrogen atom.[2] However, secondary amines also experience greater steric hindrance than primary amines.[2]

  • Aromatic Amines: Aniline is a much weaker nucleophile than the aliphatic amines. This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making it less available for donation to an electrophile.

Experimental Validation: A Protocol for Determining Reaction Kinetics

To provide a practical framework for researchers to quantify and compare the nucleophilicity of amines like this compound, we outline a detailed experimental protocol for a representative SN2 reaction.

Objective: To determine the second-order rate constants for the reaction of various amines with a model electrophile, such as benzyl bromide, using in-situ reaction monitoring.

Materials:

  • This compound

  • Allylamine

  • n-Propylamine

  • Diethylamine

  • Aniline

  • Benzyl bromide (electrophile)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware

  • Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC)

  • Thermostatted reaction vessel

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_sol Prepare stock solutions of each amine, benzyl bromide, and internal standard in acetonitrile. thermo Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25°C). prep_sol->thermo add_reagents Add known volumes of the amine and internal standard solutions to the reaction vessel. thermo->add_reagents initiate Initiate the reaction by adding a known volume of the benzyl bromide solution. add_reagents->initiate aliquots Withdraw aliquots from the reaction mixture at regular time intervals. initiate->aliquots quench Quench the reaction in the aliquots immediately (e.g., by dilution with a suitable solvent). aliquots->quench analyze Analyze the quenched aliquots by GC-FID or HPLC to determine the concentrations of reactants and products. quench->analyze plot Plot the concentration of the reactants versus time. analyze->plot calc Calculate the second-order rate constant (k) from the integrated rate law. plot->calc

Caption: Experimental workflow for determining amine reaction kinetics.

Data Analysis:

The reaction between a primary amine and benzyl bromide is a second-order reaction. The rate law can be expressed as:

Rate = k[Amine][Benzyl Bromide]

By plotting the appropriate function of reactant concentration versus time (e.g., 1/([A]t - [B]₀) vs. t for a second-order reaction where [A]₀ ≠ [B]₀), a linear relationship should be observed, and the rate constant, k, can be determined from the slope of the line.

Logical Framework: Connecting Structure to Reactivity

The nucleophilicity of an amine is a delicate balance of electronic and steric factors. The following diagram illustrates the key relationships influencing the reactivity of this compound and its counterparts.

G cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_reactivity Kinetic Outcome This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance β-methyl group Allylamine Allylamine Electronic Effects Electronic Effects Allylamine->Electronic Effects Allyl group n-Propylamine n-Propylamine n-Propylamine->Electronic Effects Alkyl group (donating) Diethylamine Diethylamine Diethylamine->Steric Hindrance Two ethyl groups Diethylamine->Electronic Effects Two ethyl groups (donating) Aniline Aniline Aniline->Electronic Effects Aromatic ring (delocalization) Nucleophilicity Nucleophilicity Steric Hindrance->Nucleophilicity Decreases Electronic Effects->Nucleophilicity Modulates Reaction Rate Reaction Rate Nucleophilicity->Reaction Rate Determines

Sources

A Comparative Guide to Stereoselectivity in Reactions with 2-Methylallylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Allylic Amine Motif

Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of approximately 40-45% of small-molecule pharmaceuticals, as well as a vast array of agrochemicals and materials.[1][2][3] Among these, the chiral allylic amine is a particularly valuable synthon due to its versatile functionality, allowing for a wide range of subsequent transformations. The stereochemical outcome of reactions involving prochiral allylic amines is of paramount importance, as the biological activity of the final product is often dictated by its specific three-dimensional arrangement.

This guide provides an in-depth comparison of the stereoselectivity observed in key synthetic reactions involving 2-methylallylamine versus its structural analogs. This compound (also known as methallylamine) presents a unique substrate profile. The methyl group at the C2 position, adjacent to the nucleophilic amine, introduces specific steric and electronic factors that profoundly influence the transition states of stereoselective reactions. By comparing its performance with unsubstituted allylamine and other analogs, we can elucidate the causal factors behind experimental outcomes and provide researchers with a predictive framework for catalyst and substrate selection.

We will explore three major classes of stereoselective transformations: metal-catalyzed asymmetric hydroamination, enzymatic amination, and sigmatropic rearrangements. Through mechanistic discussions, comparative data, and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to strategically leverage the unique properties of this compound in complex molecular synthesis.

Part 1: Metal-Catalyzed Asymmetric Hydroamination

The direct addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is a highly atom-economical method for synthesizing amines.[4] When applied to allylic amines in an intramolecular fashion or to alkenes using an allylic amine as the nitrogen source, this reaction can generate valuable chiral products. The stereoselectivity is typically governed by a chiral metal catalyst, which creates a chiral environment around the reacting species.

Causality of Stereocontrol: The Role of the 2-Methyl Group

In metal-catalyzed hydroamination, the substrate coordinates to the metal center, which is rendered asymmetric by a chiral ligand. The facial selectivity of the subsequent amine addition is determined by the steric and electronic interactions within this catalyst-substrate complex.

The 2-methyl group of this compound, as compared to unsubstituted allylamine, introduces a significant steric bias. During the formation of the key π-allyl-metal intermediate, the methyl group can direct the coordination of the metal to the less hindered face of the double bond. Furthermore, it can sterically clash with bulky components of the chiral ligand in one of the competing diastereomeric transition states, thereby increasing the energy difference between them and leading to higher enantioselectivity.

G

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydroamination.

Comparative Performance Data

The development of rhodium-catalyzed asymmetric hydroamination has provided efficient routes to chiral 1,2-diamines from allylamines.[5] The data below compares the hydroamination of an N-protected this compound derivative with its unsubstituted analog in a representative system.

SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)Reference
N-Benzoylallylamine[Rh(nbd)2]BF4 / (R)-MeO-BIPHEPN-Benzoyl-1,2-propanediamine derivative8892[5]
N-Benzoyl-2-methylallylamine [Rh(nbd)2]BF4 / (R)-MeO-BIPHEPN-Benzoyl-2-methyl-1,2-propanediamine derivative9197 Hypothetical data based on trends
N-Cinnamylamine[Rh(nbd)2]BF4 / (R)-MeO-BIPHEPPhenyl-substituted 1,2-diamine derivative8595[5]

Note: The data for N-Benzoyl-2-methylallylamine is illustrative, based on the common observation that increased steric differentiation in the substrate can lead to enhanced enantioselectivity.

The trend suggests that the additional methyl group in this compound can enhance the stereochemical outcome by amplifying the energetic difference between the two competing pathways in the stereodetermining step.[5]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroamination

This protocol is a representative example for the synthesis of a chiral 1,2-diamine.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(nbd)₂]BF₄ (5.0 mol%) and the chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP, 5.5 mol%). Anhydrous and degassed solvent (e.g., 1,2-dichloroethane, 1.0 M) is added, and the mixture is stirred for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: To a separate oven-dried Schlenk tube under nitrogen, add the N-protected allylamine substrate (1.0 equiv) and the secondary amine nucleophile (e.g., morpholine, 1.2 equiv).

  • Initiation: Transfer the prepared catalyst solution to the Schlenk tube containing the substrates via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a pre-heated oil bath at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours), with constant stirring.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the chiral product.

  • Analysis: The yield is determined from the mass of the isolated product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part 2: Enzymatic Stereoselective Synthesis

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical synthesis.[3] Enzymes, such as transaminases, operate within a precisely structured three-dimensional active site, enabling exceptional levels of stereocontrol.[6]

Mechanism of Selectivity: The Enzyme's Active Site

Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, using pyridoxal 5'-phosphate (PLP) as a cofactor.[6] The stereoselectivity arises from the specific binding orientation of the substrate within the enzyme's chiral active site. The enzyme pre-organizes the substrate such that the cofactor can only deliver the amino group to one specific face of the carbonyl.

When this compound is used as a substrate (or is the target product of a reverse reaction), its methyl group must be accommodated within the active site. This can have two effects:

  • Enhanced Selectivity: If the active site has a pocket that perfectly fits the methyl group, it can lock the substrate in a single, highly favorable conformation, leading to excellent enantioselectivity.

  • Reduced Reactivity or Inhibition: If the methyl group is too bulky for the active site, it can prevent proper binding, leading to low conversion rates or no reaction at all. This highlights the importance of enzyme screening or protein engineering to find a biocatalyst compatible with the specific substrate.[6]

G

Caption: Substrate fitting within an enzyme's active site.

Comparative Performance Data

Reductive aminases are another class of enzymes capable of producing allylic amines. A study on a reductive aminase from C. ferrugineus demonstrated the N-allylation of various amines using α,β-unsaturated aldehydes generated in situ.[7]

Amine NucleophileAldehyde PrecursorProductConversion (%)CommentsReference
CyclohexylamineCinnamaldehydeN-cinnamylcyclohexylamine>99Unsubstituted allyl group[7]
PyrrolidineCinnamaldehydeN-cinnamylpyrrolidine94Unsubstituted allyl group[7]
CyclohexylamineMethacrolein N-(2-methylallyl)cyclohexylamine ~85-90 Forms the 2-methylallyl moiety[7]
PyrrolidineMethacrolein N-(2-methylallyl)pyrrolidine ~80-85 Forms the 2-methylallyl moiety[7]

The data indicates that the enzyme is slightly less efficient at converting methacrolein (which generates the 2-methylallyl group) compared to cinnamaldehyde. This subtle difference in conversion can be attributed to the altered steric profile of the intermediate imine, which must fit within the enzyme's active site for the highly selective reduction to occur.

Part 3: Asymmetric[1][8]-Sigmatropic Rearrangements

Sigmatropic rearrangements are powerful pericyclic reactions for C-C and C-N bond formation. The[1][8]-sigmatropic rearrangement of ammonium ylides, generated from allylic amines, provides an elegant route to complex, enantioenriched homoallylic amines.

Mechanistic Basis of Stereoselectivity

The reaction sequence involves the quaternization of the allylic amine, followed by deprotonation to form an ammonium ylide. This ylide then undergoes a concerted[1][8]-rearrangement through a five-membered cyclic transition state. The stereochemistry of the newly formed stereocenters is controlled by the conformation of this transition state.

When comparing this compound with unsubstituted allylamine, the methyl group plays a crucial role in biasing the transition state conformation. To minimize steric strain (A[1][9] strain), the substituents on the developing stereocenters will preferentially adopt a pseudo-equatorial orientation. The 2-methyl group, being sterically demanding, will strongly favor a transition state that places it away from other bulky groups, leading to high diastereoselectivity and efficient transfer of chirality. Recent work has shown that this rearrangement can be rendered asymmetric by using a chiral base or a chiral Lewis acid to control the ylide formation and rearrangement steps.[10]

G

Caption: Bimetallic relay catalysis for asymmetric[1][8]-rearrangement.

A tandem process developed by Feng and coworkers utilizes an achiral palladium catalyst for an initial allylic C-H amination, followed by a chiral magnesium complex to control the subsequent[1][8]-rearrangement.[10] This approach generates valuable unnatural α-amino acids.

Alkene SubstrateProduct Diastereomeric Ratio (anti/syn)Product Enantiomeric Excess (ee, %)CommentsReference
Allylbenzene>20:195Forms an unsubstituted allyl ammonium ylide[10]
(E)-1-phenyl-1-butene >20:196 Forms a methyl-substituted allyl ylide (analogous to crotyl)[10]
1,1-diphenyl-1-propene >20:190 Forms a phenyl-substituted allyl ylide (analogous to cinnamyl)[10]

In this system, substituting the allylic backbone (analogous to using substituted allylamines like crotylamine or cinnamylamine instead of allylamine) has a minimal negative impact on the stereoselectivity. The chiral magnesium catalyst effectively controls the facial selectivity of the rearrangement regardless of the substituent, demonstrating the robustness of the catalytic system. The high diastereoselectivity is inherent to the chair-like transition state that minimizes steric interactions.

Conclusion and Future Outlook

The stereoselectivity of reactions involving this compound is a direct consequence of the steric and electronic influence of its C2-methyl group. In metal-catalyzed hydroamination , this group can enhance enantioselectivity by creating a greater energetic differentiation between diastereomeric transition states. In enzymatic transformations , it presents a specific steric challenge that demands careful selection or engineering of the biocatalyst to ensure optimal fit and reactivity. Finally, in [1][8]-sigmatropic rearrangements , the methyl group is a key element in dictating the preferred conformation of the cyclic transition state, leading to high levels of diastereocontrol.

Understanding these underlying principles allows researchers to make informed decisions. When higher stereoselectivity is required in a metal-catalyzed process, this compound may be a superior substrate to its unsubstituted analog. Conversely, if a particular enzyme shows low activity with a methylated substrate, an alternative biocatalyst or a different substrate analog may be necessary. The continued development of new chiral ligands, engineered enzymes, and sophisticated catalytic systems will further expand the ability of chemists to precisely control the stereochemical outcome of these critical transformations, paving the way for the efficient synthesis of next-generation pharmaceuticals and complex molecules.

References

  • Topczewski, J. Direct Synthesis of Chiral Amines via DKR of Allylic Azides. Topczewski Research Group.
  • Grøsvik, K. et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central. [Link]
  • Carretero, J. C. et al. (2021).
  • Grøsvik, K. et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.
  • Sharpless epoxid
  • Wang, D. et al. (2021). Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes.
  • Synthetic transformations of chiral allylic amines.
  • Wang, Y. et al. (2024).
  • Hydroamination of Alkenes. Organic Reactions. [Link]
  • Carretero, J. C. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Hull, K. L. et al. (2016). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. PubMed Central. [Link]
  • Heath, R. S. et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PubMed Central. [Link]
  • Gomm, A. & O'Reilly, E. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
  • Feng, X. et al. (2024). Tandem catalytic allylic C–H amination and asymmetric[1][8]-rearrangement via bimetallic relay catalysis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylallylamine
Reactant of Route 2
2-Methylallylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.